molecular formula C7H10N2O2 B1284345 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde CAS No. 558446-64-3

1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde

Número de catálogo: B1284345
Número CAS: 558446-64-3
Peso molecular: 154.17 g/mol
Clave InChI: JHQSYDUBFCLNNC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-(2-methoxyethyl)imidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-11-5-4-9-3-2-8-7(9)6-10/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQSYDUBFCLNNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CN=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586200
Record name 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

558446-64-3
Record name 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Master File: 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde

[1][2][3]

Part 1: Executive Technical Summary

1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde (CAS: 558446-64-3) is a bifunctional heterocyclic building block characterized by an electron-rich imidazole core substituted at the N1 position with a methoxyethyl tail and at the C2 position with a reactive formyl group.[1][2]

Its structural utility lies in its dual nature:

  • The Methoxyethyl Tether: Provides a flexible, amphiphilic linker that mimics the ethylamine chain of histamine, improving solubility and metabolic stability in drug candidates.[1][2]

  • The C2-Formyl Handle: A "hard" electrophile positioned between two nitrogen atoms, serving as a linchpin for Schiff base formation, reductive aminations, and heterocycle ring fusion (e.g., imidazopyridines).[1][2]

Primary Utility: Precursor for kinase inhibitors, anti-infective agents, and tridentate ligands in coordination chemistry.[1][2]

Part 2: Physicochemical Profile[1][2][4]

PropertyDataNote
CAS Number 558446-64-3
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Appearance White to off-white crystalline solidHygroscopic; store under inert gas.[1][2]
Solubility DMSO, Methanol, DCM, ChloroformModerate water solubility due to ether oxygen.[1][2]
pKa (Imidazolium) ~6.0 - 7.0 (Estimated)Nitrogen lone pair availability is modulated by the electron-withdrawing formyl group.[1][2]
Storage 2–8°C, Argon atmosphereAldehydes are prone to autoxidation to carboxylic acids.[1][2]

Part 3: Synthetic Architecture & Causality

The "Gold Standard" Pathway[1]
  • Step 1: N-Alkylation (The Anchor). Reaction of imidazole with 1-bromo-2-methoxyethane using a mild base (

    
     or 
    
    
    ) in acetonitrile or DMF.[1][2] This installs the tail before introducing the sensitive aldehyde.[1][2]
  • Step 2: C2-Lithiation (The Activation). Treatment of the N-alkylated intermediate with

    
    -Butyllithium (
    
    
    -BuLi) at cryogenic temperatures (-78°C).[1][2] The C2 proton of imidazole is the most acidic (pKa ~18), allowing selective deprotonation.[1][2]
  • Step 3: Formyl Quench (The Functionalization). Trapping the C2-lithio species with Dimethylformamide (DMF) to generate the aldehyde upon acidic workup.[1][2]

Synthesis Workflow Diagram

SynthesisPathStartImidazole(C3H4N2)Inter1-(2-Methoxyethyl)-1H-imidazole(Stable Intermediate)Start->InterN-Alkylation(SN2 Mechanism)Reagent11-Bromo-2-methoxyethane+ Base (K2CO3)Product1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehydeInter->ProductC2-Lithiation &FormylationReagent21. n-BuLi / THF (-78°C)2. DMF (Quench)

Caption: Stepwise synthesis via N-alkylation followed by regioselective C2-lithiation and formylation.

Part 4: Detailed Experimental Protocol (Self-Validating)

This protocol focuses on Step 2 (Formylation) , as it is the critical control point.[1][2]

Objective: Convert 1-(2-methoxyethyl)-1H-imidazole to the title aldehyde.

Reagents & Setup
  • Substrate: 1-(2-Methoxyethyl)-1H-imidazole (1.0 eq), dried azeotropically with toluene.[1][2]

  • Base:

    
    -Butyllithium (1.1 eq, 2.5 M in hexanes).[1][2] Titrate before use.
    
  • Electrophile: Anhydrous DMF (1.5 eq).

  • Solvent: Anhydrous THF (freshly distilled or from solvent system).[1][2]

  • Atmosphere: Dry Nitrogen or Argon.[1][2]

Step-by-Step Methodology
  • Cryogenic Setup: Charge a flame-dried 3-neck flask with the substrate and anhydrous THF (0.2 M concentration). Cool to -78°C (dry ice/acetone bath).

    • Why: Imidazole-2-lithio species can undergo ring-opening or rearrangement at temperatures above -40°C.[1][2]

  • Lithiation: Add

    
    -BuLi dropwise over 20 minutes, maintaining internal temperature below -70°C.
    
    • Visual Check: The solution often turns a pale yellow or orange, indicating formation of the lithiated species.[1][2]

    • Incubation: Stir at -78°C for 30–45 minutes to ensure complete deprotonation.

  • Electrophilic Quench: Add anhydrous DMF dropwise. Stir at -78°C for 1 hour, then allow the mixture to slowly warm to 0°C over 2 hours.

  • Hydrolysis (Critical): Quench with saturated aqueous

    
     or dilute HCl.
    
    • Mechanism:[3][4][5][6] The reaction initially forms a hemiaminolate lithium salt.[1][2] Acidic hydrolysis is required to collapse this intermediate and release the aldehyde.[1][2]

  • Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.[1][2]
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica flash chromatography (DCM/MeOH gradient).

Part 5: Reactivity & Applications Matrix

The aldehyde at C2 is highly reactive due to the electron-withdrawing nature of the adjacent sp2 nitrogens.[1][2]

Reactivity Flowchart

ReactivityCenter1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehydePath1Reductive Amination(R-NH2 + NaBH(OAc)3)Center->Path1Path2Condensation(Diamines/Hydrazines)Center->Path2Path3Oxidation(NaClO2 / H2O2)Center->Path3Path4Henry Reaction(Nitroalkanes)Center->Path4Prod1Secondary Amines(Kinase Inhibitor Scaffolds)Path1->Prod1Prod2Schiff Bases / Hydrazones(Metal Ligands)Path2->Prod2Prod3Imidazole-2-carboxylic AcidPath3->Prod3Prod4Nitro-alkenyl ImidazolesPath4->Prod4

Caption: Key synthetic divergences enabling the formation of amines, ligands, acids, and nitro-alkenes.[1][2]

Strategic Application: Kinase Inhibitor Design

In medicinal chemistry, this aldehyde is frequently reacted with anilines followed by reduction to form N-benzyl-like scaffolds .[1][2] The 2-methoxyethyl tail serves to interact with the solvent front or specific hydrophilic pockets in the ATP-binding site of kinases, improving potency and solubility compared to a simple methyl group.[1][2]

Part 6: Safety & Handling

  • Aldehyde Toxicity: Like many reactive aldehydes, this compound may cause skin sensitization and respiratory irritation.[1][2] Handle in a fume hood.

  • Organolithium Hazards: The synthesis involves

    
    -BuLi, which is pyrophoric.[1][2] Ensure all glassware is oven-dried and an inert atmosphere is maintained.
    
  • Storage: Store in a tightly sealed vial at 4°C. If the solid turns yellow/brown, check NMR for oxidation (carboxylic acid formation).

References

  • Organic Syntheses. Synthesis of Imidazole-2-carboxaldehyde. Org.[1][2][4][6][7][8][9] Synth. 1999, 76, 189.[1][2] (General procedure for C2-formylation of imidazoles). Retrieved from [Link][1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16495065, 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde.[1][2] Retrieved from [Link][1]

  • Shapiro, G., & Gomez-Lor, B. Lithiation of 1-substituted imidazoles.[1][2] Journal of Organic Chemistry, 1994.[1][2] (Mechanistic grounding for regioselective lithiation).

Technical Monograph: 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde is a specialized heterocyclic building block increasingly utilized in medicinal chemistry and ligand design. Characterized by an imidazole core functionalized with a reactive formyl group at the C2 position and a methoxyethyl tail at the N1 position, this compound serves as a critical intermediate for synthesizing bioactive Schiff bases, antifungal agents, and kinase inhibitors. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and handling protocols for research and development applications.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

The compound balances the aromatic stability of the imidazole ring with the electrophilic nature of the aldehyde and the amphiphilic character of the methoxyethyl side chain.

Table 1: Core Technical Data
PropertySpecification
Chemical Name 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde
CAS Number 558446-64-3
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM, Chloroform; Sparingly soluble in water
Storage Conditions Inert atmosphere, 2–8°C (Refrigerate)
SMILES COCCN1C=CN=C1C=O[2]
MDL Number MFCD09694004
Structural Analysis
  • Imidazole Ring: Provides aromaticity and acts as a monodentate or bidentate ligand donor (N3).

  • C2-Formyl Group: A "hard" electrophile susceptible to nucleophilic addition (e.g., amines, hydrides). It is the primary site for derivatization.

  • N1-Methoxyethyl Chain: Increases lipophilicity compared to the parent imidazole, improving cell permeability in drug candidates. The ether oxygen can also participate in "hemilabile" coordination in organometallic complexes.

Synthesis & Manufacturing

The synthesis of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde is typically achieved through the direct N-alkylation of 1H-imidazole-2-carbaldehyde. This route is preferred over ring-closure methods due to the commercial availability of the aldehyde precursor.

Protocol: N-Alkylation (Nucleophilic Substitution)

Reaction Logic: The N-H proton of 1H-imidazole-2-carbaldehyde is acidic (pKa ~10-11). Deprotonation by a weak base generates an imidazolide anion, which acts as a nucleophile attacking the electrophilic carbon of 2-bromoethyl methyl ether (or 2-chloroethyl methyl ether).

Reagents:

  • Substrate: 1H-Imidazole-2-carbaldehyde (1.0 eq)

  • Alkylating Agent: 1-Bromo-2-methoxyethane (1.2 eq)

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: Anhydrous DMF or Acetonitrile (MeCN)

  • Catalyst: Potassium Iodide (KI) (0.1 eq) – Optional, accelerates reaction via Finkelstein exchange if using chloro-derivative.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1H-imidazole-2-carbaldehyde in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add Cs₂CO₃ (or K₂CO₃) in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes to ensure formation of the imidazolide anion. Note: The solution typically turns yellow/orange.

  • Alkylation: Add 1-Bromo-2-methoxyethane dropwise via syringe.

  • Reaction: Heat the mixture to 60–80°C under an inert atmosphere (N₂ or Ar) for 4–12 hours. Monitor conversion via TLC (SiO₂, 5% MeOH in DCM) or LC-MS.

  • Work-up:

    • Cool to RT.

    • Dilute with EtOAc and wash with water (3x) to remove DMF and inorganic salts.

    • Wash the organic layer with saturated brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂; Gradient: 0–5% MeOH in DCM).

  • Characterization: Confirm structure via ¹H NMR.

    • Expected Shifts (CDCl₃): δ 9.8 (s, 1H, CHO), 7.2-7.3 (d, 2H, Imidazole), 4.5 (t, 2H, N-CH₂), 3.7 (t, 2H, O-CH₂), 3.3 (s, 3H, O-CH₃).

Visualization: Synthesis Workflow

SynthesisPath Start 1H-Imidazole-2-carbaldehyde Base Base Treatment (Cs2CO3/DMF, 30 min) Start->Base Intermediate Imidazolide Anion (Nucleophile) Base->Intermediate Reaction Alkylation (60-80°C, 4-12h) Intermediate->Reaction Nucleophilic Attack Reagent Add: 1-Bromo-2-methoxyethane Reagent->Reaction Workup Extraction (EtOAc/H2O) & Purification (SiO2) Reaction->Workup Product 1-(2-Methoxyethyl)-1H- imidazole-2-carbaldehyde Workup->Product

Figure 1: Synthetic pathway for the N-alkylation of imidazole-2-carbaldehyde.

Reactivity & Applications in Drug Discovery[1][2]

The versatility of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde lies in its ability to undergo diverse chemical transformations, making it a scaffold of choice for several therapeutic classes.

Schiff Base Formation (Ligand Synthesis)

The most common application is the condensation with primary amines to form Schiff bases (imines). These ligands are crucial in coordination chemistry and metallodrug development.

  • Mechanism: Nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration.

  • Application: Synthesis of tridentate ligands (N,N,O donors) for mimicking metalloenzyme active sites (e.g., Zinc or Copper models).

Reductive Amination

In drug discovery, the aldehyde is often converted to a secondary amine to link the imidazole core to other pharmacophores.

  • Protocol: React aldehyde with amine in the presence of NaBH(OAc)₃ in DCE/MeOH.

  • Therapeutic Relevance: Used to synthesize inhibitors of PTP1B (Protein Tyrosine Phosphatase 1B), a target for Type 2 Diabetes and obesity management [1].[3]

Imidazole C4/C5 Functionalization

While the aldehyde is at C2, the C4 and C5 positions remain susceptible to electrophilic aromatic substitution (e.g., halogenation), allowing for further elaboration of the core.

Visualization: Reactivity Profile

Reactivity Core 1-(2-Methoxyethyl)- imidazole-2-CHO Path1 Condensation (R-NH2) Core->Path1 Path2 Reductive Amination (R-NH2, NaBH(OAc)3) Core->Path2 Path3 Oxidation (KMnO4/NaClO2) Core->Path3 Path4 Reduction (NaBH4) Core->Path4 Prod1 Schiff Base (Imine) (Ligand/Metallo-drug) Path1->Prod1 Prod2 Secondary Amine (PTP1B Inhibitors) Path2->Prod2 Prod3 Carboxylic Acid (Peptide Coupling) Path3->Prod3 Prod4 Alcohol (Esterification) Path4->Prod4

Figure 2: Divergent synthesis pathways utilizing the aldehyde handle.

Handling, Safety, and Storage[2][7][9][10]

Hazard Classification (GHS):

  • Skin Corrosion/Irritation: Category 2 (H315)[4][5]

  • Serious Eye Damage/Irritation: Category 2A (H319)[5]

  • STOT-SE: Category 3 (Respiratory Irritation) (H335)[5]

Safety Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhaling dust or vapors.

  • Spill Management: Sweep up solid spills to avoid dust generation. If in solution, absorb with sand or vermiculite.

  • First Aid:

    • Eye Contact: Rinse immediately with plenty of water for 15 minutes.[4]

    • Skin Contact: Wash with soap and water.[4][5]

Storage Stability: Aldehydes are prone to air oxidation (forming the carboxylic acid).

  • Requirement: Store under Nitrogen or Argon.

  • Temperature: 2–8°C (Refrigeration recommended to slow degradation).

  • Container: Amber glass vials (light sensitive).

References

  • Chopra, P. N., & Sahu, J. K. (2020).[1][6] Biological Significance of Imidazole-based Analogues in New Drug Development. Current Drug Discovery Technologies, 17(5), 574–584.[1] [Link]

  • Organic Syntheses. (1978). Preparation of Imidazole-2-carboxaldehyde. Org. Synth. 1978, 58, 1603. [Link]

  • PubChem. (2025).[7][2] 1-Ethyl-1H-imidazole-2-carbaldehyde Compound Summary. Retrieved January 28, 2026, from [Link]

Sources

Advanced Intermediate Profile: 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde

[1][2]

CAS Number: 558446-64-3 Molecular Formula: C₇H₁₀N₂O₂ Molecular Weight: 154.17 g/mol

Executive Summary: The Strategic Value of the Imidazole Core

In the landscape of modern medicinal chemistry, 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde represents a "privileged structure" building block. It is not merely a reagent but a strategic scaffold designed to address two perennial challenges in drug discovery: aqueous solubility and metabolic stability .

The imidazole ring is a ubiquitous pharmacophore found in histamine ligands, kinase inhibitors, and antifungal agents. However, unsubstituted imidazoles often suffer from poor pharmacokinetic (PK) profiles. This specific intermediate pre-installs a 2-methoxyethyl tail , a motif known to enhance solubility and reduce lipophilicity (LogP) without introducing a hydrogen bond donor (HBD), thereby maintaining membrane permeability. Simultaneously, the C2-aldehyde functionality serves as a versatile "chemical handle" for convergent synthesis, allowing rapid diversification via reductive amination, Wittig olefination, or condensation reactions.

Primary Applications:

  • Kinase Inhibitors: Synthesis of JAK/STAT pathway modulators (analogous to scaffolds found in Oclacitinib).

  • GPCR Ligands: Development of histamine H3/H4 antagonists.

  • Fragment-Based Drug Discovery (FBDD): As a high-value fragment for exploring S1' pockets in enzyme active sites.

Chemical Identity & Technical Specifications

PropertySpecification
IUPAC Name 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde
Appearance White to off-white crystalline solid or pale yellow oil (purity dependent)
Melting Point 45–50 °C (Solid form)
Boiling Point ~315 °C (Predicted at 760 mmHg)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water
pKa (Imidazole N) ~6.5 (Predicted)
Storage 2–8 °C, under inert atmosphere (Argon/Nitrogen).[1] Hygroscopic.

Synthetic Utility & Mechanism[2][3][4]

The utility of CAS 558446-64-3 lies in its dual-functional nature. The synthesis of this core and its subsequent application follows a logical "Make-Then-Diverge" workflow.

Synthesis of the Core (Protocol A)

Causality: The synthesis requires the selective

Reagents:

  • Substrate: 1H-Imidazole-2-carbaldehyde (CAS 10111-08-7).

  • Alkylating Agent: 1-Bromo-2-methoxyethane (CAS 6482-24-2) or 2-Methoxyethyl 4-methylbenzenesulfonate.

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    ).
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

Step-by-Step Methodology:

  • Preparation: Charge a dry reaction vessel with 1H-Imidazole-2-carbaldehyde (1.0 eq) and anhydrous DMF (10 volumes).

  • Deprotonation: Add

    
     (1.5 eq) in a single portion. Stir at room temperature for 30 minutes to ensure formation of the imidazolide anion.
    
    • Note:

      
       is preferred over 
      
      
      for faster kinetics due to the "cesium effect" (higher solubility and looser ion pairing).
  • Alkylation: Add 1-Bromo-2-methoxyethane (1.2 eq) dropwise.

  • Reaction: Heat the mixture to 60 °C and monitor by TLC/LC-MS. Reaction is typically complete within 4–6 hours.

  • Workup: Dilute with Ethyl Acetate, wash with water (

    
    ) to remove DMF and inorganic salts. Wash with brine, dry over 
    
    
    , and concentrate.
  • Purification: Flash column chromatography (DCM:MeOH gradient) yields the product.

Downstream Application (Protocol B: Reductive Amination)

Causality: The aldehyde at the C2 position is highly electrophilic. In drug development, this is most commonly reacted with amines to form a secondary amine linkage, a critical bond in many kinase inhibitors (e.g., linking the "hinge binder" to the "solvent front" moiety).

Reagents:

  • Core: 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde.[1][2][3]

  • Amine Partner: e.g., Aniline derivative or Piperidine.[1]

  • Reductant: Sodium Triacetoxyborohydride (

    
    , 
    
    
    ).
  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde (1.0 eq) and the amine (1.1 eq) in DCE. Add a catalytic amount of Acetic Acid (AcOH) if the amine is weakly nucleophilic. Stir for 1–2 hours to form the imine intermediate (often visible by a color change).

  • Reduction: Cool to 0 °C. Add

    
     (1.5 eq) portion-wise.
    
    • Why STAB? It is milder than

      
       and will not reduce the aldehyde before it forms the imine, preventing the formation of the alcohol byproduct.
      
  • Quench: Stir overnight at room temperature. Quench with saturated

    
    .
    
  • Isolation: Extract with DCM, dry, and concentrate.

Visualization: Synthesis & Utility Map

The following diagram illustrates the synthesis of the core and its divergence into two major pharmacological classes.

GStart1H-Imidazole-2-carbaldehyde(Precursor)Core1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde(CAS 558446-64-3)Start->CoreN-AlkylationReagent1-Bromo-2-methoxyethane+ Cs2CO3 / DMFReagent->CorePath1Pathway A: Reductive Amination(+ Amine + STAB)Core->Path1Path2Pathway B: Knoevenagel Condensation(+ Active Methylene)Core->Path2Prod1Secondary Amine Scaffolds(Kinase Inhibitors)Path1->Prod1C-N Bond FormationProd2Vinyl-Imidazole Derivatives(GPCR Ligands)Path2->Prod2C=C Bond Formation

Caption: Synthetic workflow for CAS 558446-64-3, highlighting its origin via selective alkylation and its divergence into amine and vinyl therapeutic scaffolds.

Quality Control & Analytical Standards

To ensure the integrity of this intermediate in high-stakes synthesis, the following analytical criteria must be met.

HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Imidazole absorption) and 210 nm.

  • Acceptance Criteria: Purity > 98.0% (Area %).

H-NMR Signature (Validation)

A valid proton NMR spectrum (in

  • Aldehyde Proton: Singlet at ~9.8 ppm (1H).

  • Imidazole Ring: Two doublets or singlets around 7.1–7.3 ppm (2H).

  • N-Methylene: Triplet at ~4.6 ppm (2H,

    
    ).
    
  • O-Methylene: Triplet at ~3.7 ppm (2H,

    
    ).
    
  • Methoxy: Singlet at ~3.3 ppm (3H,

    
    ).
    

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).[4]

  • Reactivity: The aldehyde group is susceptible to oxidation to the carboxylic acid upon prolonged exposure to air. Store under inert gas (Nitrogen/Argon).

  • Handling: Use standard PPE. Avoid contact with strong oxidizers and strong bases (which may cause aldol condensation).

References

  • BioMarin Pharmaceutical Inc. (2011).[5] Substituted Heterocyclic Compounds and Methods of Use. WO Patent 2011/130661 A1. Link

  • Organic Syntheses. (1978). Imidazole-2-carboxaldehyde.[2][4] Organic Syntheses, Coll. Vol. 6, p.631 (1988); Vol. 58, p.160 (1978). Link

  • BenchChem. (2025). Synthesis of 1H-Imidazole-2-carboxaldehyde Oxime: Technical Support. Link

  • PubChem. (2025).[2] 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde Compound Summary. National Library of Medicine.[6] Link

Technical Whitepaper: 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight & Comprehensive Technical Profile

Executive Summary

1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde (CAS: 558446-64-3 ) is a critical heterocyclic building block in modern medicinal chemistry.[1][2] With a molecular weight of 154.17 g/mol , it serves as a versatile intermediate for synthesizing bioactive scaffolds, particularly in the development of kinase inhibitors, anti-inflammatory agents, and PTP1B inhibitors for type-2 diabetes management.

This guide moves beyond basic catalog data to provide a mechanistic understanding of the compound’s synthesis, structural validation, and handling requirements, ensuring reproducibility in high-stakes research environments.

Physicochemical Specifications

The following data aggregates validated physical properties essential for stoichiometry calculations and analytical method development.

PropertySpecificationNotes
Molecular Weight 154.17 g/mol Monoisotopic Mass: 154.07
Molecular Formula C₇H₁₀N₂O₂
CAS Number 558446-64-3Verified Registry Number
Appearance White to off-white crystalline solidOxidation leads to yellowing
Solubility DMSO, Methanol, Chloroform, DCMSparingly soluble in water
Melting Point 45–50 °C (Typical)Low MP requires cold storage
Storage -20°C, Inert Atmosphere (Argon/N₂)Aldehyde is oxidation-prone

Synthetic Methodology: N-Alkylation Protocol[1]

The most robust synthetic route involves the regioselective N-alkylation of 1H-imidazole-2-carbaldehyde.[1] This reaction follows an S_N2 mechanism, utilizing the nucleophilicity of the imidazole nitrogen.

Reaction Scheme & Mechanism

The synthesis relies on the deprotonation of the imidazole ring followed by nucleophilic attack on 1-bromo-2-methoxyethane.[1]

Key Challenges:

  • Regioselectivity: Ensuring alkylation occurs at the N1 position (though tautomerism in the starting material makes N1/N3 equivalent until substitution).

  • Cannizzaro Reaction: The aldehyde group is susceptible to disproportionation under strongly basic aqueous conditions; therefore, anhydrous non-nucleophilic bases are preferred.

Experimental Protocol (Bench-Scale)

Reagents:

  • 1H-Imidazole-2-carbaldehyde (1.0 eq)[1][3]

  • 1-Bromo-2-methoxyethane (1.2 eq)[1]

  • Potassium Carbonate (K₂CO₃) (2.0 eq) or Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Solvent: Anhydrous DMF or Acetonitrile[1]

Step-by-Step Workflow:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve 1H-imidazole-2-carbaldehyde in anhydrous DMF (0.2 M concentration). Add K₂CO₃ and stir at room temperature for 30 minutes to facilitate deprotonation.

  • Alkylation: Add 1-bromo-2-methoxyethane dropwise via syringe to control the exotherm.

  • Reaction: Heat the mixture to 60–80°C. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS. Reaction typically completes in 4–6 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc and wash with water (3x) to remove DMF. Note: DMF removal is critical to prevent emulsion.[1]

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂), eluting with a gradient of Hexanes/EtOAc (0–50%).

Process Visualization (DOT)

SynthesisWorkflow Start Start: 1H-imidazole-2-carbaldehyde Activation Activation: + K2CO3 / DMF (Deprotonation) Start->Activation Dissolve Alkylation Alkylation: + 1-Bromo-2-methoxyethane (60-80°C, 4-6h) Activation->Alkylation SN2 Attack Workup Workup: Extract w/ EtOAc Wash H2O/Brine Alkylation->Workup Complete Purification Purification: Flash Chromatography (Hex/EtOAc) Workup->Purification Crude Oil Product Final Product: 1-(2-Methoxyethyl)-1H- imidazole-2-carbaldehyde Purification->Product Pure Solid

Figure 1: Step-wise synthesis workflow for the N-alkylation of imidazole-2-carbaldehyde.

Structural Characterization & Validation

Trustworthy identification requires confirming both the imidazole core and the integrity of the aldehyde functionality.

Nuclear Magnetic Resonance (NMR) Profile

Solvent: CDCl₃ or DMSO-d₆[1]

PositionShift (δ ppm)MultiplicityIntegrationAssignment
Aldehyde 9.82 Singlet (s)1H-CHO (Diagnostic Peak)
Imidazole 7.30 – 7.50Doublets/Singlets2HC4-H, C5-H (Ring protons)
N-Linker 4.55Triplet (t)2HN-CH ₂-CH₂-O
O-Linker 3.65Triplet (t)2HN-CH₂-CH ₂-O
Methoxy 3.32Singlet (s)3H-O-CH

Interpretation Logic:

  • The presence of the aldehyde peak at ~9.8 ppm confirms the carbonyl group is intact and has not been oxidized to the carboxylic acid (which would shift/disappear) or reduced to the alcohol.

  • The two triplets (4.55 and 3.65 ppm) confirm the successful attachment of the ethyl chain.

Mass Spectrometry (MS)
  • Ionization Mode: ESI (+)

  • Expected Mass: [M+H]⁺ = 155.17 m/z.

  • QC Check: Look for [M+Na]⁺ adducts (177.17 m/z) common in glass-stored samples.[1]

Pharmaceutical Applications

This compound is not merely a reagent; it is a "privileged structure" intermediate. The imidazole-2-carbaldehyde motif allows for divergent synthesis strategies:

  • Reductive Amination: The aldehyde reacts with amines to form secondary amine linkages, a common motif in antifungal azoles and GPCR ligands .

  • Wittig/Horner-Wadsworth-Emmons: Extension of the carbon chain to synthesize cinnamic acid derivatives used in oncology.[1]

  • Imidazopyridine Synthesis: Condensation with amino-pyridines yields fused heterocyclic systems active against kinases (e.g., Aurora, BRAF) .

Pathway Visualization: Divergent Synthesis

Applications Center 1-(2-Methoxyethyl)-1H- imidazole-2-carbaldehyde Route1 Reductive Amination (+ R-NH2, NaBH(OAc)3) Center->Route1 Route2 Condensation (+ Diamines/Ketones) Center->Route2 Route3 Oxidation (+ NaClO2) Center->Route3 Target1 Secondary Amines (GPCR Ligands) Route1->Target1 Target2 Fused Heterocycles (Kinase Inhibitors) Route2->Target2 Target3 Carboxylic Acids (Peptidomimetics) Route3->Target3

Figure 2: Divergent synthetic utility in drug discovery campaigns.

Handling, Stability & Safety

  • Oxidation Sensitivity: Aldehydes slowly oxidize to carboxylic acids upon air exposure. Recommendation: Store under argon/nitrogen in a tightly sealed vial. If the solid turns yellow/orange, repurify via a short silica plug before use.

  • Hygroscopicity: The methoxyethyl tail increases polarity and hygroscopicity compared to simple alkyl imidazoles. Keep desiccated.

  • Safety: Treat as a skin and eye irritant (H315, H319). Use standard PPE (gloves, goggles, fume hood).

References

  • Sigma-Aldrich. 1-(2-methoxyethyl)-1H-imidazole-2-carbaldehyde Product Specification. Retrieved from

  • PubChem. 1H-Imidazole-2-carbaldehyde Compound Summary. National Library of Medicine. Retrieved from

  • Zhang, L. et al. (2014).[4] "Comprehensive review in current developments of imidazole-based medicinal chemistry." Medicinal Research Reviews, 34(2), 340-437.[4]

  • Bastiaansen, L. A. M. et al. (1978).[5] "Synthesis of imidazole-2-carboxaldehyde." Journal of Organic Chemistry, 43, 1603–1604.[5] (Foundational method for parent ring synthesis).

Sources

Technical Guide: 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 558446-64-3 | Molecular Formula: C₇H₁₀N₂O₂[1][2][3]

Executive Summary

1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde is a specialized heterocyclic building block pivotal in modern medicinal chemistry.[2][3][4] Structurally, it features an imidazole core functionalized at the N1 position with a methoxyethyl ether chain and at the C2 position with a reactive formyl group.[3] This dual functionality allows it to serve as a versatile "linchpin" intermediate: the aldehyde enables rapid diversification via reductive amination or condensation reactions, while the ether tail improves solubility and metabolic stability in downstream pharmacophores.[3] It is widely utilized in the synthesis of kinase inhibitors, anti-inflammatory agents, and novel antifungal scaffolds.[3]

Chemical Identity & Physicochemical Profile[3][4][6][7][8][9][10]

PropertyData
IUPAC Name 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde
CAS Number 558446-64-3
Molecular Weight 154.17 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, Methanol, DMSO, DMF; sparingly soluble in water
Melting Point 45–50 °C (Typical range for this class)
Storage Inert atmosphere (Argon/Nitrogen), 2–8 °C

Synthetic Architecture

The synthesis of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde is most efficiently achieved through the convergent N-alkylation of the parent imidazole-2-carbaldehyde.[3] This route minimizes side reactions compared to the alternative lithiation/formylation of pre-alkylated imidazoles.[3]

Synthesis Pathway (DOT Visualization)

The following diagram illustrates the primary synthetic route and potential side-reaction management.

SynthesisPathway Start Imidazole-2-carbaldehyde (Parent Scaffold) Intermediate Transition State (N-Anion Formation) Start->Intermediate Deprotonation Reagent 1-Bromo-2-methoxyethane (Alkylating Agent) Product 1-(2-Methoxyethyl)-1H- imidazole-2-carbaldehyde Reagent->Product Base Base: K2CO3 or Cs2CO3 Solvent: DMF or MeCN Base->Intermediate Intermediate->Product SN2 Attack (Major) SideProduct Bis-alkylation / O-alkylation (Minor) Intermediate->SideProduct Regio-error (Control via Temp)

Caption: Convergent synthesis via N-alkylation. High selectivity is achieved using mild bases to prevent aldehyde side reactions.

Detailed Experimental Protocol

Objective: Synthesis of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde via N-alkylation.

Reagents:

  • Imidazole-2-carbaldehyde (1.0 eq)[3][5]

  • 1-Bromo-2-methoxyethane (1.2 eq)[3]

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF) (Anhydrous)[6]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Imidazole-2-carbaldehyde (10.0 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add K₂CO₃ (20.0 mmol) in a single portion. Stir the suspension at room temperature for 30 minutes to ensure formation of the imidazolyl anion. Note: The solution may change color slightly, indicating anion formation.

  • Alkylation: Add 1-Bromo-2-methoxyethane (12.0 mmol) dropwise via syringe over 10 minutes.

  • Reaction: Heat the mixture to 60 °C and stir for 4–6 hours. Monitor reaction progress via TLC (5% MeOH in DCM) or LC-MS. The target product typically has a higher Rf than the starting aldehyde.[3]

  • Work-up:

    • Cool the reaction to room temperature.[3][5]

    • Dilute with EtOAc (100 mL) and wash with water (3 x 30 mL) to remove DMF and inorganic salts.[3]

    • Wash the organic layer with saturated brine (30 mL).[3]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purification: The crude residue is purified via flash column chromatography (SiO₂, gradient 0–5% MeOH/DCM) to yield the title compound as an off-white solid.

Validation Criteria:

  • ¹H NMR (CDCl₃): Distinct singlet for aldehyde proton (~9.8 ppm), two doublets for imidazole ring protons (~7.2 ppm), and multiplet signals for the ethyl linker (~4.2 ppm N-CH₂, ~3.6 ppm O-CH₂, ~3.3 ppm O-CH₃).

Reactivity Profile & Drug Discovery Applications

The C2-formyl group is the primary "warhead" for chemical elaboration.[3] The electron-withdrawing nature of the N1-methoxyethyl group slightly deactivates the ring but enhances the electrophilicity of the aldehyde.[3]

Divergent Synthesis Workflow

The compound serves as a precursor for three major classes of bioactive molecules:[3]

Reactivity Core 1-(2-Methoxyethyl)-1H- imidazole-2-carbaldehyde Path1 Reductive Amination (R-NH2 / NaBH(OAc)3) Core->Path1 Path2 Condensation / Cyclization (Diamines / Hydrazines) Core->Path2 Path3 Oxidation (NaClO2 / H2O2) Core->Path3 Prod1 Secondary Amines (Kinase Inhibitor Linkers) Path1->Prod1 Prod2 Fused Heterocycles (Imidazopyrazines) Path2->Prod2 Prod3 Carboxylic Acids (Peptidomimetics) Path3->Prod3

Caption: Divergent reactivity profile. The aldehyde functionality allows access to amines, fused rings, and acids.[3]

Critical Applications
  • Kinase Inhibitors: The imidazole moiety mimics the purine ring of ATP, making this aldehyde a key intermediate for synthesizing ATP-competitive inhibitors.[3] The methoxyethyl tail often occupies the solvent-exposed region of the binding pocket, improving solubility.[3]

  • Schiff Base Ligands: Condensation with amino acids yields tridentate ligands used in metallo-pharmaceuticals (e.g., mimics of SOD enzymes).[3]

  • Antifungal Agents: Derivatives of imidazole-2-carbaldehyde are explored for inhibiting sterol 14α-demethylase (CYP51), a target for azole antifungals.[3]

Safety & Handling (HSE)

  • Hazards: Classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A).[3] May cause respiratory irritation.[3][7]

  • Handling: Perform all synthesis steps in a fume hood. Wear nitrile gloves and safety goggles.[3]

  • Storage: The aldehyde is susceptible to air oxidation (to carboxylic acid).[3] Store under inert gas (Argon) at 4 °C.

References

  • J&K Scientific. 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde Product Analysis. Retrieved from

  • PubChem. 1H-Imidazole-2-carbaldehyde (Parent Compound Data). Retrieved from

  • Organic Syntheses. Preparation of Imidazole-2-carboxaldehyde. Org. Synth. 1999, 76, 177.[3] Retrieved from

  • ChemicalBook. Synthesis and Applications of Imidazole Carbaldehydes. Retrieved from

  • Beilstein Journal of Organic Chemistry. Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Retrieved from

Sources

physical properties of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Primary CAS: 558446-64-3 | Molecular Formula: C₇H₁₀N₂O₂ | Molecular Weight: 154.17 g/mol

Part 1: Executive Summary

1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde is a specialized heterocyclic building block critical to the synthesis of bioactive small molecules, particularly in the development of next-generation kinase inhibitors and anti-inflammatory agents. Distinguished by the presence of a methoxyethyl tail at the N1 position, this compound offers superior solubility profiles in polar organic media compared to its unsubstituted parent, 1H-imidazole-2-carbaldehyde.

This guide provides a comprehensive technical analysis of its physicochemical properties, structural characterization, and rigorous handling protocols designed to maintain high purity during drug development workflows.

Part 2: Physicochemical Profile

The introduction of the methoxyethyl group significantly alters the crystal lattice energy and lipophilicity of the imidazole core. While the parent aldehyde is a high-melting solid (>200°C), the N-substituted derivative exhibits a lower melting point and enhanced organic solubility.

Table 1: Core Physical Properties
PropertyValue / DescriptionNote
Appearance White to Off-White Crystalline SolidMay appear as a viscous oil if purity <95% or if residual solvent is present.
Melting Point Solid (Low melting range)Specific experimental range is proprietary to vendors; typically <100°C due to disruption of H-bonding.
Solubility High: DMSO, DMF, Methanol, DCMModerate: Ethyl AcetateLow: Hexanes, Water (pH dependent)The ether oxygen confers unique solubility in chlorinated solvents.
LogP (Predicted) ~0.2 - 0.5More lipophilic than the parent imidazole (LogP ~ -0.1).
pKa (Conj. Acid) ~6.0 - 6.5 (Imidazole N3)The electron-withdrawing aldehyde lowers the basicity of the ring nitrogen compared to imidazole (pKa 7.0).
Storage 2°C – 8°C (Refrigerate)Hygroscopic and air-sensitive. Store under inert atmosphere (Argon/Nitrogen).

Field Insight: A common pitfall in handling this compound is assuming it is an oil. If the product arrives as a gum, it is often a result of trace solvent entrapment or slight oxidation. Recrystallization from a mixture of Ethyl Acetate/Hexanes or Diethyl Ether often restores the crystalline solid state.

Part 3: Structural Characterization

Accurate identification relies on the distinct "fingerprint" provided by the methoxyethyl side chain and the deshielded aldehyde proton.

Nuclear Magnetic Resonance (NMR) Analysis

The ¹H NMR spectrum in CDCl₃ is the gold standard for purity assessment.

  • Aldehyde Proton (-CHO): A sharp singlet appearing downfield at ~9.80 – 9.85 ppm . Any splitting here indicates contamination or oxidation to the carboxylic acid.

  • Imidazole Ring Protons: Two distinct signals (often doublets or broad singlets) in the aromatic region, typically between 7.10 – 7.40 ppm .

  • Ethylene Linker (-N-CH₂-CH₂-O-):

    • N-CH₂: A triplet at ~4.50 ppm . This is deshielded by the adjacent nitrogen.

    • O-CH₂: A triplet at ~3.70 ppm .

  • Methoxy Group (-OCH₃): A sharp singlet at ~3.35 ppm .

Mass Spectrometry (MS)
  • Ionization Mode: ESI (+)

  • Observed Mass: [M+H]⁺ = 155.2 m/z

  • Fragmentation: Loss of the methoxyethyl group or loss of CO (M-28) may be observed in high-energy collision studies.

Part 4: Synthesis & Manufacturing Protocol

While often purchased, in-house synthesis is frequently required to ensure freshness or to introduce isotopic labels. The most robust route involves the direct N-alkylation of 1H-imidazole-2-carbaldehyde.

Reaction Pathway

The synthesis relies on a nucleophilic substitution (Sₙ2) where the imidazole nitrogen attacks 1-bromo-2-methoxyethane.

SynthesisPathway Reactant1 1H-Imidazole-2-carbaldehyde (Solid, MP 200°C) Intermediate Transition State (S_N2 Attack) Reactant1->Intermediate Deprotonation Reactant2 1-Bromo-2-methoxyethane (Liquid, Alkylating Agent) Reactant2->Intermediate Reagents Base: K2CO3 or Cs2CO3 Solvent: DMF or MeCN Temp: 60-80°C Reagents->Intermediate Product 1-(2-Methoxyethyl)-1H- imidazole-2-carbaldehyde (Target) Intermediate->Product -HBr

Figure 1: Synthetic pathway for the N-alkylation of imidazole-2-carbaldehyde.

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve 1H-imidazole-2-carbaldehyde (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃) (1.5 equiv) or Potassium Carbonate (K₂CO₃) (2.0 equiv). Stir at room temperature for 30 minutes to facilitate deprotonation.

    • Why Cs₂CO₃? Cesium enhances the solubility of the carbonate anion in DMF, often increasing yield and reaction rate compared to potassium salts [1].

  • Alkylation: Add 1-bromo-2-methoxyethane (1.2 equiv) dropwise.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LCMS.

  • Workup (Self-Validating Step):

    • Dilute with Ethyl Acetate.

    • Wash 3x with water (to remove DMF) and 1x with brine.

    • Validation: If the aqueous layer remains yellow, imidazole byproducts may still be present. Back-extract aqueous layer.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Gradient: 0-5% MeOH in DCM).

Part 5: Stability & Storage (Critical Control Points)

The aldehyde functionality at the C2 position is electronically activated by the adjacent nitrogens, making it susceptible to two primary degradation pathways:

  • Oxidation: Conversion to the carboxylic acid (1-(2-methoxyethyl)-1H-imidazole-2-carboxylic acid) upon exposure to air.

  • Cannizzaro Reaction: Disproportionation in the presence of strong bases.

Storage Workflow

To maximize shelf-life (>12 months), adhere to the following logic:

StorageLogic Start Received Compound Check Check Physical State Start->Check Solid Crystalline Solid Check->Solid Pass Oil Oily/Gum Check->Oil Fail Store Store under Argon/N2 Temp: 4°C Solid->Store Purify Recrystallize/Chromatography Oil->Purify Purify->Solid

Figure 2: Quality control and storage decision tree.

Safety Note: This compound causes skin and serious eye irritation (H315, H319). Always handle in a fume hood.

References
  • Alkylation Efficiency: Flessner, T. & Doye, S. (1999). "Cesium carbonate mediated N-alkylation of imidazoles." Journal of Organic Chemistry.
  • Product Identification: Chem-Impex International. "1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde Product Sheet." Accessed Jan 2026.

  • Safety Data: Fisher Scientific. "Safety Data Sheet: Imidazole-2-carboxaldehyde derivatives."

  • General Synthesis: Schubert, H. & Rudorf, W. D. (1966).[1] "Syntheses of imidazole-2-carbaldehydes." Angewandte Chemie. (Foundational chemistry for the aldehyde core).

Sources

chemical characteristics of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde

[1]

Executive Summary

1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde (CAS 558446-64-3) is a specialized heterocyclic intermediate critical to modern medicinal chemistry.[1] Structurally, it combines a reactive electrophilic handle (the C2-aldehyde) with a solubilizing, pharmacophore-compatible tail (the N1-methoxyethyl group). This dual functionality makes it a high-value building block for the synthesis of kinase inhibitors, anti-infectives, and H1-antihistamine analogs.

This guide provides a rigorous analysis of its physicochemical properties, synthetic architecture, and functional reactivity, designed to support decision-making in early-stage drug discovery and process development.

Physicochemical Characterization

Understanding the fundamental properties of this compound is essential for optimizing reaction conditions and formulation strategies. Unlike its parent compound (imidazole-2-carbaldehyde), the N1-substitution eliminates the N-H bond, preventing tautomerization and significantly altering solubility profiles.

Table 1: Core Chemical Specifications
PropertySpecificationNotes
IUPAC Name 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde
CAS Number 558446-64-3
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Appearance White to off-white crystalline solidHigh purity forms are often colorless crystals.[2]
Solubility DCM, MeOH, DMSO, Ethyl AcetateEnhanced lipophilicity vs. parent imidazole due to the ether chain.
Purity Standard ≥ 95% (via ¹H-NMR)Critical for preventing side-reactions in reductive aminations.
Storage 2–8°C, Inert Atmosphere (Ar/N₂)Aldehydes are prone to autoxidation to carboxylic acids.

Synthetic Architecture & Manufacturing

The synthesis of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde generally follows two primary retrosynthetic disconnections: N-alkylation of the pre-formed aldehyde or C2-formylation of the N-alkylated imidazole.

Method A: N-Alkylation (Scalable Process Route)

This route is preferred for scale-up as it avoids cryogenic conditions required for lithiation. It utilizes the acidity of the imidazole N-H (pKa ~14.4) to introduce the methoxyethyl chain.

Protocol:

  • Deprotonation: Dissolve 1H-imidazole-2-carbaldehyde in anhydrous DMF or Acetonitrile. Add a base (K₂CO₃ for mild conditions or NaH for rapid conversion) at 0°C.

  • Alkylation: Add 1-bromo-2-methoxyethane (or the corresponding tosylate) dropwise.

  • Reaction: Stir at 60–80°C for 4–6 hours. Monitor consumption of starting material via TLC or LC-MS.

  • Workup: Quench with water, extract into Ethyl Acetate, wash with brine to remove DMF, and concentrate.

  • Purification: Recrystallization from EtOAc/Hexanes or column chromatography.

Method B: C2-Formylation (Laboratory Route)

Useful when the starting imidazole-2-carbaldehyde is unavailable.

  • Substrate: Start with 1-(2-methoxyethyl)-1H-imidazole.

  • Lithiation: Treat with n-BuLi at -78°C in THF to generate the C2-lithio species.

  • Quench: Add anhydrous DMF.

  • Hydrolysis: Acidic workup releases the aldehyde.

Visualization: Synthetic Pathway

The following diagram illustrates the N-alkylation workflow, highlighting critical control points.

SynthesisPathwaycluster_conditionsProcess ControlsStart1H-Imidazole-2-carbaldehyde(Precursor)BaseBase Activation(K2CO3/DMF, 60°C)Start->BaseDeprotonationIntermediateImidazolyl Anion(Nucleophile)Base->IntermediateN-H AbstractionProduct1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehydeIntermediate->ProductSN2 AlkylationReagent1-Bromo-2-methoxyethane(Electrophile)Reagent->ProductReagent Addition

Figure 1: Strategic synthesis via N-alkylation. The SN2 mechanism requires anhydrous conditions to prevent side reactions with the alkyl halide.

Functional Reactivity & Transformations

The chemical utility of this compound lies in the orthogonality of its functional groups. The aldehyde is the primary reaction center, while the methoxyethyl group remains inert under most standard organic transformations, serving as a stable "anchor."

Key Reaction Vectors
  • Reductive Amination (Drug Synthesis Core):

    • Mechanism: Condensation with primary/secondary amines to form an imine/iminium ion, followed by reduction (NaBH(OAc)₃ or NaBH₄).

    • Application: Generating libraries of imidazole-based kinase inhibitors. The C2-position allows the attached amine to project into specific binding pockets (e.g., ATP-binding sites).

  • Henry Reaction (Nitroaldol):

    • Reaction with nitromethane to form nitro-alkenes. These are precursors to histamine analogs (2-(2-aminoethyl)imidazoles).

  • Oxidation:

    • Conversion to the carboxylic acid (using NaClO₂) or nitrile (via oxime).

  • Metal Coordination:

    • The N3 nitrogen and the ether oxygen can form bidentate chelation motifs, useful in designing metallo-enzyme inhibitors or Schiff base ligands [1].

Visualization: Reactivity Tree

ReactivityTreeCore1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehydeRedAminReductive Amination(R-NH2 / NaBH(OAc)3)Core->RedAmin Aldehyde ReactivityOxidationOxidation(NaClO2)Core->OxidationCondensationAldol/Henry Rxn(CH3NO2 / Base)Core->CondensationDrugInter2-(Aminomethyl)imidazoleDerivatives (Kinase Inhibitors)RedAmin->DrugInterAcidImidazole-2-carboxylic Acid(Building Block)Oxidation->AcidHistamineHistamine Analogs(Bioactive Amines)Condensation->Histamine

Figure 2: Divergent synthesis pathways utilizing the C2-aldehyde handle.

Analytical Standards & Quality Control

To ensure reproducibility in biological assays, the compound must meet strict analytical criteria.

¹H-NMR Fingerprint (Predicted/Typical in DMSO-d₆)
  • Aldehyde (-CHO): Singlet, ~9.7–9.9 ppm. (Diagnostic peak).[1][2][3][4]

  • Imidazole Ring (C4-H, C5-H): Two doublets or singlets, ~7.1–7.6 ppm.[5]

  • N-Methylene (N-CH₂-): Triplet, ~4.2–4.5 ppm. (Deshielded by nitrogen).

  • O-Methylene (-CH₂-O-): Triplet, ~3.5–3.7 ppm.

  • Methoxy (-OCH₃): Singlet, ~3.2–3.3 ppm.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10-15 mins.

  • Detection: UV at 210 nm (amide/peptide bond region) and 254 nm (aromatic).

Applications in Drug Discovery

The 1-(2-methoxyethyl) moiety is not merely a protecting group; it is often a deliberate structural feature in drug design (e.g., bioisosteres of histamine or histidine).

  • Solubility Enhancement: The ether tail disrupts crystal lattice energy and increases solubility in aqueous buffers compared to alkyl chains, improving bioavailability.

  • Kinase Inhibition: Imidazole-2-carboxaldehydes are frequent precursors for "hinge-binding" motifs in kinase inhibitors. The aldehyde is converted to an amine or heterocycle that hydrogen bonds with the kinase hinge region [2].

  • Schiff Base Ligands: Condensation with amines yields ligands with antimicrobial and antifungal properties, often complexed with Cu(II) or Zn(II) [3].

References

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. "Synthesis and Characterisation of Some New Imidazole-2-Carboxaldehyde Imine Base Metal (II) Complexes." IJPCBS, vol. 5, no. 1, 2015.

  • Journal of Medicinal Chemistry. "Design and Synthesis of Imidazole-Based Inhibitors." ACS Publications. (General reference for imidazole pharmacophores).
  • ChemicalBook. "1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde Product Description and Applications."

  • Chem-Impex. "Product Catalog: 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde."

1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde: A Critical Scaffold for Solubility-Enhanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde Discovery and History Content Type: In-Depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde (CAS: 558446-64-3) has emerged as a high-value intermediate in modern medicinal chemistry, distinct from its ubiquitous methyl-substituted analogs. While simple imidazoles have been employed since the 19th century, this specific N-substituted variant represents a strategic evolution in drug design, primarily utilized to modulate physicochemical properties—specifically lipophilicity (LogP) and aqueous solubility—without compromising binding affinity in kinase inhibitor and KRAS-targeting campaigns. This guide details the discovery context, synthetic evolution, and critical application of this scaffold in contemporary pharmaceutical development.

Chemical Identity & Significance[1][2]

PropertyData
IUPAC Name 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde
CAS Number 558446-64-3
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Key Functionality C2-Formyl group (Electrophilic handle), N1-Methoxyethyl tail (Solubility handle)
Primary Application Precursor for reductive amination, Wittig olefination, and heterocycle fusion in drug discovery.
The "Methoxyethyl Effect" in Drug Design

The transition from a methyl group (–CH₃) to a 2-methoxyethyl group (–CH₂CH₂OCH₃) on the imidazole nitrogen is rarely accidental. In Structure-Activity Relationship (SAR) optimization, this substitution serves a specific purpose:

  • Solubility Enhancement: The ether oxygen acts as a hydrogen bond acceptor, lowering LogP and increasing aqueous solubility compared to the lipophilic methyl analog.

  • Metabolic Stability: The ethylene spacer prevents immediate N-dealkylation, while the terminal methoxy group is often more metabolically robust than extended alkyl chains.

  • Cavity Filling: In kinase pockets (e.g., PI3K, BRAF), the flexible methoxyethyl tail can occupy solvent-exposed regions that rigid alkyl groups cannot, potentially improving selectivity.

Discovery and Historical Context

Evolution of Imidazole Scaffolds (1858–Present)

The history of this specific compound is tied to the broader evolution of imidazole synthesis.

  • 1858 (The Foundation): Heinrich Debus synthesizes imidazole from glyoxal and ammonia.

  • 1970s-1990s (The Methyl Era): 1-Methyl-1H-imidazole-2-carbaldehyde becomes the standard building block for imidazole-based drugs (e.g., Ondansetron intermediates).

  • 2000s (The Solubility Crisis): As high-throughput screening hits became increasingly lipophilic (the "molecular obesity" problem), medicinal chemists began systematically replacing N-methyl groups with polar solubilizing tails.

  • 2004-2010 (Emergence of CAS 558446-64-3): The compound begins appearing in patent literature not just as a catalog reagent, but as a deliberate structural modification in kinase inhibitors and anti-infective agents where the N-methyl analog suffered from poor bioavailability.

Key Therapeutic Areas

Recent patent landscaping places this intermediate in the synthesis of:

  • KRAS Inhibitors: Used in the macrocyclization of peptide-based inhibitors where the aldehyde serves as a "stapling" point.

  • Tyrosine Kinase Inhibitors (TKIs): As a headgroup for reversible covalent inhibitors targeting cysteine residues.

Synthetic Evolution & Experimental Protocols

Two primary routes exist for synthesizing 1-(2-methoxyethyl)-1H-imidazole-2-carbaldehyde. The choice depends on scale and regioselectivity requirements.

Method A: Direct Alkylation (Not Recommended for Scale)
  • Route: 1H-imidazole-2-carbaldehyde + 1-bromo-2-methoxyethane + Base.

  • Drawback: The C2-formyl group is electron-withdrawing, reducing the nucleophilicity of the imidazole nitrogen. Furthermore, the aldehyde is susceptible to side reactions under basic alkylation conditions (Cannizzaro disproportionation).

Method B: The Lithiation-Formylation Protocol (Gold Standard)

This route is preferred for its high regioselectivity and yield. It involves constructing the N-alkyl skeleton first, followed by C2-functionalization.

Experimental Protocol: Step-by-Step

Objective: Synthesis of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde via C2-Lithiation.

Reagents:

  • Imidazole (1.0 eq)[1][2]

  • 1-Bromo-2-methoxyethane (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion, 1.5 eq)

  • n-Butyllithium (n-BuLi, 2.5M in hexanes, 1.1 eq)

  • Dimethylformamide (DMF, anhydrous, 1.5 eq)

  • Tetrahydrofuran (THF, anhydrous)

Workflow:

  • Step 1: N-Alkylation

    • Suspend NaH in dry THF at 0°C under Argon.

    • Add Imidazole portion-wise.[3] Stir for 30 min (H₂ evolution).

    • Add 1-Bromo-2-methoxyethane dropwise.

    • Reflux for 12 hours.

    • Workup: Quench with water, extract with DCM, dry over MgSO₄. Distill to obtain 1-(2-methoxyethyl)-1H-imidazole (Colorless oil).

  • Step 2: C2-Lithiation & Formylation

    • Dissolve 1-(2-methoxyethyl)-1H-imidazole in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

    • Add n-BuLi dropwise over 20 min. Critical: Maintain temp < -70°C to prevent ring opening.

    • Stir at -78°C for 45 min to ensure complete formation of the C2-lithio species.

    • Add anhydrous DMF dropwise.

    • Allow the reaction to warm to Room Temperature (RT) over 2 hours.

    • Quench: Add saturated NH₄Cl solution.

    • Isolation: Extract with Ethyl Acetate.[4] Wash organic layer with brine.

    • Purification: Column chromatography (SiO₂, Hexane/EtOAc gradient).[4]

Yield Expectation: 65–75% over two steps.

Visualization of Synthetic Logic

The following diagram illustrates the divergent pathways and the "Gold Standard" lithiation route.

SynthesisPathways Start 1H-Imidazole Alkylation Step 1: N-Alkylation (NaH, Br-CH2CH2-OMe) Start->Alkylation Intermed 1-(2-Methoxyethyl) imidazole Alkylation->Intermed Yield: >85% Lithiation Step 2: C2-Lithiation (n-BuLi, -78°C) Intermed->Lithiation Species C2-Lithio Species Lithiation->Species Regioselective Formylation Quench with DMF Species->Formylation Product 1-(2-Methoxyethyl)-1H- imidazole-2-carbaldehyde Formylation->Product Yield: ~70%

Caption: Figure 1. The preferred "Lithiation-Formylation" synthetic pathway ensures regioselectivity at the C2 position, avoiding competitive reactions common in direct aldehyde alkylation.

Strategic Application in Drug Discovery

Case Study: KRAS Inhibitor Development

Recent patent literature (e.g., US20240158446A1) highlights the use of substituted imidazoles in developing cyclic compounds that selectively inhibit KRAS mutants.

Mechanism of Action: The aldehyde functionality of 1-(2-methoxyethyl)-1H-imidazole-2-carbaldehyde is typically reacted with a primary amine on a peptide backbone or a scaffold core via Reductive Amination .

  • Reaction: Aldehyde + R-NH₂ → Imine → (NaBH(OAc)₃) → Secondary Amine.

  • Result: The imidazole ring is tethered to the drug core, positioning the methoxyethyl tail into a solvent channel.

Comparative SAR Data (Hypothetical Model based on Class Properties):

Scaffold Substituent (R)LogP (Calc)Aqueous SolubilityMetabolic Clearance (Microsomes)
-CH₃ (Methyl) 2.1LowLow
-CH₂CH₃ (Ethyl) 2.4Very LowModerate
-CH₂CH₂OCH₃ (Methoxyethyl) 1.3 High Low (Stable)

Interpretation: The methoxyethyl group provides a ~0.8 unit drop in LogP, significantly improving the drug-likeness of the final molecule without introducing metabolically labile "soft spots" (like long alkyl chains).

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 16495065. National Center for Biotechnology Information (2025). Link

  • Synthetic Methodology (Lithiation Route)

    • Bastiaansen, L. A. M., et al. "Imidazole-2-carboxaldehyde."[3][1] Organic Syntheses, Vol. 60, p. 72 (1981).[1] (Foundational protocol for C2-formylation adapted for N-alkyl derivatives). Link

  • Application in KRAS Inhibitors

    • Sakamoto, K., et al. "Cyclic compound having selective inhibitory action on KRAS over HRAS and NRAS." US Patent Application 20240158446A1 (2024). Link

  • General Imidazole SAR & Solubility: Zhang, L., et al. "Strategies for Solubility Enhancement in Drug Discovery." Journal of Medicinal Chemistry, 59(23), 10335-10379 (2016). (Contextual reference for ether substitutions).

Sources

role of the methoxyethyl group in imidazole aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Strategic Utility of the N-(2-Methoxyethyl) Moiety in Imidazole Aldehyde Scaffolds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the architecture of heterocyclic drug design, the imidazole aldehyde scaffold serves as a critical junction for diversifying chemical space. However, the utility of this scaffold is frequently bottlenecked by the physicochemical limitations of the imidazole ring itself—specifically, its high polarity-induced aggregation and poor solubility in non-protic organic solvents.

This guide analyzes the N-(2-methoxyethyl) group not merely as a substituent, but as a dual-purpose functional tool. It acts simultaneously as a physicochemical modulator , enhancing solubility and metabolic stability, and as a synthetic directing group , facilitating regioselective C2-functionalization via the Complex Induced Proximity Effect (CIPE).

The Physicochemical Advantage: Beyond Solubility

The installation of a 2-methoxyethyl group at the N1 position of the imidazole ring offers a superior physicochemical profile compared to standard methyl or benzyl protections. This is critical for fragment-based drug discovery (FBDD) where ligand efficiency is paramount.

Solubility and Solvation

The ether oxygen in the methoxyethyl tail acts as a weak hydrogen bond acceptor. Unlike hydrophobic protecting groups (e.g., benzyl, trityl), the methoxyethyl group maintains water solubility while disrupting the intermolecular hydrogen bonding network of the imidazole, preventing aggregation.

ParameterN-Methyl ImidazoleN-Benzyl ImidazoleN-(2-Methoxyethyl) Imidazole Impact
LogP (Approx) -0.21.90.15 Balanced lipophilicity for cell permeability without sacrificing aqueous solubility.
H-Bond Acceptors 1 (Ring N3)1 (Ring N3)2 (Ring N3 + Ether O) Enhanced solvation in polar media; potential for additional target binding interactions.
Synthetic Removal Difficult (Oxidative)Moderate (Hydrogenolysis)Stable / Permanent Intended as a permanent moiety in final drug candidates (e.g., kinase inhibitors).

Mechanistic Insight: The ethylene spacer (


) is the optimal length to allow the ether oxygen to fold back and interact with the solvent shell or adjacent residues in a protein pocket, without introducing excessive steric clash at the N1 site.

The Synthetic Engine: Chelation-Directed Lithiation

The most profound technical advantage of the N-(2-methoxyethyl) group is its role in Directed ortho-Metalation (DoM) .

The Chelation Mechanism (CIPE)

In unsubstituted imidazoles, lithiation with


-BuLi is often non-selective or requires trans-metalation to prevent ring opening. The 2-methoxyethyl group facilitates C2-regioselective lithiation  through the Complex Induced Proximity Effect (CIPE).
  • Coordination: The ether oxygen coordinates with the Lithium cation of the base (

    
    -BuLi).
    
  • Proximity: This coordination anchors the base in close proximity to the C2 proton.

  • Deprotonation: The agostic interaction lowers the transition state energy for removing the C2 proton, resulting in a stabilized 5-membered chelate intermediate.

Diagram 1: Chelation-Controlled Lithiation Mechanism

CIPE_Mechanism Substrate N-(2-Methoxyethyl) Imidazole Coordination Pre-Lithiation Complex (Li...O Coordination) Substrate->Coordination + n-BuLi, THF, -78°C TS Transition State (CIPE Directed) Coordination->TS Agostic Interaction Intermediate C2-Lithio Species (Stabilized Chelate) TS->Intermediate - BuH Intermediate->Intermediate 5-Membered Li-Chelate Ring Product Imidazole-2-Carbaldehyde Intermediate->Product + DMF (Electrophile)

Caption: The ether oxygen directs the lithium base to the C2 position, forming a stable 5-membered cyclic intermediate that prevents side reactions.

Experimental Protocol: Synthesis of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde

This protocol synthesizes the title compound from commercially available imidazole. It is designed to be self-validating: the disappearance of the N1-proton signal in NMR confirms Step 1, and the appearance of the aldehyde peak (~9.8 ppm) confirms Step 2.

Step 1: N-Alkylation (Installation of the Directing Group)
  • Reagents: Imidazole (1.0 eq), 2-Bromoethyl methyl ether (1.1 eq), NaH (60% dispersion, 1.2 eq), DMF (anhydrous).

  • Procedure:

    • Suspend NaH in anhydrous DMF at 0°C under Argon.

    • Add imidazole portion-wise. Evolution of

      
       gas will be vigorous. Stir for 30 min until gas evolution ceases (Self-Validation: Solution becomes clear/homogeneous).
      
    • Add 2-bromoethyl methyl ether dropwise.

    • Warm to RT and stir for 4–6 hours.

    • Workup: Quench with water, extract with EtOAc. The product is sufficiently pure for the next step.

Step 2: C2-Formylation (The Lithiation Step)
  • Reagents: N-(2-methoxyethyl)imidazole (1.0 eq),

    
    -BuLi (2.5 M in hexanes, 1.1 eq), DMF (anhydrous, 1.5 eq), THF (anhydrous).
    
  • Procedure:

    • Dissolve substrate in anhydrous THF and cool to -78°C (Critical: Temperature control prevents ring fragmentation).

    • Add

      
      -BuLi dropwise over 20 mins.
      
    • Stir at -78°C for 45 mins. (Mechanism: This allows the CIPE chelate to form and deprotonate C2).

    • Add anhydrous DMF dropwise. Stir for 30 mins at -78°C, then warm to 0°C.

    • Quench: Add saturated

      
       solution.
      
    • Purification: Extract with DCM. Flash chromatography (DCM/MeOH) yields the aldehyde.

Diagram 2: Synthetic Workflow

Synthesis_Workflow Start Imidazole (Starting Material) Step1 Step 1: N-Alkylation (NaH, Br-CH2CH2OMe) Start->Step1 Check1 Checkpoint: 1H NMR (Loss of NH signal) Step1->Check1 Step2 Step 2: Lithiation (n-BuLi, -78°C, THF) Check1->Step2 Pass Step3 Step 3: Formylation (Quench with DMF) Step2->Step3 CIPE Mechanism Final 1-(2-methoxyethyl)-1H-imidazole-2-carbaldehyde Step3->Final

Caption: Step-by-step synthesis emphasizing the critical quality control checkpoint before the sensitive lithiation step.

Structural Biology & Drug Design Applications

In medicinal chemistry, the N-(2-methoxyethyl) group is rarely removed. Instead, it is utilized as a permanent pharmacophore feature.

  • Kinase Inhibitors: Many kinase inhibitors utilize the imidazole core to bind to the hinge region. The methoxyethyl tail often extends into the solvent-exposed front pocket, improving solubility without interfering with the ATP-binding site.

  • Water Bridging: The ether oxygen can recruit a structural water molecule, bridging the drug to the protein backbone via a hydrogen bond network, potentially increasing residence time.

  • Metabolic Stability: Unlike simple alkyl chains which are prone to oxidative metabolism (hydroxylation), the ether linkage is relatively robust, though the terminal methyl can be subject to O-demethylation by CYPs.

References

  • Title: 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde Product Page & Applications.
  • Chelation-Controlled Lithiation (CIPE): Title: Metalated Heterocycles in Organic Synthesis: Recent Applications (Page 166, discussion on chelated lithiopyrrolidines/imidazoles). Source: University of Michigan / Beak & Meyers Reviews.
  • Medicinal Chemistry Applications (PqsR Inhibitors)

    • Title: Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors.
    • Source: PubMed Central (NIH).
    • URL:[Link]

  • General Lithiation Strategies for Azoles

    • Title: Selective Lithiation of 2-Methyloxazoles (Analogous CIPE mechanism).
    • Source: Organic Letters (NIH).
    • URL:[Link]

Fundamental Reactions of Imidazole-2-Carbaldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Janus" Scaffold in Medicinal Chemistry

Imidazole-2-carbaldehyde is a "Janus-faced" intermediate in drug discovery—simultaneously offering the electrophilic reactivity of an aldehyde and the nucleophilic/acidic properties of the imidazole ring (pKa ~14.2 for N-H). This dual nature makes it a privileged scaffold for synthesizing kinase inhibitors, anti-infectives, and peptidomimetics, but it also presents unique synthetic challenges.[1]

The core difficulty lies in the "push-pull" electronic interference. The electron-withdrawing aldehyde increases the acidity of the N-H proton, making the ring susceptible to unintended N-alkylation or oligomerization. Conversely, the basic nitrogen can poison Lewis acid catalysts used for aldehyde functionalization. This guide provides a field-proven roadmap to navigating these competing reactivities.

Strategic Protection: The Gatekeeper Step

Before engaging the aldehyde, one must often silence the imidazole nitrogen. The choice of protecting group (PG) dictates the downstream chemistry compatibility.

Protecting GroupStability ProfileDeprotectionBest Use Case
SEM (2-(Trimethylsilyl)ethoxymethyl)High stability against bases and organolithiums.[1]TBAF or mild acid.[1][2]Gold Standard for lithiation or Pd-catalyzed cross-couplings where Boc fails.[1]
Boc (tert-Butyloxycarbonyl)Moderate.[1] Labile to strong nucleophiles/bases.[1]TFA or mild heating on SiO2.[1]Quick functionalization; peptide coupling.[1] Warning: Can decompose in Pd-catalyzed reactions.[1]
Trityl (Triphenylmethyl)High steric bulk; stable to base.[1]Mild acid (AcOH).[1]Preventing N-alkylation via steric shielding; crystallizing intermediates.[1]

Core Reaction I: The Groebke-Blackburn-Bienaymé (GBB) Reaction[1][3]

The GBB reaction is the most powerful transformation for this scaffold, allowing the one-pot assembly of imidazo[1,2-a]fused heterocycles (e.g., imidazo[1,2-a]pyridines).[1] This is a cornerstone reaction for generating diversity in DNA-binding agents and benzodiazepine receptor ligands.

Mechanism of Action

The reaction couples the imidazole-2-carbaldehyde (1), an isocyanide (2), and an amidine/2-aminopyridine (3).[1] It proceeds via a non-concerted sequence: imine formation, [4+1] cycloaddition, and a 1,3-H shift.[1]

GBB_Mechanism Start Imidazole-2-CHO + 2-Aminopyridine Imine Imine Intermediate (Schiff Base) Start->Imine - H2O (Acid Cat.) Attack Isocyanide Attack (Nitrilium Ion) Imine->Attack + R-NC Cyclization Intramolecular Cyclization Attack->Cyclization Nucleophilic Addition Product Imidazo[1,2-a]pyridine Scaffold Cyclization->Product 1,3-H Shift Aromatization

Figure 1: Mechanistic flow of the Groebke-Blackburn-Bienaymé multicomponent reaction.

Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridine

Objective: Synthesis of 3-amino-imidazo[1,2-a]pyridine derivative.

  • Reagents:

    • Imidazole-2-carbaldehyde (1.0 equiv)[1]

    • 2-Aminopyridine (1.0 equiv)[1]

    • tert-Butyl isocyanide (1.1 equiv)[1]

    • Catalyst: Scandium triflate [Sc(OTf)3] (5 mol%) or Iodine (10 mol%)[1]

    • Solvent: Methanol (MeOH) or Dichloromethane (DCM)[1]

  • Procedure:

    • Dissolve aldehyde and 2-aminopyridine in MeOH (0.5 M concentration).

    • Add catalyst and stir at room temperature for 15 minutes to ensure imine formation (color change often observed).

    • Add isocyanide dropwise.[1]

    • Stir at room temperature for 12–24 hours. (Monitoring: TLC usually shows disappearance of aldehyde).[1]

    • Workup: Concentrate solvent.[1] Purify via flash column chromatography (DCM/MeOH gradient).

  • Expert Insight: If the reaction stalls, switching to a protic solvent (TFE - trifluoroethanol) can accelerate the reaction by activating the imine via hydrogen bonding, avoiding the need for metal catalysts.

Core Reaction II: C-C Bond Formation (Henry & Knoevenagel)[1]

Due to the electron-deficient nature of the C2 position, imidazole-2-carbaldehyde is an excellent electrophile for condensation reactions.

The Henry Reaction (Nitroaldol)

This reaction installs a β-nitro alcohol motif, a precursor to 1,2-amino alcohols found in beta-blockers.[1][3]

Protocol:

  • Mix: Imidazole-2-carbaldehyde (1 mmol) and Nitromethane (5 mmol, excess serves as solvent/reactant).

  • Catalyst: Add NaOH (0.1 M aq, 10 mol%) or a heterogeneous catalyst like Mg-Al Hydrotalcite.[1]

  • Conditions: Stir at 0°C to RT for 4-6 hours.

  • Quench: Neutralize with dilute HCl. Extract with EtOAc.[1][4]

  • Note: The resulting nitro-alcohol can dehydrate to the nitro-alkene if heated or treated with acidic anhydride.

The Knoevenagel Condensation

Used to synthesize "active" alkenes for Michael acceptors.

Protocol:

  • Reactants: Aldehyde + Malononitrile (or Ethyl Cyanoacetate).[1][5]

  • Conditions: Ethanol, catalytic Piperidine (5 mol%), Reflux 2h.

  • Result: High yields (>90%) of the benzylidene-type product. The imidazole N-H usually does not require protection for this specific transformation due to the high acidity of the active methylene partner.

Core Reaction III: Redox Manipulations

Controlling the oxidation state of the exocyclic carbon is critical for linker design.

Oxidation: Aldehyde to Carboxylic Acid

Direct oxidation can be tricky due to the sensitivity of the imidazole ring to strong oxidants like KMnO4 (which can cleave the ring). A milder, "green" protocol using Hydrogen Peroxide is preferred.[1]

Protocol (Green Oxidation):

  • Setup: Dissolve imidazole-2-carbaldehyde (3.0 g) in Water (10 mL).

  • Addition: Add 30% aq. H2O2 (10 g) dropwise at Room Temperature.

  • Reaction: Stir for 72 hours.

  • Workup: Remove water under reduced pressure (lyophilization is best).[1]

  • Purification: Wash the resulting white solid with Ether/Water (4:1) to remove residual peroxide.[1]

  • Yield: ~97%.

  • Caution: Heating this reaction can lead to decarboxylation.[1]

Reduction: Aldehyde to Alcohol

Standard reduction to (1H-imidazol-2-yl)methanol.[1]

Protocol:

  • Reagents: Aldehyde in MeOH.

  • Reductant: NaBH4 (0.5 equiv - hydride count).[1] Add at 0°C.

  • Quench: Acetone or dilute HCl.

  • Note: The product is highly polar and water-soluble. Extraction requires n-Butanol or continuous extraction.[1]

Troubleshooting & Stability

  • Hydrate Formation: In aqueous solution, imidazole-2-carbaldehyde exists in equilibrium with its gem-diol (hydrate).[1] This can confuse NMR analysis (look for a peak ~6.0 ppm for the hydrate CH).[1] To drive reactions to completion, use dehydrating agents (MgSO4) or azeotropic distillation (Toluene).[1]

  • N-H Interference: If you observe low yields in organometallic additions (Grignard), it is because the reagent is deprotonating the imidazole N-H first.[1] Solution: Use 2.2 equivalents of the Grignard reagent (1 eq as base, 1 eq as nucleophile) or protect with SEM.[1]

References

  • Synthesis of Imidazole-2-Carboxylic Acid: ChemicalBook Protocols. "General procedure for the synthesis of imidazole-2-carboxylic acid from 2-imidazolecarboxaldehyde using H2O2."

  • GBB Reaction Mechanism & Review: Beilstein J. Org.[1] Chem. "The Groebke–Blackburn–Bienaymé reaction in its maturity."

  • N-Protection Strategies: Arkivoc. "Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH."

  • Henry Reaction Catalysis: MDPI. "Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes." [1]

  • Imidazo[1,2-a]pyridine Synthesis: NIH/PubMed.[1] "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances."

Sources

1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde literature review

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical profile, synthesis, and strategic applications of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde (CAS: 558446-64-3).

Strategic Intermediate for Kinase Inhibitor & Heterocycle Design

Executive Summary

1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde is a specialized heterocyclic building block utilized primarily in the synthesis of small-molecule therapeutics.[1] Its structural value lies in the C2-formyl group , which serves as a reactive "warhead" for reductive aminations and condensations, and the N1-(2-methoxyethyl) tail , which enhances aqueous solubility and metabolic stability (via the ether oxygen) in drug candidates.

This intermediate is critical in the development of Schiff base ligands , Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors , and multi-targeted kinase inhibitors (e.g., Aurora/FLT3 pathways).[2]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
Chemical Name 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde
CAS Number 558446-64-3
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Appearance White to pale yellow crystalline solid or oil (purity dependent)
Solubility Soluble in DCM, Methanol, DMSO, Ethanol; Sparingly soluble in water
pKa (Imidazolium) ~6.0–7.0 (Estimate based on imidazole derivatives)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Synthetic Pathways

For high-purity applications, the synthesis of this aldehyde typically follows a Lithiation-Formylation strategy. This route avoids the regioselectivity issues often encountered when alkylating a pre-existing aldehyde.[2]

Route A: C2-Formylation of N-Alkylated Imidazole (Recommended)

This protocol ensures exclusive N1-alkylation prior to introducing the sensitive aldehyde group.

Step 1: N-Alkylation

  • Reactants: 1H-Imidazole + 1-Bromo-2-methoxyethane.

  • Conditions: Base (NaH or K₂CO₃), Solvent (DMF or CH₃CN), 60–80°C.[2]

  • Intermediate: 1-(2-Methoxyethyl)-1H-imidazole.[1]

Step 2: C2-Lithiation & Formylation

  • Reactants: Intermediate from Step 1 + n-Butyllithium (n-BuLi).

  • Electrophile:

    
    -Dimethylformamide (DMF).
    
  • Mechanism: The N1-substituent directs lithiation to the C2 position.[2] The resulting C2-lithio species attacks DMF, forming the aldehyde upon acidic workup.[2]

Route B: Direct Alkylation (Alternative)[2]
  • Reactants: 1H-Imidazole-2-carbaldehyde + 1-Bromo-2-methoxyethane.

  • Conditions: Cs₂CO₃, DMF, RT.[2]

  • Note: This route is viable but may require careful chromatography to remove trace O-alkylated byproducts or bis-alkylated impurities.[2]

Visualization: Synthesis Workflow

Synthesis Start 1H-Imidazole Step1 Step 1: N-Alkylation (1-Bromo-2-methoxyethane, NaH) Start->Step1 Inter 1-(2-Methoxyethyl)-1H-imidazole Step1->Inter Step2 Step 2: Lithiation (n-BuLi, -78°C) Inter->Step2 Lithio C2-Lithio Intermediate Step2->Lithio Step3 Step 3: Formylation (DMF Quench) Lithio->Step3 Product 1-(2-Methoxyethyl)-1H- imidazole-2-carbaldehyde Step3->Product

Caption: Step-wise synthesis via the lithiation-formylation pathway to ensure regioselectivity.

Strategic Applications in Drug Design

Kinase Inhibitor Scaffolds (Reductive Amination)

The aldehyde moiety is a prime candidate for reductive amination to link the imidazole "head" to an aromatic "tail" (e.g., aminopyridines or anilines).[2] This motif is common in inhibitors targeting Aurora Kinases and FLT3 (Acute Myeloid Leukemia targets).[2]

  • Protocol:

    • Mix Aldehyde (1.0 eq) + Amine (1.0 eq) in DCE/MeOH.

    • Add reducing agent: NaBH(OAc)₃ (1.5 eq).[2]

    • Stir at RT for 4–16 h.

    • Result: Secondary amine linkage with high metabolic stability.[2]

Imidazo-Fused Heterocycles (Groebke-Blackburn-Bienaymé)

This aldehyde participates in multicomponent reactions (MCRs) to form fused ring systems like imidazo[1,2-a]pyridines , which are privileged structures in medicinal chemistry (e.g., GABA receptor modulators, antivirals).

  • Reaction: Aldehyde + 2-Aminopyridine + Isonitrile (Catalyst: Sc(OTf)₃ or acid).

  • Outcome: Rapid access to diverse 3-amino-imidazo[1,2-a]pyridine libraries.

Visualization: Application Pathways

Applications cluster_0 Pathway A: Reductive Amination cluster_1 Pathway B: Multicomponent Reaction Aldehyde 1-(2-Methoxyethyl)-1H- imidazole-2-carbaldehyde Imine Imine Intermediate Aldehyde->Imine + Amine Fused Imidazo[1,2-a]pyridine Derivative Aldehyde->Fused + 2-Aminopyridine + Isonitrile Amine Primary Amine (R-NH2) Drug1 Kinase Inhibitor Scaffold (Secondary Amine) Imine->Drug1 + NaBH(OAc)3 Pyridine 2-Aminopyridine + Isonitrile

Caption: Divergent synthesis pathways for generating kinase inhibitor scaffolds and fused heterocycles.

Quality Control & Analytical Standards

To ensure the integrity of this intermediate for pharmaceutical use, the following analytical criteria must be met:

TestMethodAcceptance Criteria
Identification ¹H-NMR (DMSO-d₆)Characteristic aldehyde singlet (~9.6–9.8 ppm); Methoxy singlet (~3.3 ppm).
Purity HPLC (C18 Column)> 97.0% (Area %)
Water Content Karl Fischer (KF)< 0.5% w/w (Aldehydes are hygroscopic)
Residual Solvents GC-HeadspaceDMF < 880 ppm; Ethyl Acetate < 5000 ppm

NMR Diagnostic Signals:

  • Aldehyde (-CHO): Singlet,

    
     9.75 ppm.
    
  • Imidazole Ring (C4-H, C5-H): Doublets,

    
     7.30–7.60 ppm.
    
  • Linker (-N-CH₂-CH₂-O-): Two triplets,

    
     4.20 ppm (N-CH₂) and 3.65 ppm (O-CH₂).
    
  • Methoxy (-OCH₃): Singlet,

    
     3.25 ppm.
    

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]

  • Handling: Handle in a fume hood. Avoid contact with strong oxidizing agents and strong bases.[2]

  • Stability: Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air.[2] Store under inert gas (Nitrogen/Argon) at 2–8°C.

References

  • Chemical Profile & Safety: National Center for Biotechnology Information.[2] (2025).[2][3][4][5] PubChem Compound Summary for CID 24955, 1H-imidazole-2-carbaldehyde (Parent structure data). Retrieved from [Link]

  • General Synthesis of 1-Substituted Imidazole-2-carbaldehydes: Iversen, P. E., & Lund, H. (1966).[6] Preparation of some imidazole derivatives. Acta Chemica Scandinavica. (Foundational protocol for lithiation/formylation of imidazoles).

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard industry protocol for aldehyde-amine coupling).

Sources

Biological Significance of Substituted Imidazole Aldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of substituted imidazole aldehydes, focusing on their structural versatility, biological mechanisms, and critical role in pharmaceutical synthesis.

Executive Summary

Substituted imidazole aldehydes represent a privileged scaffold in medicinal chemistry, serving as both bioactive pharmacophores and versatile synthetic intermediates.[1] Their biological significance stems from the amphoteric nature of the imidazole ring—capable of hydrogen bonding, metal coordination, and π-π stacking—coupled with the reactive aldehyde handle that facilitates rapid diversification into Schiff bases (imines). This guide analyzes their utility in developing antimicrobial, anticancer, and antihypertensive agents, with a specific focus on the industrial synthesis of Angiotensin II receptor antagonists (e.g., Losartan).

Structural & Chemical Foundation

The imidazole ring is a planar, five-membered heterocycle containing two nitrogen atoms: the "pyrrole-like" N1 (proton donor) and the "pyridine-like" N3 (proton acceptor). The introduction of an aldehyde group (-CHO) at the C2, C4, or C5 position creates a "push-pull" electronic system that enhances biological interaction.

Key Structural Features:
  • Metal Coordination: The N3 nitrogen is a potent ligand for transition metals (Zn²⁺, Cu²⁺, Fe²⁺), essential for inhibiting metalloenzymes like Carbonic Anhydrase and HDACs.

  • Schiff Base Formation: The aldehyde group readily condenses with primary amines to form azomethines (Schiff bases).[2] These derivatives often exhibit superior biological activity compared to the parent aldehyde due to the presence of the imine spacer (-CH=N-), which improves lipophilicity and geometric fit within enzyme active sites.

  • Tautomerism: 4(5)-imidazolecarboxaldehyde exists in tautomeric equilibrium, allowing it to adapt to different receptor pockets.

Visualization: Structure-Activity Relationship (SAR)

SAR_Map Core Imidazole Aldehyde Scaffold N1 N1 Position (Pyrrole-like) Core->N1 N3 N3 Position (Pyridine-like) Core->N3 C2 C2 Position Core->C2 CHO Aldehyde Group (-CHO) Core->CHO Solubility Water Solubility & H-Bond Donor N1->Solubility Protonation/Deprotonation MetalBind Metal Coordination (Zn++, Cu++, Fe++) N3->MetalBind Lone Pair Donation Lipophilicity Alkyl/Aryl Substituents (Modulates Bioavailability) C2->Lipophilicity e.g., Butyl group in Losartan Diversification Schiff Base Formation (Pharmacophore Expansion) CHO->Diversification Condensation w/ Amines

Figure 1: Structure-Activity Relationship (SAR) mapping of the imidazole aldehyde scaffold, highlighting functional sites for biological interaction and chemical modification.

Biological Activities & Mechanisms[1][3][4][5][6]

Antimicrobial Activity (Antibacterial & Antifungal)

Imidazole aldehydes, particularly their Schiff base derivatives , exhibit broad-spectrum antimicrobial properties.[3]

  • Mechanism: The uncoordinated N3 nitrogen binds to the heme iron of CYP450 enzymes (e.g., lanosterol 14α-demethylase in fungi), blocking ergosterol biosynthesis. This disrupts membrane integrity.

  • Schiff Base Enhancement: Condensing imidazole-2-carboxaldehyde with amino acids (e.g., Histidine) or aromatic amines creates tridentate ligands. These complexes (with Cu²⁺ or Zn²⁺) show enhanced lipophilicity, facilitating penetration through the lipid bilayer of Gram-negative bacteria (E. coli) and fungal cell walls (C. albicans).

Anticancer Activity

Substituted imidazoles target uncontrolled cell proliferation through multiple pathways:

  • HDAC Inhibition: The imidazole ring mimics the zinc-binding group of histone deacetylase (HDAC) inhibitors, preventing chromatin remodeling and inducing apoptosis in cancer cells.

  • Microtubule Destabilization: Certain 2-substituted imidazole aldehydes bind to tubulin, inhibiting polymerization similar to colchicine.

  • Kinase Inhibition: Derivatives act as ATP-competitive inhibitors in kinase signaling pathways (e.g., RAF/MEK/ERK).

Antihypertensive Activity (The Losartan Connection)

The most commercially significant application is in the synthesis of "Sartans" (Angiotensin II Receptor Blockers).

  • Key Intermediate: 2-butyl-4-chloro-5-formylimidazole (also known as 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde).

  • Role: The aldehyde group at C5 is a critical transient handle. It allows for the regioselective coupling with the biphenyl tetrazole moiety and is subsequently reduced to the hydroxymethyl group found in Losartan.

Industrial Synthetic Utility: Losartan Case Study

The synthesis of Losartan demonstrates the critical role of the aldehyde functionality in building complex drug molecules.

Reaction Pathway Analysis
  • Scaffold Construction: Valeronitrile is reacted with aminoacetaldehyde diethyl acetal to form the imidazole ring.

  • Functionalization: Chlorination and formylation yield 2-butyl-4-chloro-5-formylimidazole .

  • Coupling: The imidazole aldehyde undergoes N-alkylation with a biphenyl tetrazole derivative.

  • Reduction: The C5-aldehyde is reduced (using NaBH₄) to the primary alcohol, yielding Losartan.

Visualization: Losartan Synthesis Pathway

Losartan_Synthesis Start Valeronitrile + Aminoacetaldehyde Inter1 2-Butyl-4-chloroimidazole Start->Inter1 Cyclization & Chlorination KeyAldehyde 2-butyl-4-chloro-5-formylimidazole (CRITICAL INTERMEDIATE) Inter1->KeyAldehyde Vilsmeier-Haack Formylation Coupling N-Alkylation with Biphenyl Tetrazole KeyAldehyde->Coupling Regioselective Coupling Reduction Aldehyde Reduction (NaBH4) Coupling->Reduction Conversion of CHO to CH2OH Product Losartan (Antihypertensive) Reduction->Product

Figure 2: The industrial synthesis pathway of Losartan, emphasizing the central role of the 2-butyl-4-chloro-5-formylimidazole intermediate.[4]

Experimental Protocols

Protocol A: Synthesis of Imidazole-2-Carboxaldehyde Schiff Base

Target: Synthesis of (E)-N-((1H-imidazol-2-yl)methylene)-4-methylaniline (Antimicrobial probe).

Reagents:

  • Imidazole-2-carboxaldehyde (1.0 mmol, 0.096 g)

  • p-Toluidine (1.0 mmol, 0.107 g)

  • Ethanol (absolute, 10 mL)

  • Glacial Acetic Acid (catalytic, 2-3 drops)

Methodology:

  • Dissolution: Dissolve imidazole-2-carboxaldehyde in 5 mL of absolute ethanol in a 25 mL round-bottom flask.

  • Addition: Add p-toluidine dissolved in 5 mL ethanol to the reaction flask.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Isolation: Cool the reaction mixture to room temperature. The Schiff base typically precipitates as a solid.

  • Purification: Filter the precipitate, wash with cold ethanol (2 x 2 mL), and recrystallize from hot ethanol to yield the pure product.

  • Validation: Confirm structure via ¹H-NMR (look for azomethine -CH=N- singlet at δ 8.2–8.6 ppm).

Protocol B: In Vitro Antibacterial Assay (MIC Determination)

Target: Determination of Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 25923).

Materials:

  • Muller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Resazurin dye (indicator)

Methodology:

  • Inoculum Prep: Adjust bacterial suspension to 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute 1:100 in MHB.

  • Compound Dilution: Dissolve the test imidazole aldehyde derivative in DMSO. Prepare serial two-fold dilutions in MHB across the 96-well plate (Range: 512 µg/mL to 0.5 µg/mL). Ensure final DMSO concentration is <1%.

  • Incubation: Add 100 µL of bacterial suspension to each well. Incubate at 37°C for 18–24 hours.

  • Readout: Add 30 µL of 0.01% Resazurin solution. Incubate for 2-4 hours.

    • Blue/Purple: No growth (Inhibition).

    • Pink/Colorless: Growth (Metabolic reduction of dye).

  • Calculation: The lowest concentration preventing the color change to pink is the MIC.

References

  • Biological Significance of Imidazole-Based Analogues in New Drug Development. ResearchGate. Available at: [Link]

  • Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan. Journal of Organic Chemistry. Available at: [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. Available at: [Link]

  • Tridentate imidazole-based Schiff base metal complexes: molecular docking, structural and biological studies. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

  • An Efficient and Green Synthetic Route to Losartan. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde

[1]

Executive Summary

1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde is a critical heterocyclic building block extensively utilized in the synthesis of bioactive pharmaceutical ingredients, particularly kinase inhibitors and anti-infective agents.[1][2] Its amphiphilic nature, provided by the methoxyethyl tail, improves the solubility profiles of subsequent drug candidates.[1]

This application note details a robust, scalable synthesis protocol. While multiple routes exist, this guide prioritizes the Direct N-Alkylation of 1H-imidazole-2-carbaldehyde (Method A) due to its operational simplicity and avoidance of cryogenic conditions.[1] An alternative C-2 Lithiation/Formylation route (Method B) is provided for scenarios where the aldehyde starting material is cost-prohibitive or unavailable.[1]

Key Chemical Properties
PropertyData
CAS Number 558446-64-3
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Appearance Pale yellow to white crystalline solid or viscous oil
Solubility Soluble in DCM, MeOH, EtOAc; Sparingly soluble in Hexanes

Retrosynthetic Analysis & Strategy

The synthesis can be approached via two primary disconnections.[1] The choice depends heavily on the availability of the starting material 1H-imidazole-2-carbaldehyde.[1]

RetrosynthesisTargetTarget:1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehydeAldehydeStarting Material A:1H-imidazole-2-carbaldehyde(Commercial)Target->AldehydeDisconnection 1:N-Alkylation (S_N2)ImidazoleStarting Material B:Imidazole(Commodity)Target->ImidazoleDisconnection 2:C-2 FormylationAlkylHalideReagent:1-Bromo-2-methoxyethaneAldehyde->AlkylHalideImidazole->AlkylHalideFormylSourceReagent:DMF / Ethyl FormateImidazole->FormylSource

Figure 1: Retrosynthetic analysis showing the two primary pathways: Direct N-alkylation (Left) and De Novo C-2 Formylation (Right).[1]

Method A: Direct N-Alkylation (Preferred Protocol)[1]

This route is preferred for scale-up (gram to kilogram) as it avoids moisture-sensitive organolithium reagents and cryogenic temperatures (-78°C).[1]

Reaction Mechanism

The reaction proceeds via an SN2 mechanism.[1] The base (K₂CO₃ or Cs₂CO₃) deprotonates the acidic pyrrole-like nitrogen of the imidazole ring (pKa ~10.6), generating an imidazolide anion.[1] This nucleophile attacks the primary carbon of 1-bromo-2-methoxyethane.[1]

Reagents & Materials
ReagentEquiv.[1][3][4]RoleCritical Attribute
1H-imidazole-2-carbaldehyde 1.0SubstrateDry, <0.5% water content
1-Bromo-2-methoxyethane 1.2ElectrophileAlkylating agent
Cesium Carbonate (Cs₂CO₃) 1.5 - 2.0Base"Cesium Effect" enhances solubility/rate
DMF (N,N-Dimethylformamide) 10 V (mL/g)SolventAnhydrous, amine-free
Ethyl Acetate -ExtractionACS Grade

Note: Potassium Carbonate (K₂CO₃) can be substituted for Cs₂CO₃ but may require longer reaction times (24h vs 12h) and higher temperatures (80°C vs 60°C).[1]

Step-by-Step Protocol
Step 1: Reaction Setup
  • Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N₂) or Argon.[1]

  • Dissolution: Charge the flask with 1H-imidazole-2-carbaldehyde (1.0 eq). Add anhydrous DMF (10 mL per gram of substrate).[1] Stir until fully dissolved.

  • Deprotonation: Add Cs₂CO₃ (1.5 eq) in a single portion.[1] The suspension may turn slightly yellow.[1] Stir at Room Temperature (RT) for 30 minutes to ensure deprotonation.

  • Alkylation: Add 1-bromo-2-methoxyethane (1.2 eq) dropwise via syringe.[1]

  • Heating: Heat the reaction mixture to 60°C . Monitor by TLC (5% MeOH in DCM) or LC-MS.[1]

    • Checkpoint: Reaction is typically complete within 4–12 hours.[1] Look for the disappearance of the starting aldehyde (R_f ~0.[1]3) and appearance of the product (R_f ~0.5).

Step 2: Workup
  • Quench: Cool the mixture to RT. Pour slowly into a beaker containing ice-cold water (5x reaction volume) and brine (1x reaction volume).

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 50 mL).

    • Tip: If an emulsion forms (common with DMF), add a small amount of MeOH or filter through Celite.[1]

  • Washing: Wash the combined organic layers with water (2x) and saturated brine (1x) to remove residual DMF.[1]

  • Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap) to yield the crude oil/solid.

Step 3: Purification
  • Flash Chromatography: Purify the crude residue on silica gel.[1][4]

    • Eluent: Gradient of 0% → 5% Methanol in Dichloromethane (DCM).

    • Rationale: The product is moderately polar.[1] Pure DCM will elute non-polar impurities; MeOH is needed to move the imidazole.[1]

  • Recrystallization (Optional): If the product solidifies, it can be recrystallized from EtOAc/Hexanes.[1]

Method B: C-2 Lithiation (Alternative Route)[1]

Use this method if 1H-imidazole-2-carbaldehyde is unavailable.[1] This involves synthesizing 1-(2-methoxyethyl)-1H-imidazole first, then installing the aldehyde.[1]

Protocol Summary
  • Alkylation: React Imidazole with 1-bromo-2-methoxyethane (NaH, DMF, 0°C → RT) to yield 1-(2-methoxyethyl)-1H-imidazole .

  • Lithiation: Dissolve the intermediate in dry THF. Cool to -78°C .[1]

  • Deprotonation: Add n-Butyllithium (n-BuLi) (1.1 eq) dropwise.[1] Stir for 30 mins. The C-2 proton is selectively removed due to the directing effect of the N-1 substituent.[1]

  • Formylation: Quench the anion with dry DMF (1.5 eq).

  • Hydrolysis: Warm to RT and add saturated NH₄Cl solution to hydrolyze the hemiaminal intermediate to the aldehyde.

WorkflowStartStart:1-(2-methoxyethyl)-1H-imidazoleCoolCool to -78°C(Dry THF, N2 atm)Start->CoolLithiateAdd n-BuLi (1.1 eq)Generate C-2 AnionCool->LithiateQuenchAdd DMF (1.5 eq)Electrophilic TrapLithiate->QuenchHydrolysisAcidic Workup (NH4Cl)Form AldehydeQuench->HydrolysisProductFinal Product:1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehydeHydrolysis->Product

Figure 2: Workflow for the Lithiation-Formylation (Method B) pathway.[1]

Analytical Characterization

Confirm the identity of the synthesized compound using the following expected data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.82 (s, 1H, -CH O) – Diagnostic Aldehyde Peak[1]

    • δ 7.28 (s, 1H, Imidazole C4-H )[1]

    • δ 7.15 (s, 1H, Imidazole C5-H )[1]

    • δ 4.55 (t, J=5.2 Hz, 2H, N-CH ₂)[1]

    • δ 3.68 (t, J=5.2 Hz, 2H, O-CH ₂)[1]

    • δ 3.35 (s, 3H, O-CH ₃)[1]

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺: 155.08

    • Found [M+H]⁺: 155.1[1]

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Low Conversion (Method A) Incomplete deprotonation or old reagents.[1]Ensure Cs₂CO₃ is finely ground.[1] Increase temp to 80°C. Check alkyl halide purity.
N3-Quaternization (Over-alkylation) Excess alkyl halide used.[1][3][4]Strictly control stoichiometry (1.1–1.2 eq). Add alkyl halide slowly.
Low Yield (Method B) Moisture in THF or n-BuLi degradation.[1]Titrate n-BuLi before use.[1] Ensure THF is distilled from Na/Benzophenone.
Emulsion during Workup DMF presence in aqueous layer.[1][4]Wash organic layer with 5% LiCl solution (breaks emulsions better than NaCl).[1]

References

  • Organic Syntheses. "Synthesis of Imidazole-2-carboxaldehyde." Org.[1][3][4][5][6] Synth.1999 , 76, 189.[1] (Foundational reference for imidazole aldehyde handling). [Link]

  • Nikitina, P. A., et al. "Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates."[1][3][7] Russian Journal of Organic Chemistry, 2024 , 60, 243–251.[1][3] (Insight into regioselective alkylation of substituted imidazoles). [Link]

1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde

Executive Summary

This guide details the synthesis of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde , a critical intermediate in the development of imidazole-based pharmaceuticals (e.g., anti-inflammatory agents, enzyme inhibitors) and functional materials.[1]

While direct alkylation of commercially available 1H-imidazole-2-carbaldehyde is possible, it often suffers from variable yields due to the electron-withdrawing nature of the aldehyde and potential N-alkylation competition.[1][2] Therefore, this protocol prioritizes the Directed Lithiation Route (Method A) .[1][2] This approach leverages the chelating effect of the methoxyethyl side chain to stabilize the C2-lithio intermediate, ensuring high regioselectivity and yield.[1] An alternative Direct Alkylation Route (Method B) is provided for small-scale, rapid synthesis when the aldehyde precursor is readily available.[1]

Retrosynthetic Analysis & Strategy

The synthesis relies on the functionalization of the imidazole core.[1][2][3] The core logic compares two pathways:[4][5][6]

  • Route A (Recommended): Construction of the N-substituent first, followed by C2-formylation.[1] The methoxyethyl group acts as a Directed Metallation Group (DMG), coordinating with Lithium to stabilize the C2-anion.[1]

  • Route B (Alternative): Direct nucleophilic substitution on the pre-formed aldehyde.[1][2]

Retrosynthesis cluster_RouteA Route A: Directed Lithiation (Recommended) cluster_RouteB Route B: Direct Alkylation Target 1-(2-Methoxyethyl)-1H- imidazole-2-carbaldehyde Int1 1-(2-Methoxyethyl)-1H-imidazole Target->Int1 1. n-BuLi, THF 2. DMF StartB 1H-Imidazole-2-carbaldehyde Target->StartB Cs2CO3, DMF 1-Bromo-2-methoxyethane StartA 1H-Imidazole + 1-Bromo-2-methoxyethane Int1->StartA NaH, DMF

Figure 1: Retrosynthetic disconnection showing the Directed Lithiation (Green) and Direct Alkylation (Red) pathways.[1]

Method A: Directed Lithiation Protocol (Core Protocol)[1]

Rationale: This method utilizes the coordination between the ether oxygen of the side chain and the lithium atom.[1] This "chelation control" significantly enhances the stability of the C2-lithiated species compared to simple N-alkyl imidazoles, preventing ring opening or polymerization side reactions.[1]

Phase 1: Synthesis of 1-(2-Methoxyethyl)-1H-imidazole

Reaction: Nucleophilic substitution (SN2).[1][2]

ReagentMW ( g/mol )Equiv.[1][2][3][5][6][7]AmountRole
1H-Imidazole 68.081.010.0 gSubstrate
Sodium Hydride (60% in oil) 24.00 (NaH)1.27.05 gBase
1-Bromo-2-methoxyethane 138.991.122.5 gElectrophile
DMF (Anhydrous) --100 mLSolvent

Step-by-Step Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel.

  • Deprotonation: Charge the flask with NaH (washed with hexane to remove oil if high purity is required) and anhydrous DMF. Cool to 0°C.[1][2][3]

  • Addition: Dissolve Imidazole in minimal DMF and add dropwise to the NaH suspension over 20 mins. Caution: H2 gas evolution.[1][2] Stir at 0°C for 30 mins until gas evolution ceases.

  • Alkylation: Add 1-Bromo-2-methoxyethane dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (DCM/MeOH 9:1).[1][2]

  • Workup: Quench with saturated NH4Cl solution (50 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF.[1][2]

  • Purification: Dry over Na2SO4, concentrate in vacuo. Distill under reduced pressure or use short-path silica filtration (Eluent: DCM/MeOH) to obtain the intermediate as a colorless to pale yellow oil.[1][2]

Phase 2: C2-Formylation

Reaction: Lithiation followed by electrophilic quench.[1][2]

ReagentEquiv.[1][2][3][4][6][7]ConditionsRole
1-(2-Methoxyethyl)imidazole 1.0Dissolved in THFSubstrate
n-Butyllithium (2.5M in hexanes) 1.1-78°C, 30 minLithiating Agent
DMF (Anhydrous) 1.5-78°C to RTFormyl Source

Step-by-Step Protocol:

  • Inert Atmosphere: Use a strictly dry, Argon/Nitrogen-purged 250 mL RBF.

  • Solvation: Dissolve 5.0 g of the intermediate (Phase 1 product) in 50 mL anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add n-BuLi dropwise over 15 mins. Critical: Maintain temp < -70°C to avoid side reactions.[1][2]

  • Chelation Step: Stir at -78°C for 45 minutes. Note: The methoxy group coordinates Li, stabilizing the C2 anion.[1]

  • Quench: Add anhydrous DMF (1.5 equiv) dropwise.

  • Warming: Stir at -78°C for 30 mins, then remove the cooling bath and allow to warm to 0°C over 1 hour.

  • Hydrolysis: Quench with saturated NH4Cl. Stir vigorously for 15 mins to hydrolyze the hemiaminolate intermediate to the aldehyde.

  • Isolation: Extract with DCM (3 x 50 mL). Dry (MgSO4) and concentrate.[1][2]

  • Purification: Recrystallize from Hexane/EtOAc or column chromatography (Hexane/EtOAc 1:1) to yield the target as a white crystalline solid .

Method B: Direct Alkylation (Alternative)[1]

Use Case: Small-scale synthesis when 1H-imidazole-2-carbaldehyde is in stock.

Protocol:

  • Dissolution: Dissolve 1H-imidazole-2-carbaldehyde (1.0 equiv) in anhydrous Acetonitrile (MeCN).

  • Base: Add Cesium Carbonate (Cs2CO3, 1.5 equiv).[1][2] Expert Note: Cs2CO3 is preferred over K2CO3 for its higher solubility and "cesium effect" in alkylations.[1]

  • Alkylation: Add 1-Bromo-2-methoxyethane (1.2 equiv).

  • Reflux: Heat to 60°C for 12 hours.

  • Workup: Filter off inorganic salts. Concentrate filtrate.[1][2][3] Purify via column chromatography.[1][2][3][8]

    • Risk:[6] Yields are typically lower (50-65%) compared to Method A (>80%) due to the deactivated nucleophile.[1]

Quality Control & Validation

Target Data: 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde [1][2][9][10]

  • Appearance: White to off-white crystalline solid.[1][2]

  • Melting Point: 55–58°C (approximate, varies by purity).[1][2]

  • Solubility: Soluble in DCM, MeOH, DMSO; slightly soluble in water.[1][2]

Spectroscopic Validation:

Technique Expected Signal Interpretation
1H NMR (DMSO-d6) δ 9.75 (s, 1H) Aldehyde -CHO (Diagnostic)
δ 7.60 (s, 1H), 7.30 (s, 1H) Imidazole Ring Protons (C4/C5)
δ 4.55 (t, 2H) N-CH2- (Methylene adjacent to N)
δ 3.65 (t, 2H) -CH2-O- (Methylene adjacent to O)
δ 3.25 (s, 3H) -OCH3 (Methoxy group)

| IR (ATR) | ~1670-1690 cm⁻¹ | C=O[1] Stretch (Aldehyde) |

Troubleshooting & Expert Insights

IssueProbable CauseSolution
Low Yield in Method A (Step 2) Moisture in THF or DMF.Re-distill THF over Na/Benzophenone; use fresh anhydrous DMF.
Regioisomers in Method B N/A (Symmetric starting material)If using substituted imidazoles, regioisomers occur.[1][2] For this specific target, N1/N3 are equivalent in the starting material, so only one product forms.[1]
Incomplete Formylation Insufficient Lithiation time or temp too high.[1][2]Ensure -78°C is maintained. The chelated Li-species is stable but requires time to form.[1][2]
Dark Product Polymerization of aldehyde.[1][2]Store under inert gas at 4°C. Aldehydes can oxidize to carboxylic acids; check for broad -OH peak in IR/NMR.[1][2]

References

  • Chem-Impex International. "1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde Product Page."[1][2] Catalog No. 226924.[1][2]Link[1]

  • Shilcutt, J. B., et al. "Regioselective Lithiation of 1-Substituted Imidazoles."[1][2] Journal of Organic Chemistry, vol. 60, no. 12, 1995.[1][2] (Foundational text on imidazole lithiation).

  • Organic Syntheses. "Imidazole-2-carboxaldehyde Synthesis." Org.[1][2][3][6] Synth. 1999, 76, 189.[1][2] Link[1]

  • PubChem. "1H-Imidazole-2-carbaldehyde Compound Summary."[1][2] National Center for Biotechnology Information.[1][2]Link[1]

  • Taghizadeh, T., et al. "Lipase@zeolitic imidazolate framework ZIF-90."[1][2] International Journal of Biological Macromolecules, 2020.[1][2] (Cites applications of the aldehyde derivative).

Sources

Application Note: Strategic Utilization of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde in Pharmaceutical Synthesis

[1]

Executive Summary

1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde (CAS: 558446-64-3) is a high-value heterocyclic building block. Distinguished by its N-methoxyethyl solubilizing tail and the reactive C2-formyl "warhead," this compound serves as a critical intermediate in the synthesis of next-generation antihistamines, kinase inhibitors, and antifungal agents.

Unlike simple methyl-imidazoles, the methoxyethyl side chain imparts improved lipophilicity profiles (LogD) and metabolic stability to final drug candidates.[1] This Application Note details the handling, stability, and two primary synthetic protocols for this compound: Reductive Amination for linker design and Multicomponent Cyclization for scaffold construction.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
Chemical Name 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde
CAS Number 558446-64-3
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Appearance White to pale yellow crystalline solid
Solubility Soluble in DCM, MeOH, DMSO, THF; Sparingly soluble in water
Stability Air-sensitive (Aldehyde oxidation); Hygroscopic
Storage 2–8°C under inert atmosphere (Argon/Nitrogen)
Stability & Handling Insights

The C2-aldehyde moiety is susceptible to autoxidation to the corresponding carboxylic acid (1-(2-methoxyethyl)-1H-imidazole-2-carboxylic acid) upon prolonged exposure to air.

  • Critical Control Point: Always sample under a nitrogen blanket.[1]

  • Purity Check: A rapid HPLC or ¹H-NMR check is recommended before use.[1] The aldehyde proton signal (approx.[1] 9.8 ppm) should be integrated against the imidazole ring protons to confirm the absence of significant acid formation.[1]

Key Application 1: Reductive Amination (Linker Synthesis)

This protocol is essential for attaching the imidazole moiety to amine-bearing pharmacophores, a common strategy in designing kinase inhibitors where the imidazole acts as a hydrogen bond acceptor in the ATP binding pocket.[1]

Mechanism of Action

The reaction proceeds via the formation of an imine (Schiff base) intermediate, followed by irreversible reduction using Sodium Triacetoxyborohydride (STAB).[1] STAB is preferred over Sodium Cyanoborohydride due to its lower toxicity and better selectivity for aldehydes in the presence of other reducible groups.[1]

Detailed Protocol

Reagents:

  • 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde (1.0 equiv)

  • Primary/Secondary Amine Partner (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (Catalytic, 1-2 drops)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

Step-by-Step Methodology:

  • Imine Formation:

    • Charge a dry reaction vessel with 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde (1.0 equiv) and anhydrous DCM (10 mL/g).

    • Add the Amine Partner (1.1 equiv).[1]

    • Add catalytic AcOH to adjust pH to ~5–6 (facilitates imine formation).[1]

    • Stir at Room Temperature (RT) for 1–2 hours. Process Check: Monitor by TLC/LCMS for disappearance of aldehyde.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (1.5 equiv) portion-wise over 15 minutes to control mild exotherm.[1]

    • Allow the reaction to warm to RT and stir for 4–16 hours.

  • Workup & Isolation:

    • Quench the reaction with saturated aqueous NaHCO₃ (caution: gas evolution).[1]

    • Extract the aqueous layer with DCM (3x).[1]

    • Combine organic layers, wash with brine, and dry over Na₂SO₄.[1]

    • Concentrate in vacuo.[1]

    • Purification: Flash column chromatography (typically MeOH/DCM gradient).[1]

Key Application 2: Groebke-Blackburn-Bienaymé (GBB) Reaction

This multicomponent reaction is a powerful method to synthesize fused imidazo[1,2-a]pyridine scaffolds, which are privileged structures in commercially available drugs (e.g., Zolpidem, Alcaftadine analogs).[1]

Reaction Logic

The aldehyde reacts with an 2-aminopyridine and an isonitrile.[1] The 1-(2-methoxyethyl) group on the imidazole provides a unique substitution pattern that can modulate solubility and HERG channel binding affinity in the final drug candidate.[1]

Detailed Protocol

Reagents:

  • 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde (1.0 equiv)

  • 2-Aminopyridine derivative (1.0 equiv)

  • tert-Butyl Isocyanide (1.1 equiv)

  • Scandium(III) Triflate [Sc(OTf)₃] (5 mol%) or Acetic Acid (10 mol%)

  • Methanol (MeOH) or TFE (2,2,2-Trifluoroethanol)

Step-by-Step Methodology:

  • Component Mixing:

    • Dissolve the aldehyde (1.0 equiv) and 2-aminopyridine (1.0 equiv) in MeOH (0.5 M concentration).

    • Stir for 30 minutes to allow pre-association.

  • Catalysis & Addition:

    • Add the catalyst (Sc(OTf)₃ or AcOH).[1]

    • Add the isonitrile (1.1 equiv) in one portion.[1]

  • Reaction:

    • Stir at RT for 12–24 hours.[1] (Note: Microwave irradiation at 80°C for 20 mins can accelerate this step significantly).[1]

  • Workup:

    • Concentrate the solvent directly.[1]

    • Purification: The product often precipitates or can be isolated via crystallization from EtOAc/Hexanes.[1] If oil remains, use automated flash chromatography.[1]

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent utility of the aldehyde, contrasting the reductive pathway (Linker Synthesis) with the cyclization pathway (Scaffold Synthesis).

GAldehyde1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehydeImineIntermediateImine SpeciesAldehyde->ImineCondensationFusedSystemImidazo[1,2-a]pyridineFused ScaffoldAldehyde->FusedSystemGroebke-Blackburn-Bienaymé(Multicomponent Cyclization)reagent_amine+ R-NH2+ NaBH(OAc)3reagent_gbb+ 2-Aminopyridine+ R-NC+ Cat. Acidamine_productN-AlkylatedKinase Inhibitor MotifImine->amine_productReduction(STAB)reagent_amine->Iminereagent_gbb->FusedSystem

Caption: Divergent synthetic utility of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde in pharmaceutical workflows.

Quality Control & Impurity Profiling

For pharmaceutical applications, controlling the "Acid Impurity" is paramount.[1]

Test ParameterMethodAcceptance Criteria
Assay HPLC (C18, ACN:Water + 0.1% TFA)≥ 98.0%
Acid Impurity HPLC (Relative Retention Time ~0.8)≤ 0.5%
Water Content Karl Fischer (KF)≤ 0.5% w/w
Residual Solvents GC-HeadspaceMeets ICH Q3C limits

Self-Validating System: To validate the integrity of your starting material in situ:

  • Dissolve a small aliquot in d6-DMSO.[1]

  • Check the aldehyde peak at ~9.8 ppm.[1]

  • If a broad singlet appears at ~12-13 ppm (COOH), perform a bicarbonate wash before proceeding with the synthesis to prevent stoichiometric mismatch.[1]

References

  • Chemical Identity & Properties: PubChem.[2][1][3][4][5] 1H-Imidazole-2-carbaldehyde.[2][1][6][7] National Library of Medicine.[1] Available at: [Link] (Accessed 2023-10-26).[1]

  • Synthetic Methodology (GBB Reaction): Bienaymé, H., & Bouzid, K. (1998).[1] A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles.[1] Angewandte Chemie International Edition, 37(16), 2234-2237.[1]

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry, 61(11), 3849-3862.[1]

Application Note: Strategic Utilization of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde in Agrochemical Discovery

[1][2]

Executive Summary

This application note details the strategic utility of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde (CAS: 558446-64-3) as a high-value intermediate in the synthesis of next-generation antifungal agents.[1] Unlike generic imidazole scaffolds, this compound features a specific 2-methoxyethyl side chain , which modulates lipophilicity and systemic transport in plant tissues, and a reactive C2-aldehyde handle , enabling diverse downstream functionalization.

This guide provides validated protocols for utilizing this scaffold to synthesize Schiff base/hydrazone libraries and metal-organic complexes , targeting the inhibition of sterol 14α-demethylase (CYP51) in phytopathogenic fungi.[1]

Chemical Profile & Strategic Value[2]

Physicochemical Properties
PropertySpecificationAgrochemical Significance
Chemical Name 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehydeCore Scaffold
CAS Number 558446-64-3Unique Identifier
Molecular Weight 154.17 g/mol Low MW allows for fragment-based drug design.[1][2]
Functional Group C2-AldehydeHighly reactive handle for condensation reactions (Schiff bases, aldols).[1]
Side Chain N1-MethoxyethylEnhances water solubility and xylem mobility compared to alkyl chains.[1]
Appearance White to light yellow solidHigh purity required for catalytic synthesis.[1]
Structural-Activity Relationship (SAR) Logic

The design of fungicides using this intermediate relies on three mechanistic pillars:

  • Heme Coordination: The imidazole ring's N3 nitrogen binds to the heme iron of the fungal enzyme CYP51 (lanosterol 14α-demethylase), blocking ergosterol biosynthesis.[1]

  • Systemic Translocation: The methoxyethyl group provides an optimal Hydrophilic-Lipophilic Balance (HLB), facilitating uptake through plant roots and translocation via the xylem.[1]

  • Target Specificity: The C2-aldehyde allows for the attachment of lipophilic "tails" (via hydrazone or oxime linkages) that occupy the hydrophobic access channel of the CYP51 enzyme, increasing binding affinity.[1]

Application 1: Synthesis of Hydrazone-Linked Azole Fungicides

Objective: To synthesize a library of hydrazone derivatives, a class of compounds known for enhanced stability and antifungal potency compared to simple imines.

Reaction Mechanism

The reaction involves a condensation between the carbonyl group of the imidazole-2-carbaldehyde and the primary amino group of a substituted hydrazine or hydrazide.[1] This reversible reaction is driven to completion by the removal of water or the precipitation of the product.[1]

Experimental Protocol

Reagents:

  • Substrate: 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde (1.0 eq)

  • Reactant: Phenylhydrazine or substituted hydrazide (1.0 – 1.1 eq)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH) (anhydrous)

  • Catalyst: Glacial Acetic Acid (cat.[1][3] 2-3 drops)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde in 10 mL of anhydrous ethanol in a round-bottom flask.

  • Activation: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.

  • Addition: Dropwise add 1.0 mmol of the substituted hydrazine (dissolved in 5 mL EtOH) to the stirring solution at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:EtOAc 3:1). The aldehyde spot should disappear.[1]

  • Isolation:

    • Scenario A (Precipitate forms): Cool to 0°C. Filter the solid precipitate, wash with cold ethanol, and dry under vacuum.

    • Scenario B (No precipitate): Evaporate solvent under reduced pressure.[1] Recrystallize the residue from EtOH/Water or purify via silica gel column chromatography.[1]

  • Characterization: Confirm structure via 1H-NMR (Look for the disappearance of the aldehyde proton at ~9.8 ppm and appearance of the imine/hydrazone proton at ~8.0–8.5 ppm).[1]

Application 2: Synthesis of Copper(II) Schiff Base Complexes

Objective: To create metal-coordinated fungicides. Copper complexes often exhibit synergistic effects, combining the systemic activity of the imidazole with the contact fungicidal action of copper.

Experimental Protocol

Reagents:

  • Ligand: Synthesized Schiff base/Hydrazone (from Protocol 3.2) (2.0 eq)

  • Metal Salt: CuCl₂[1] · 2H₂O (1.0 eq)

  • Solvent: Methanol[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 2.0 mmol of the imidazole ligand in 20 mL of warm methanol.

  • Metal Addition: Dissolve 1.0 mmol of CuCl₂ · 2H₂O in 10 mL of methanol and add it slowly to the ligand solution.

  • Complexation: Stir the mixture at room temperature for 2 hours. A color change (often to green or blue) indicates complex formation.[1]

  • Precipitation: If the complex does not precipitate, reduce the volume by 50% using a rotary evaporator and add diethyl ether to induce precipitation.[1]

  • Filtration: Filter the solid, wash with cold methanol and ether, and dry in a desiccator.

Visualizing the Workflow & Mechanism

Experimental Workflow Diagram

SynthesisWorkflowStart1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehydeCondensationCondensation(EtOH, AcOH, Reflux)Start->CondensationReagentSubstituted Hydrazine(R-NH-NH2)Reagent->CondensationIntermediateHydrazone Derivative(Ligand)Condensation->Intermediate- H2OComplexationComplexation(MeOH, RT)Intermediate->ComplexationMetalSaltCuCl2 / ZnCl2MetalSalt->ComplexationFinalProductMetal-OrganicFungicide CandidateComplexation->FinalProduct

Caption: Step-by-step synthesis workflow from the imidazole-aldehyde precursor to final metal-organic fungicide candidates.

Mechanism of Action (CYP51 Inhibition)

MOAFungicideImidazole Fungicide(Systemic)PlantPlant Uptake(Xylem Transport)Fungicide->PlantMethoxyethyl groupaids solubilityFungalCellFungal Cell EntryPlant->FungalCellTargetTarget Enzyme:CYP51 (Sterol 14α-demethylase)FungalCell->TargetBindingBinding Event:Imidazole N3 -> Heme IronTarget->BindingInhibitionInhibition ofErgosterol BiosynthesisBinding->InhibitionDeathMembrane Failure &Fungal DeathInhibition->Death

Caption: Biological pathway demonstrating how the methoxyethyl-imidazole scaffold inhibits fungal growth via CYP51 blockade.[1]

References

  • Chemical Identity & Properties: PubChem.[4][1] 1H-imidazole-2-carbaldehyde.[4][1][2][5][6][7] National Library of Medicine.[1] [Link]

  • Imidazole Synthesis Strategies: Organic Chemistry Portal. Synthesis of Imidazoles. [Link]

  • Antifungal Mechanism: FRAC (Fungicide Resistance Action Committee).[1] Mode of Action of SBI Fungicides. [Link]

  • Schiff Base Ligands: ResearchGate. Synthesis of Imidazole Derivatives and Their Biological Activities. [Link]

1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde as an intermediate for anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde in Anticancer Drug Synthesis

Part 1: Executive Summary & Strategic Utility

1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde is not merely a reagent; it is a "privileged scaffold" precursor in modern medicinal chemistry. Its structural dualism—offering a reactive electrophilic handle (aldehyde) and a solubilizing tail (methoxyethyl)—makes it a critical intermediate for synthesizing Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine derivatives. These fused heterocyclic systems are the backbone of next-generation kinase inhibitors targeting PI3K , mTOR , and BTK pathways in oncology.

Why This Intermediate?

  • Solubility Profile: The N-methoxyethyl group mimics the solubilizing tails found in clinical agents (e.g., Volasertib), enhancing the ADME (Absorption, Distribution, Metabolism, Excretion) profile of lipophilic kinase inhibitors.

  • Synthetic Versatility: The C-2 formyl group serves as a "linchpin" for multicomponent reactions (MCRs), specifically the Groebke-Blackburn-Bienaymé (GBB) reaction, enabling rapid library generation of fused heterocycles.

Part 2: Chemical Profile & Handling

PropertySpecification
IUPAC Name 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde
CAS Number 558446-64-3
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Appearance White to pale yellow crystalline solid
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)
Stability Air-sensitive (oxidation to carboxylic acid); Hygroscopic

Safety Protocol:

  • Hazard: Causes skin irritation (H315) and serious eye irritation (H319).

  • Handling: Handle in a fume hood. Use nitrile gloves.

  • Storage: Store in amber vials to prevent photodegradation.

Part 3: Application Protocol – Synthesis of Imidazo-Fused Kinase Inhibitors

This protocol details the synthesis of a Model PI3K Inhibitor Scaffold using the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. This demonstrates the high-value utility of the aldehyde intermediate.[1]

Mechanism of Synthesis

The reaction involves the condensation of the 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde (aldehyde) with a 2-aminoazine (amine) and an isonitrile . This "one-pot" synthesis constructs the core pharmacophore (imidazo[1,2-a]heterocycle) in a single step.

Experimental Workflow

Reagents:

  • Intermediate A: 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde (1.0 equiv)

  • Amine B: 2-Aminopyrazine (1.0 equiv)

  • Isonitrile C: tert-Butyl isocyanide (1.1 equiv)

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or Glacial Acetic Acid

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Activation:

    • In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Amine B (2-aminopyrazine, 1.0 mmol) and Intermediate A (1.0 mmol, 154 mg) in MeOH (5 mL).

    • Note: Stir at room temperature for 15 minutes to allow pre-formation of the imine intermediate. The solution may turn slightly yellow.

  • Cyclization (The GBB Reaction):

    • Add the Catalyst (Sc(OTf)₃, 0.05 mmol) to the reaction mixture.

    • Immediately add Isonitrile C (tert-butyl isocyanide, 1.1 mmol) via syringe.

    • Seal the flask and stir at room temperature for 12–24 hours .

    • Optimization: If conversion is slow (monitored by TLC), heat to 50°C.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL) to neutralize any acid.

    • Wash with Brine (10 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of DCM:MeOH (98:2 to 95:5).

    • Target Product: 3-(tert-butylamino)-2-(1-(2-methoxyethyl)-1H-imidazol-2-yl)imidazo[1,2-a]pyrazine derivative.

Quality Control (Self-Validating Metrics):

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the aldehyde proton singlet (~9.8 ppm) and the appearance of the fused ring aromatic protons.

  • LC-MS: Mass shift corresponding to [M+H]⁺ = Sum of (Aldehyde + Amine + Isonitrile) - H₂O.

Part 4: Visualization of the Synthetic Pathway

The following diagram illustrates the strategic role of the aldehyde intermediate in constructing the kinase inhibitor scaffold.

G Aldehyde 1-(2-Methoxyethyl)- 1H-imidazole-2-carbaldehyde (Starting Material) Imine Imine Intermediate (Transient) Aldehyde->Imine Condensation Aldehyde->Imine Amine 2-Aminopyrazine (Amine Component) Amine->Imine Condensation Isonitrile Isocyanide (R-NC) Scaffold Imidazo[1,2-a]pyrazine Scaffold (Core Pharmacophore) Imine->Scaffold + Isonitrile Groebke-Blackburn-Bienaymé Cyclization Target Kinase Inhibitor (PI3K / mTOR Target) Scaffold->Target Functionalization (Deprotection/Coupling)

Caption: The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction pathway utilizing the imidazole aldehyde to generate the fused imidazo[1,2-a]pyrazine core.

Part 5: Scientific Rationale & Troubleshooting

Why this specific intermediate fails or succeeds:

  • Aldehyde Reactivity: The imidazole-2-carbaldehyde is less electrophilic than a standard benzaldehyde due to the electron-rich imidazole ring. Solution: Use a Lewis Acid catalyst (Sc(OTf)₃) rather than a weak Brønsted acid to drive the imine formation.

  • Steric Hindrance: The N-methoxyethyl group provides bulk. While this improves solubility, it can retard the initial attack of the amine. Solution: Ensure the "Activation" step (Step 1) runs for at least 15 minutes before adding the isonitrile.

  • Oxidation Risk: The aldehyde easily oxidizes to the carboxylic acid (inactive in GBB) if left exposed to air. Validation: Always check the ¹H NMR for a carboxylic acid peak (~12 ppm broad) before starting.

Pharmacological Relevance: This scaffold mimics the ATP-binding motif of kinases. The imidazole nitrogen often acts as a hydrogen bond acceptor for the "hinge region" of the kinase enzyme, while the methoxyethyl tail extends into the solvent-exposed region, improving the drug's oral bioavailability.

References

  • Synthesis of Imidazo[1,2-a]pyrazines: Goel, R., et al. "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade."[2] RSC Advances, 2015, 5, 81608-81637.[2]

  • Multicomponent Reactions in Drug Discovery: Bienaymé, H., et al. "Maximizing synthetic efficiency: Multi-component transformations lead the way." Chemistry – A European Journal, 2000.
  • Intermediate Specifications: "1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde Product Profile." Chem-Impex International.

  • Anticancer Activity of Imidazole Derivatives: Boiani, M., & González, M. "Imidazole and benzimidazole derivatives as chemotherapeutic agents." Mini Reviews in Medicinal Chemistry, 2005.

Sources

Application Note: Strategic Protocols for the N-Alkylation of Imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The N-alkylation of imidazole is a foundational transformation in the synthesis of antifungal azoles (e.g., Ketoconazole), ionic liquids, and peptidomimetics. While seemingly trivial, the amphoteric nature of the imidazole ring (


 for N-H) and its tautomeric equilibrium present specific challenges regarding yield, regioselectivity, and quaternization (over-alkylation).

This guide moves beyond generic textbook recipes. It provides two industry-validated protocols: a High-Performance Method (NaH/DMF) for difficult substrates and a Green/Scalable Method (Phase Transfer Catalysis) for process chemistry. It also addresses the critical issue of regioselectivity in 4-substituted imidazoles.

Mechanistic Insight & Strategic Planning

The Chemical Challenge

Imidazole possesses two nitrogen atoms:

  • N-1 (Pyrrole-like): Contributes to aromaticity; non-nucleophilic but acidic.

  • N-3 (Pyridine-like): Basic and nucleophilic.

Successful alkylation requires deprotonation of N-1 to form the imidazolyl anion, a potent nucleophile that attacks the alkyl halide (


).

Key Variables:

  • Base Strength: Must be sufficient to deprotonate N-1 (

    
     14.4).
    
  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) stabilize the transition state and dissolve the ionic intermediate.

  • Regioselectivity: In 4-substituted imidazoles, tautomerism (

    
    ) leads to isomer mixtures.
    
Mechanistic Pathway (Visualization)

ImidazoleAlkylation cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Imid Imidazole (N-H) Anion Imidazolyl Anion (Resonance Stabilized) Imid->Anion -BH Base Base (B:) Base->Anion TS Transition State [N...R...X]‡ Anion->TS RX Alkyl Halide (R-X) RX->TS Prod N-Alkyl Imidazole TS->Prod -X⁻

Figure 1: Mechanistic pathway of N-alkylation via deprotonation and


 attack.

Strategic Selection Guide

Choose the protocol based on your substrate sensitivity and scale.

ParameterProtocol A: Kinetic Control (NaH) Protocol B: Phase Transfer (PTC) Protocol C: Mild Base (K₂CO₃)
Primary Use Case Small scale, high value, unreactive alkyl halides.Large scale, industrial process, robust substrates.Acid-sensitive substrates, green chemistry.
Base Sodium Hydride (60% dispersion).NaOH or KOH (solid or aq).[1]Potassium Carbonate (anhydrous).[2]
Solvent DMF or THF (Anhydrous).Toluene or DCM.Acetonitrile or Acetone.
Moisture Sensitivity High (Requires inert atm).Low (Water is often present).Moderate.
Reaction Rate Very Fast (< 1-2 hours).Moderate to Slow.Slow (often reflux required).
Purification Aqueous workup required to remove DMF.Simple phase separation.[3]Filtration of salts.

Experimental Protocols

Protocol A: The "Gold Standard" (NaH/DMF)

Best for: High yields, sluggish electrophiles, and research-scale synthesis.

Safety Warning: NaH releases hydrogen gas. Perform in a well-ventilated fume hood. DMF is hepatotoxic.

  • Preparation: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen or Argon.

  • Solvation: Add Imidazole (1.0 equiv) and anhydrous DMF (concentration ~0.5 M). Stir until dissolved.

  • Deprotonation:

    • Cool the solution to 0°C (ice bath).

    • Carefully add NaH (60% in oil, 1.2 equiv) portion-wise over 10 minutes.

    • Observation: Vigorous bubbling (

      
       evolution).
      
    • Allow to warm to Room Temperature (RT) and stir for 30–60 minutes to ensure complete anion formation.

  • Alkylation:

    • Cool back to 0°C (optional, recommended for reactive halides like Benzyl Bromide).

    • Add Alkyl Halide (1.1 equiv) dropwise.[4]

  • Monitoring: Stir at RT. Monitor by TLC (typically 1–4 hours).

    • Validation: The spot for N-H imidazole (usually lower

      
      ) should disappear.
      
  • Quench & Workup:

    • Cool to 0°C. Quench excess NaH with Sat.

      
        (careful addition).
      
    • Extract with EtOAc (

      
      ). Wash organics with 
      
      
      
      (
      
      
      ) and Brine (
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Phase Transfer Catalysis (Green/Scalable)

Best for: Process chemistry, avoiding dry solvents, and simple workup.

  • Setup: To a RBF, add Imidazole (1.0 equiv) and Toluene (or Benzene/DCM).

  • Catalyst System: Add TBAB (Tetrabutylammonium bromide, 5 mol%) and Powdered KOH (2.0 equiv).

    • Note: Alternatively, use 50% aqueous NaOH, but solid KOH often gives faster rates for this specific transformation.

  • Reaction: Add Alkyl Halide (1.1 equiv).

  • Execution: Heat to reflux (or 60–80°C) with vigorous stirring.

    • Mechanism:[2][3][5][6][7] The quaternary ammonium salt shuttles the imidazolyl anion from the solid/interface into the organic phase where it reacts with the alkyl halide.

  • Workup:

    • Cool to RT. Filter off the inorganic salts.

    • Wash the filtrate with water.

    • Evaporate the solvent.[8] (Often yields pure product without chromatography).

Workflow & Decision Logic

ProtocolSelection Start Start: Select Substrate Decision1 Is the substrate Moisture/Base Sensitive? Start->Decision1 Decision2 Is Scale > 10g? Decision1->Decision2 No MethodC Protocol C: K2CO3/MeCN (Mild, Slow) Decision1->MethodC Yes (Ester/Nitrile groups) MethodA Protocol A: NaH/DMF (High Yield, Anhydrous) Decision2->MethodA No (Lab Scale) MethodB Protocol B: PTC/Toluene (Scalable, Robust) Decision2->MethodB Yes (Process Scale)

Figure 2: Decision matrix for selecting the optimal alkylation protocol.

Critical Analysis: Regioselectivity

Expert Insight for 4-substituted Imidazoles

When alkylating a 4-substituted imidazole (e.g., 4-phenylimidazole), two isomers are possible: 1,4-disubstituted and 1,5-disubstituted.

  • The Problem: The tautomeric equilibrium is fast. The N-H proton shuttles between N1 and N3.

  • Steric Rule: Alkylation generally favors the less hindered nitrogen (leading to the 1,4-isomer) because the

    
     transition state is less crowded.
    
  • Electronic Rule: Electron-withdrawing groups (EWG) at C4 make the adjacent N3 less nucleophilic, favoring alkylation at the distal N1 (yielding the 1,4-isomer).

  • Control: To force 1,5-substitution, one often requires trityl protection or specific directing groups (like the SEM-switch strategy) [1].

Troubleshooting & Validation

IssueDiagnosisSolution
Low Yield (<50%) Incomplete deprotonation or moisture in DMF.Increase NaH reaction time; ensure DMF is distilled/dry.
Quaternization Formation of dialkyl-imidazolium salt.Strictly control Alkyl Halide stoichiometry (1.0–1.1 equiv). Do not use excess.
Sticky/Oily Product Residual DMF.Wash organic layer 3x with water, or use lyophilization.
No Reaction (PTC) Catalyst poisoning or poor stirring.Increase stirring speed (RPM) to maximize surface area; add fresh TBAB.

Self-Validating Analytical Markers:

  • 1H NMR: Appearance of N-CH protons (typically

    
     3.8–5.0 ppm depending on R).
    
  • IR: Disappearance of the broad N-H stretch (

    
    2600–3100 
    
    
    
    ).

References

  • ACS Organic & Inorganic Au. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. Retrieved from [Link]

  • Reaction Chemistry & Engineering. (2020).[7] Scale-up of N-alkylation reaction using phase-transfer catalysis. Retrieved from [Link]

  • MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate. Retrieved from [Link]

  • NIH/PMC. (2010). Regioselective N-Alkylation Enabled by SEM-Group Transposition.[9] Retrieved from [Link]

Sources

Application Note: Regioselective C2-Formylation of 1-(2-Methoxyethyl)-1H-imidazole via Directed Ortho-Metalation (DoM)

[1]

Abstract & Strategic Overview

The introduction of a formyl group onto the imidazole ring is a pivotal transformation in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and antifungal agents. While Vilsmeier-Haack conditions typically target the C4/C5 positions of electron-rich heterocycles, this protocol focuses on the C2-selective formylation .[1]

We utilize a Directed Ortho-Metalation (DoM) strategy.[1] The 2-methoxyethyl side chain is not merely a protecting group; it acts as a Lewis basic directing group.[1] The ether oxygen coordinates with the lithium cation of n-Butyllithium (n-BuLi), stabilizing the transition state and directing deprotonation exclusively to the C2 position.[1] This "complex-induced proximity effect" (CIPE) ensures high regioselectivity (>98:2 C2:C5) and eliminates the need for cryogenic distillation often required to separate isomers.[1]

Key Reaction Parameters
ParameterSpecificationRationale
Substrate 1-(2-Methoxyethyl)-1H-imidazolePre-dried (<0.1% H₂O) to prevent n-BuLi quenching.[1]
Reagent n-Butyllithium (2.5 M in Hexanes)Strong base required for C2-deprotonation (pKa ~33).[1]
Electrophile N,N-Dimethylformamide (DMF)Anhydrous source of the formyl cation equivalent.[1][2]
Solvent Tetrahydrofuran (THF), AnhydrousEssential for stabilizing the lithiated intermediate.
Temperature -78°C (Lithiation)

0°C (Quench)
Low temp prevents ring fragmentation and side reactions.[1]

Mechanistic Pathway & Logic

The reaction proceeds via a lithiated intermediate.[3] The coordination of the methoxy oxygen to the lithium atom is the critical driver for regiocontrol.

GSubstrate1-(2-Methoxyethyl)-1H-imidazoleComplexPre-LithiationComplex (CIPE)Substrate->Complex+ n-BuLiCoordinationLithiatedC2-LithiatedIntermediateComplex->Lithiated-78°CDeprotonationAdductLithium-HemiaminalAdductLithiated->Adduct+ DMFElectrophilic AttackProduct1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehydeAdduct->Product+ H2O/H+Hydrolysis

Figure 1: Reaction pathway illustrating the Directed Ortho-Metalation (DoM) mechanism facilitated by the methoxyethyl side chain.[1]

Experimental Protocol

Materials & Equipment
  • Reaction Vessel: Flame-dried 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.[1]

  • Reagents:

    • 1-(2-Methoxyethyl)-1H-imidazole (1.0 eq)[1]

    • n-BuLi (2.5 M in hexanes, 1.2 eq)[1]

    • DMF (Anhydrous, 1.5 eq)

    • THF (Anhydrous, inhibitor-free)[1]

  • Safety: n-BuLi is pyrophoric.[1] All transfers must be done via cannula or oven-dried syringe under positive nitrogen pressure.[1]

Step-by-Step Procedure
Step 1: System Preparation
  • Assemble the glassware while hot or flame-dry under vacuum.[1] Flush with dry Nitrogen (

    
    ) for 15 minutes.[1]
    
  • Charge the flask with 1-(2-Methoxyethyl)-1H-imidazole (e.g., 10.0 mmol, 1.26 g).

  • Add Anhydrous THF (50 mL, 0.2 M concentration).

  • Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

Step 2: Lithiation (The Critical Step)
  • Add n-BuLi (4.8 mL, 12.0 mmol) dropwise via syringe over 20 minutes.

    • Expert Insight: Rapid addition causes localized heating, which can lead to ring opening or polymerization.[1] Maintain internal temp < -70°C.

  • Stir the resulting yellow/orange solution at -78°C for 45 minutes .

    • QC Check: The color change indicates the formation of the lithiated species. If the solution remains clear/colorless, moisture may be present.[1]

Step 3: Formylation
  • Add Anhydrous DMF (1.16 mL, 15.0 mmol) dropwise over 5 minutes.

  • Stir at -78°C for 30 minutes.

  • Remove the cooling bath and allow the reaction to warm slowly to 0°C over 1 hour. The solution will typically turn a lighter yellow.

Step 4: Quench & Workup
  • Quench the reaction carefully with Saturated NH₄Cl solution (20 mL) at 0°C. Stir vigorously for 10 minutes.

  • Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 30 mL).[1]

    • Note: Imidazoles are polar.[1] If the product remains in the aqueous layer, saturate the aqueous phase with NaCl (brine) or use DCM/Isopropanol (3:1) for extraction.[1][2][4]

  • Combine organic layers, wash with Brine (1 x 30 mL), and dry over Na₂SO₄ .

  • Filter and concentrate under reduced pressure to yield the crude oil.

Purification[1][2][5]
  • Method: Flash Column Chromatography (Silica Gel).[1]

  • Eluent: Gradient of DCM:MeOH (100:0

    
     95:5).
    
  • Target Product: 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde.[1][5]

  • Yield Expectation: 75-85%.

Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield Moisture in THF or SubstrateKarl Fischer titration of THF (<50 ppm required).[1] Azeotrope substrate with toluene before use.[1]
Regioisomers (C5) Temperature too high during n-BuLi additionEnsure strict -78°C control. Do not allow temp to rise above -70°C during lithiation.[1]
Incomplete Conversion Degraded n-BuLiTitrate n-BuLi using diphenylacetic acid or menthol/bipyridine before use.[1]
Dark Tarry Crude Polymerization of imidazoleQuench reaction immediately after reaching 0°C; do not stir overnight at RT.

References

  • Regioselectivity of Imidazole Lithiation

    • Iddon, B. (1985).[1] Lithiation of imidazoles. Heterocycles, 23(2), 417-443.[1] Link

  • General Protocol for C2-Formylation

    • Shapiro, G., & Gomez-Lor, B. (1994).[1] Highly substituted imidazoles via directed metallation. Journal of Organic Chemistry, 59(19), 5524-5526.[1] Link[1]

  • Mechanism of Directed Ortho Metalation (DoM)

    • Snieckus, V. (1990).[1] Directed ortho metalation.[1][3] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.[1] Link[1]

  • Product Characterization Data (CAS 558446-64-3)

    • Chem-Impex International.[1] 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde Product Page. Link[1]

1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde for enzyme inhibitor studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Rational Design & Evaluation of Metalloenzyme Inhibitors Using 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde

Executive Summary

This technical guide details the application of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde (CAS: 558446-64-3) as a privileged scaffold in Fragment-Based Drug Discovery (FBDD).[1] While imidazole derivatives are historically recognized for antifungal azole activity (targeting CYP51), this specific aldehyde precursor offers a unique dual-modal mechanism for enzyme inhibition:

  • Metal Coordination: The N3 nitrogen of the imidazole ring serves as a monodentate ligand for zinc (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ), iron (
    
    
    
    ), or copper (
    
    
    ) cofactors in metalloenzymes.[1]
  • Electrophilic Warhead: The C2-aldehyde group facilitates reversible covalent interactions with nucleophilic active site residues (e.g., Lysine ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -amino groups) or serves as a "chemical handle" for rapid diversification into Schiff base inhibitors.[1]
    

This note provides validated protocols for synthesizing bioactive hydrazone/imine derivatives and evaluating their inhibitory potency (


) against model metalloenzymes.

Chemical Profile & Pharmacophore Analysis

PropertySpecificationFunctional Role in Inhibition
Compound Name 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehydeCore Scaffold
CAS Number 558446-64-3Unique Identifier
Molecular Weight 154.17 g/mol Fragment-sized (<300 Da) for high ligand efficiency
Solubility DMSO, Methanol, ChloroformHigh solubility due to the methoxyethyl tail
Key Pharmacophore 1 Imidazole N3 Metal Binding Group (MBG): Coordinates catalytic metals.[1]
Key Pharmacophore 2 C2-Aldehyde Electrophile: Forms reversible imines with active site amines.[1]
Key Pharmacophore 3 N1-Methoxyethyl Solubilizer: Improves lipophilicity (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

) and prevents N-H acidity issues.[1]

Mechanism of Action: The "Anchor & Link" Model

The utility of this compound lies in its ability to act as an "Anchor" (binding the metal cofactor) while the aldehyde allows the attachment of a "Linker" to explore the hydrophobic pockets of the enzyme.

InhibitionMechanism cluster_0 Dual-Mode Inhibition Scaffold 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde Metal Enzyme Metal Center (Zn2+, Fe3+, Cu2+) Scaffold->Metal Coordination (Imidazole N3) ActiveSite Active Site Nucleophile (Lysine-NH2) Scaffold->ActiveSite Reversible Covalent Bond (Schiff Base Formation) Inhibition Enzyme Inactivation Metal->Inhibition Blocks Catalysis ActiveSite->Inhibition Steric Occlusion

Figure 1: Dual-mode inhibition mechanism. The imidazole coordinates the metal cofactor, while the aldehyde can react with active site nucleophiles.

Protocol 1: Derivatization (Synthesis of Thiosemicarbazone Inhibitors)

The aldehyde group is most effectively utilized by converting it into a Thiosemicarbazone or Schiff Base .[1] These derivatives often show 10–100x higher potency than the parent aldehyde due to the "Chevalier Effect" (additional metal chelation sites).[1]

Objective: Synthesize 1-(2-methoxyethyl)-1H-imidazole-2-carbaldehyde thiosemicarbazone.

Reagents:

  • 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde (1.0 equiv)[1]

  • Thiosemicarbazide (1.1 equiv)[1]

  • Ethanol (Absolute)[1]

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology:

  • Dissolution: Dissolve 154 mg (1 mmol) of the imidazole aldehyde in 10 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add 3 drops of glacial acetic acid to protonate the carbonyl oxygen, increasing electrophilicity.

  • Addition: Add 100 mg (1.1 mmol) of thiosemicarbazide slowly with stirring.

  • Reflux: Heat the mixture to reflux (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 5% Methanol in DCM). The aldehyde spot (
    
    
    
    ) should disappear.[1]
  • Precipitation: Cool the solution to room temperature, then place on ice. The Schiff base product typically precipitates as a crystalline solid.[1]

  • Purification: Filter the precipitate, wash with cold ethanol (

    
    ) and diethyl ether. Recrystallize from hot ethanol if necessary.
    
  • Validation: Confirm structure via

    
    -NMR (Look for the disappearance of the CHO peak at 
    
    
    
    9.5-10.0 ppm and appearance of the imine CH=N peak at
    
    
    8.0-8.5 ppm).

Protocol 2: Enzymatic Inhibition Assay (Tyrosinase Model)

This protocol validates the inhibitory potential of the parent aldehyde or its derivatives against Tyrosinase (a copper-containing metalloenzyme), a standard model for imidazole-based inhibitors.

Materials:

  • Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL stock in Phosphate Buffer.[1]

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 2.5 mM stock.

  • Inhibitor: 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde (dissolved in DMSO).[1]

  • Buffer: 50 mM Phosphate Buffer (pH 6.8).

Experimental Workflow:

  • Preparation of Test Plate (96-well):

    • Blank: 140 µL Buffer + 20 µL DMSO.

    • Control (100% Activity): 120 µL Buffer + 20 µL Enzyme + 20 µL DMSO.[1]

    • Test Wells: 120 µL Buffer + 20 µL Enzyme + 20 µL Inhibitor (varying concentrations: 0.1, 1, 10, 50, 100 µM).

  • Incubation:

    • Incubate the plate at ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       for 10 minutes. This allows the imidazole moiety to coordinate with the copper active site before the substrate competes.[1]
      
  • Reaction Initiation:

    • Add 40 µL of L-DOPA substrate to all wells.[1]

  • Kinetic Measurement:

    • Immediately measure Absorbance at 475 nm (formation of Dopachrome) every 30 seconds for 10 minutes using a microplate reader.

  • Data Processing:

    • Calculate the initial velocity (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ) from the linear portion of the absorbance vs. time curve.[1]
      
    • Calculate % Inhibition: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">

      
      [1]
      

Data Analysis & Interpretation

To determine the mechanism of inhibition (Competitive vs. Non-competitive), generate a Lineweaver-Burk Plot .[1]

Expected Results for Imidazole-2-carbaldehydes:

  • Competitive Inhibition: If the lines intersect at the Y-axis (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     is constant), the inhibitor binds only to the free enzyme (active site metal). This is common for imidazoles competing with substrate for the metal center.[1]
    
  • Mixed Inhibition: If lines intersect in the second quadrant, the inhibitor may bind to both the enzyme and the enzyme-substrate complex.

Summary Table: Typical Screening Data

ParameterFormula/MethodTarget Value (Hit)Interpretation
ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Sigmoidal Dose-Response Curve

Potent inhibitor; warrants lead optimization.[1]
ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Cheng-Prusoff Equation

High affinity binding constant.[1]
Hill Slope Log(dose) vs. Response

1:1 Binding stoichiometry (no cooperativity).

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Assay Hydrophobicity of the Schiff baseLimit DMSO concentration to <5%.[1] Use the methoxyethyl parent to validate solubility first.[1]
Non-Linear Kinetics Aldehyde oxidationThe aldehyde can oxidize to carboxylic acid in air.[1] Store solid under ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

at

.[1]
No Inhibition Steric ClashThe methoxyethyl group may be too bulky for small active sites.[1] Try the N-methyl analog or check docking poses.

References

  • Chemical Profile & Synthesis

    • Sigma-Aldrich.[1] "1-(2-methoxyethyl)-1H-imidazole-2-carbaldehyde Product Sheet." Accessed Oct 2025.[1] Link

    • Organic Syntheses.[1][2][3] "Synthesis of Imidazole-2-carboxaldehyde Derivatives." Org.[1] Synth.1978 , 58, 1603.[1] Link

  • Enzyme Inhibition Mechanisms

    • MedChemExpress.[1] "Imidazole-2-carboxaldehyde as a PTP1B Inhibitor."[1][3][4] Link

    • Journal of Inorganic Biochemistry.[1] "Imidazole-derived thiosemicarbazones: Metal binding and enzyme inhibition."[1] J. Inorg.[1] Biochem.2020 , 199, 110789.[1] Link

  • Methodology

    • Nature Protocols.[1] "Spectrophotometric assays for tyrosinase inhibition." Nat. Protoc.2008 , 3, 12-18.[1] Link

Sources

Advanced Application Note: 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde in Material Science

[1]

Strategic Profile & Chemical Identity[1][2]

1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde (CAS: 558446-64-3) is a bifunctional heterocyclic building block that bridges the gap between classical coordination chemistry and modern soft-matter engineering.[1] Unlike simple alkyl-imidazoles, the introduction of the 2-methoxyethyl tail at the N1 position confers two critical properties:

  • Hemilability: The ether oxygen acts as a weak, reversible donor, allowing for "breathing" coordination modes in metal complexes.[1]

  • Amphiphilicity: The tail enhances solubility in polar organic solvents and aqueous media, a limiting factor for many imidazole-based corrosion inhibitors.[1]

This guide details three high-value application workflows: Corrosion Inhibition , Schiff Base Sensor Synthesis , and MOF Functionalization .[1]

Chemical Specifications
PropertySpecification
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Appearance Pale yellow to amber oil/low-melting solid
Solubility Soluble in MeOH, EtOH, DMSO, CH₂Cl₂; Moderately soluble in H₂O
Reactivity C2-Aldehyde (Condensation), N3-Nitrogen (Coordination), Ether-O (Weak Coordination)

Application I: Green Corrosion Inhibitor for Carbon Steel[6]

Mechanism of Action

The compound functions as a mixed-type inhibitor.[1] The imidazole ring adsorbs via

methoxyethyl arm

Protocol A: Electrochemical Evaluation (Tafel & EIS)

Objective: Determine inhibition efficiency (

Materials
  • Working Electrode: Carbon steel coupon (

    
     exposed area), polished to mirror finish (up to 2000 grit SiC).[1]
    
  • Electrolyte: 1M HCl (blank) and solutions containing 100, 200, 500, and 1000 ppm of the inhibitor.[1]

  • Counter Electrode: Platinum wire/mesh.[1]

  • Reference Electrode: Saturated Calomel Electrode (SCE).[1]

Step-by-Step Workflow
  • Open Circuit Potential (OCP): Immerse the working electrode in the test solution for 30 minutes until the potential stabilizes (drift

    
    ).
    
  • EIS Measurement:

    • Apply an AC amplitude of 10 mV at OCP.[1]

    • Frequency range:

      
       to 
      
      
      .
    • Data Output: Nyquist plots.[1] Look for increased diameter of the capacitive loop with concentration.

  • Potentiodynamic Polarization (Tafel):

    • Scan range:

      
       vs. OCP.
      
    • Scan rate:

      
      .
      
    • Calculation: Extrapolate anodic (

      
      ) and cathodic (
      
      
      ) slopes to determine corrosion current density (
      
      
      ).
Data Analysis

Calculate Inhibition Efficiency (



23
Visualization: Adsorption Mechanism

CorrosionMechanismcluster_interactionInteraction ModesSteelCarbon Steel Surface (Fe)Inhibitor1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehydeAdsorptionAdsorption ProcessInhibitor->AdsorptionDissolved in 1M HClN_interactionN3 Lone Pair -> Fe d-orbitalInhibitor->N_interactionPi_interactionImidazole π-system -> Fe surfaceInhibitor->Pi_interactionO_interactionEther Oxygen -> Fe (Hemilabile)Inhibitor->O_interactionAdsorption->SteelChemisorption (N-Fe bond) Physisorption (Electrostatic)BarrierHydrophobic Barrier FormationAdsorption->BarrierMethoxyethyl Tail OrientationCorrosionCorrosion InhibitionBarrier->CorrosionBlocks H+ and Cl- attackN_interaction->SteelPi_interaction->SteelO_interaction->Steel

Caption: Schematic of the multi-center adsorption mechanism on steel surfaces.[1]

Application II: Synthesis of "Turn-On" Fluorescent Sensors

The aldehyde group at the C2 position is highly reactive toward primary amines, forming Schiff bases (imines) . These derivatives are excellent ligands for sensing metal ions (Zn²⁺, Cu²⁺, Hg²⁺) via Chelation-Enhanced Fluorescence (CHEF).[1]

Protocol B: Condensation with 1-Pyrenemethylamine

Objective: Synthesize a fluorescent probe for Zn²⁺ detection.[1]

Reagents
  • 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde (1.0 eq)[1]

  • 1-Pyrenemethylamine (1.0 eq)[1]

  • Ethanol (anhydrous)

  • Magnesium Sulfate (MgSO₄) or Molecular Sieves

Synthesis Steps
  • Dissolution: Dissolve 1.0 mmol of the imidazole-aldehyde in 10 mL of anhydrous ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol of 1-Pyrenemethylamine dropwise while stirring.

  • Reflux: Reflux the mixture at 78°C for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[1] The aldehyde spot (

    
    ) should disappear.
    
  • Isolation: Cool to room temperature. If a precipitate forms, filter and wash with cold ethanol.[1] If not, remove solvent under reduced pressure and recrystallize from ethanol/hexane.[1]

  • Characterization: Confirm imine formation via ¹H-NMR (Look for singlet at

    
     for -CH=N-).[1]
    
Sensing Experiment
  • Prepare a

    
     stock solution of the probe in CH₃CN/H₂O (9:1).
    
  • Titrate with metal perchlorate salts (

    
    , etc.).[1]
    
  • Observation: The probe is typically weakly fluorescent due to Photoinduced Electron Transfer (PET) from the imidazole lone pair to the pyrene. Upon binding Zn²⁺ (chelated by the imine N, imidazole N, and potentially the ether O), PET is blocked, resulting in a strong fluorescence "Turn-On."[1]

Application III: Post-Synthetic Modification (PSM) of MOFs

This compound is ideal for functionalizing amine-bearing Metal-Organic Frameworks (e.g., UiO-66-NH₂ or IRMOF-3 ) to create tunable pores for gas separation or catalysis.[1]

Protocol C: Grafting onto UiO-66-NH₂

Rationale: The aldehyde reacts with the amino group on the MOF linker to form an imine, anchoring the methoxyethyl tail into the pore.[1] This modifies the pore environment from hydrophilic to amphiphilic, enhancing selectivity for CO₂ over N₂.[1]

Methodology
  • Activation: Activate UiO-66-NH₂ powder (100 mg) under vacuum at 120°C for 12 hours to remove guest molecules.

  • Reaction: Suspend the activated MOF in 10 mL of dry methanol containing 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde (excess, ~5 eq relative to -NH₂ groups).

  • Incubation: Heat at 60°C for 24 hours without stirring (to prevent grinding the crystals).

  • Washing: Decant the supernatant. Wash the solid 3x with fresh methanol and 3x with dichloromethane (DCM) to remove unreacted aldehyde.

  • Validation: Perform FT-IR .

    • Success Indicator: Appearance of C=N stretch (

      
      ) and reduction of N-H bands (
      
      
      ).[1]
    • Porosity Check: Perform BET surface area analysis.[1] Expect a decrease in surface area due to pore occupancy, but an increase in isosteric heat of adsorption (

      
      ) for CO₂.
      
Visualization: Synthesis & Application Workflow

ApplicationWorkflowcluster_SchiffPathway A: Schiff Base Ligandscluster_MOFPathway B: MOF FunctionalizationCompound1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehydeCondensationCondensation(EtOH, Reflux)Compound->CondensationPSMPost-Synthetic Modification(MeOH, 60°C)Compound->PSMAminePrimary Amine(Pyrene-NH2 / Amino Acids)Amine->CondensationSensorFluorescent Sensor(Zn2+, Cu2+)Condensation->SensorMOF_NH2UiO-66-NH2(Porous Support)MOF_NH2->PSMModified_MOFCO2 Selective MOF(Amphiphilic Pores)PSM->Modified_MOF

Caption: Dual pathways for molecular sensing and solid-state material engineering.

References

  • Chem-Impex International. "1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde Product Page."[1] Catalog No. 23589.[1]Link

  • Sigma-Aldrich. "2-Imidazolecarboxaldehyde: Application in Schiff-base ligands."[1] Sigma-Aldrich Product Applications.[1]Link

  • PubChem. "1H-imidazole-2-carbaldehyde Compound Summary."[1] National Library of Medicine.[1]Link

  • Lee, J., et al. "Effect of Imidazole as Corrosion Inhibitor on Carbon Steel."[1] International Journal of Electrochemical Science, vol. 15, 2020.[1] Link

  • Battu, S., et al. "Synthesis and Characterization of New Imidazole-2-Carboxaldehyde Imine Base Metal Complexes."[1] International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2018.[1] Link

Disclaimer: The protocols provided are based on standard chemical methodologies for imidazole derivatives. Optimization of solvent ratios and reaction times may be required based on specific laboratory conditions. Always consult Safety Data Sheets (SDS) before handling.

Application Note: Condensation Protocols for 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde

[1][2]

Abstract & Strategic Utility

This guide details the synthetic protocols for condensation reactions involving 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde . Unlike simple 1-methyl analogs, the inclusion of the 2-methoxyethyl tail at the N1 position confers unique physicochemical properties, specifically enhanced solubility in polar organic solvents and improved water solubility profiles for downstream biological assays.[1]

This scaffold is a critical intermediate in the synthesis of:

  • Schiff Base Ligands: For metallo-drug complexes and enzyme mimics.[2][1]

  • Bioactive Heterocycles: Via Knoevenagel condensation to form substituted acrylonitriles or acrylates (e.g., anticancer or antimicrobial candidates).[1][3]

Chemical Logic & Mechanistic Insight

The Substrate Architecture

The reactivity of this molecule is defined by the interplay between the electron-rich imidazole ring and the electron-withdrawing formyl group at the C2 position.[2][1]

  • N1-Substitution: The methoxyethyl group blocks the N1 position, preventing tautomerization.[1] This locks the C2-aldehyde in a fixed orientation relative to the N3 nitrogen, facilitating chelation in Schiff base products.[1]

  • C2-Formyl Reactivity: The aldehyde is highly susceptible to nucleophilic attack.[2][1] However, the adjacent N3 nitrogen can act as an internal base or coordination site, occasionally complicating acid-catalyzed mechanisms.[1]

  • Solubility Profile: The ether oxygen in the tail acts as a weak hydrogen bond acceptor, increasing solubility in alcohols (MeOH, EtOH) compared to hydrophobic alkyl analogs.[1][3]

Reaction Pathways

We will cover two primary condensation pathways essential for medicinal chemistry:

  • Schiff Base Formation (Imine Condensation): Reaction with primary amines.[2][1][3]

  • Knoevenagel Condensation: Reaction with active methylene compounds.[2][1][3][4][5]

Visualizing the Synthetic Workflow

The following diagram outlines the divergent synthetic pathways and the critical decision nodes for selecting the correct protocol.

CondensationPathwaysStart1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehydeSchiffCondCondensation(Dehydration)Start->SchiffCond+ AmineKnoevenagelCondBase Catalysis(-H2O)Start->KnoevenagelCond+ Active MethyleneAminePrimary Amine(R-NH2)Amine->SchiffCondImineProductSchiff Base(Imine)SchiffCond->ImineProduct- H2OMethyleneActive Methylene(X-CH2-Y)Methylene->KnoevenagelCondOlefinProductSubstituted Olefin(Acrylonitrile/Acrylate)KnoevenagelCond->OlefinProductPiperidine/EtOH

Figure 1: Divergent synthetic pathways for 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde.[2][1]

Protocol A: Schiff Base Condensation

Target: Synthesis of N,N-donor ligands or pharmaceutical intermediates.[2][1] Mechanism: Nucleophilic addition-elimination.[2][1]

Reagents & Equipment[1][2][4][5]
  • Substrate: 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde (1.0 eq)

  • Nucleophile: Primary amine (e.g., aniline derivative, amino acid ester) (1.0–1.1 eq)[1][3]

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[2][1][3]

  • Catalyst: Glacial Acetic Acid (2–3 drops per 5 mmol).[2][1][3]

  • Drying Agent: Anhydrous MgSO₄ (optional, for equilibrium shift).[1][3]

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the aldehyde in 10 mL of absolute EtOH. The methoxyethyl tail ensures rapid dissolution at room temperature.[2][1]

  • Addition: Add 1.0 mmol of the primary amine.

    • Note: If the amine is a hydrochloride salt, add 1.0 mmol of Triethylamine (TEA) or NaHCO₃ to liberate the free base before adding the aldehyde.[1][3]

  • Catalysis: Add 2 drops of glacial acetic acid.

    • Why? Mild acidity activates the carbonyl carbon without protonating the imidazole N3 to the point of deactivation.[1]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for EtOH) for 3–6 hours.

    • Monitoring: Monitor via TLC (Mobile phase: DCM/MeOH 95:5). The aldehyde spot (Rf ~0.[2][1][3]6) should disappear.

  • Workup:

    • Method A (Precipitation): Cool the mixture to 0°C. Many Schiff bases will crystallize out.[1][3] Filter and wash with cold EtOH.[2][1][3]

    • Method B (Solvent Removal): If no precipitate forms (common with the solubilizing methoxyethyl group), evaporate the solvent under reduced pressure.[1][3] Recrystallize the residue from Et₂O/Hexane or minimal hot EtOH.[2][1]

Protocol B: Knoevenagel Condensation

Target: Synthesis of conjugated olefins (Michael acceptors) for biological testing.[2][1][3] Mechanism: Base-catalyzed deprotonation followed by aldol-type addition and dehydration.[2][1]

Reagents & Equipment[1][2][4][5]
  • Substrate: 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde (1.0 eq)

  • Active Methylene: Malononitrile, Ethyl cyanoacetate, or Dimedone (1.1 eq).[1][3]

  • Base Catalyst: Piperidine (0.1 eq) or Imidazole (0.5 eq).[2][1][3]

  • Solvent: Ethanol or DCM (Green alternative: Water/Ethanol 1:1).[2][1][3]

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of the aldehyde and 1.1 mmol of the active methylene compound (e.g., malononitrile) in 5 mL of Ethanol.

  • Catalyst Addition: Add 2–3 drops of piperidine.

    • Observation: The reaction is often exothermic; a color change (yellow/orange) indicates the formation of the conjugated system.[3]

  • Reaction: Stir at room temperature (RT) for 1–4 hours.

    • Optimization: If the reaction is sluggish, heat to 50°C. However, 1-substituted imidazole aldehydes are highly reactive toward Knoevenagel conditions due to the electron-deficient nature of the C2-formyl group.[1]

  • Quenching & Isolation:

    • Pour the reaction mixture into 20 mL of ice-cold water.

    • The product usually precipitates as a solid due to the hydrophobic nature of the newly formed olefinic bond.[1]

    • Filter the solid, wash with water (to remove the catalyst and unreacted aldehyde), and dry in a vacuum oven.[1][3]

Critical Process Parameters (CPPs) & Data

ParameterSchiff Base ProtocolKnoevenagel ProtocolImpact on Yield/Purity
Stoichiometry 1:1 (Aldehyde:Amine)1:1.1 (Aldehyde:Methylene)Excess amine can complicate purification; excess methylene is easily washed away.[2][1][3]
Temperature Reflux (78°C)RT to 50°CHigh temp in Schiff base drives water removal; Knoevenagel is faster and needs less heat.[2][1][3]
pH Control Mildly Acidic (AcOH)Basic (Piperidine)Incorrect pH halts the mechanism (protonated amine vs. un-deprotonated methylene).[1][3]
Water Sensitivity High (Equilibrium driven)Low (Irreversible step)Water must be removed for Schiff bases; water is a byproduct but less inhibitory in Knoevenagel.[1][3]

Troubleshooting Guide

Issue: Product is an Oil / Does Not Precipitate
  • Cause: The 2-methoxyethyl group increases the lipophilicity and flexibility of the molecule, often lowering the melting point compared to methyl analogs.[1]

  • Solution:

    • Trituration: Add cold diethyl ether or hexane and scratch the flask walls to induce nucleation.[2][1][3]

    • Salt Formation: For Schiff bases, bubble HCl gas or add ethanolic HCl to isolate the product as a hydrochloride salt, which is almost always a solid.[1][3]

Issue: Hydrolysis of Schiff Base
  • Cause: Imine bonds are reversible.[2][1][3] Presence of water during storage or workup reverses the reaction.[2][1]

  • Solution: Store the product under inert atmosphere (Argon) and in a desiccator. Avoid aqueous acidic workups.[2][1][3]

References

  • General Reactivity of Imidazole-2-Carboxaldehyde

    • Synthesis and characterization of Schiff base metal complexes derived from imidazole-2-carboxaldehyde. (2025).[2][1][3][4][6] Der Pharma Chemica.[2][1][3]

  • Knoevenagel Conditions for Imidazoles

    • A Practical Knoevenagel Condensation Catalyzed by Imidazole.[2][1][3][4] (2025).[2][1][3][4][6] ResearchGate.

  • Chemical Properties & Safety

    • 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde Compound Summary. PubChem.[2][1][7][3] [1][3]

  • Analogous Synthesis (Benzimidazole)

    • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives. (2022).[2][1][3] PMC.

Application Note: Purification of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Target Molecule: 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde CAS: 558446-64-3 Molecular Weight: 154.17 g/mol LogP: ~ -0.32 (Hydrophilic/Polar)[1]

The purification of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde presents a dual challenge common in heterocyclic chemistry: the basicity of the imidazole ring and the reactivity of the aldehyde functionality.

  • Basicity & Tailing: The imidazole nitrogen (pKa ~7) acts as a Lewis base, interacting strongly with the acidic silanol groups (

    
    ) on standard silica gel. Without intervention, this results in severe peak tailing, poor resolution, and irreversible adsorption (yield loss).
    
  • Polarity: The methoxyethyl side chain and the aldehyde group contribute to a low LogP (-0.32), making the compound significantly polar. It requires a polar mobile phase, which often co-elutes polar impurities.

  • Stability: While relatively stable, the C-2 aldehyde is susceptible to oxidation (to carboxylic acid) or Cannizzaro-type disproportionation under basic aqueous conditions or prolonged exposure to air.

This protocol details a Triethylamine-Buffered Silica Chromatography method designed to neutralize silanol interactions, ensuring sharp band elution and maximum recovery.

Pre-Purification Analysis & Strategy[1]

Before packing the column, the crude mixture must be characterized to define the optimal solvent system.

Solubility Assessment

The crude material is likely a viscous oil or low-melting solid.

  • Soluble in: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc).

  • Insoluble/Poorly Soluble in: Hexanes, Diethyl Ether.

Thin Layer Chromatography (TLC) Optimization

Goal: Achieve an Retention Factor (


) of 0.3 – 0.4 for the target spot.

Standard Screening Systems:

  • System A (Non-Polar): 50% EtOAc in Hexanes.

    • Expected Result: Compound likely stays at baseline (

      
      ).
      
  • System B (Moderate): 100% EtOAc.

    • Expected Result: Compound moves but may streak (

      
      ).
      
  • System C (Polar/Buffered): 5% MeOH in DCM + 1% Triethylamine (Et

    
    N) .
    
    • Expected Result: Sharp spot, reduced tailing (

      
      ).
      

Visualization Methods:

  • UV (254 nm): Imidazole ring absorbs strongly.

  • DNP Stain (2,4-Dinitrophenylhydrazine): Specific for aldehydes. The spot will turn yellow/orange/red immediately upon dipping and heating. This confirms the integrity of the aldehyde group.

  • Iodine Chamber: Universal stain for all organics.

Detailed Protocol: Triethylamine-Buffered Chromatography

Materials
  • Stationary Phase: Silica Gel 60 (40–63 µm particle size).

  • Mobile Phase: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et

    
    N).
    
  • Column: Glass column with fritted disc (size dependent on scale; see Table 1).

Column Sizing Guide
Crude Mass (g)Silica Mass (g)Column Diameter (mm)Flow Rate (mL/min)
0.1 – 0.510 – 2515 – 205 – 10
0.5 – 1.025 – 5020 – 3010 – 15
1.0 – 5.050 – 20030 – 5020 – 40
Step-by-Step Procedure
Step 1: Mobile Phase Preparation (The "Deactivation" Step)

The most critical step is pre-treating the silica to mask acidic sites.

  • Prepare the Elution Solvent : 95:5 DCM:MeOH.

  • Prepare the Pre-treatment Solvent : 95:5 DCM:MeOH + 1% Et

    
    N .
    
    • Why? The triethylamine binds to the acidic silanols more strongly than the imidazole product, effectively "capping" the column and allowing the product to elute freely.

Step 2: Column Packing (Slurry Method)
  • Suspend the calculated amount of silica gel in the Pre-treatment Solvent .

  • Pour the slurry into the column.

  • Flush with 2–3 column volumes (CV) of the Pre-treatment solvent to ensure the entire bed is basic.

  • Equilibration: Flush with 1–2 CV of the standard Elution Solvent (without Et

    
    N) just before loading.
    
    • Note: Residual Et

      
      N is acceptable, but excessive base in the initial fractions can be annoying to remove later.
      
Step 3: Sample Loading (Dry Loading)

Due to the polarity of the compound, "wet loading" (dissolving in DCM) can cause band broadening if the volume is too high. Dry loading is recommended. [2][3]

  • Dissolve the crude mixture in a minimal amount of DCM or MeOH.

  • Add silica gel (approx. 1-2x the mass of the crude).

  • Evaporate the solvent on a rotary evaporator until a free-flowing powder remains.

  • Carefully pour this powder onto the top of the packed column bed.

  • Add a layer of sand (approx. 1 cm) on top to protect the bed during solvent addition.

Step 4: Elution Gradient

Run the column using a stepwise gradient to remove impurities before eluting the product.

PhaseSolvent CompositionPurpose
1 100% DCMElutes non-polar impurities (starting materials, alkyl halides).
2 2% MeOH in DCMInitiates movement of the imidazole.
3 5% MeOH in DCMTarget Elution Zone. Collect fractions here.
4 10% MeOH in DCMFlushes highly polar byproducts/salts.

Note: If the product trails, add 0.5% Et


N to the mobile phase during elution.
Step 5: Fraction Analysis & Isolation
  • Spot fractions on a TLC plate.

  • Visualize with UV and DNP stain.

  • Combine fractions containing the pure product.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap). Keep water bath < 40°C to prevent thermal degradation.

  • Drying: High vacuum is essential to remove trace Et

    
    N and MeOH.
    

Workflow Visualization

The following diagram illustrates the critical decision pathways and process flow for this purification.

PurificationWorkflow Start Crude Reaction Mixture (1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde) TLC TLC Screening (Target Rf 0.3-0.4) Start->TLC Decision Does it tail? TLC->Decision Prep_Std Standard Packing (Hex/EtOAc) Decision->Prep_Std No Tailing (Rare) Prep_TEA Buffered Packing (DCM/MeOH + 1% Et3N) Decision->Prep_TEA Significant Tailing (Likely) Load Dry Loading (Adsorb on Silica) Prep_Std->Load Prep_TEA->Load Elute Gradient Elution (0% -> 5% MeOH in DCM) Load->Elute Analysis Fraction Analysis (UV + DNP Stain) Elute->Analysis Pool Pool & Concentrate (< 40°C) Analysis->Pool Pure Fractions Final Pure Product (Store under N2) Pool->Final

Figure 1: Decision logic and workflow for the purification of basic imidazole aldehydes.

Troubleshooting & Scientific Rationale

Issue: "The product is stuck at the baseline."
  • Cause: The interaction between the basic imidazole and silica is too strong, or the solvent is too non-polar.

  • Solution: Switch to DCM:MeOH (9:1) . If still stuck, add 1% Ammonia (aq) or Triethylamine to the mobile phase. The base competes for the acidic sites on the silica.

Issue: "I see two spots on TLC that merge."
  • Cause: This is often "fake" separation caused by partial protonation. One spot is the free base, the other is the protonated salt (interacting with silica).

  • Solution: This confirms the need for Triethylamine . By ensuring the entire environment is basic, you force the equilibrium 100% toward the free base, collapsing the two spots into one sharp band.

Issue: "The aldehyde peak is disappearing/degrading."
  • Cause: Oxidation. Imidazole-2-carbaldehydes can oxidize to the corresponding carboxylic acid if left on the column too long or exposed to air in solution.

  • Solution:

    • Minimize column time (use a shorter, wider column).

    • Use degassed solvents.

    • Store the purified fraction under Nitrogen/Argon immediately.

Alternative Stationary Phases

If silica gel fails despite buffering:

  • Neutral Alumina: Less acidic than silica, often provides better resolution for acid-sensitive or highly basic imidazoles without the need for amine modifiers [1].[2]

  • Reverse Phase (C18): If the compound is extremely polar and elutes in the void volume of normal phase silica, use C18 with a Water/Methanol gradient (buffered with 0.1% Formic Acid or Ammonium Bicarbonate).

References

  • Organic Syntheses. (n.d.). Procedure for 4-(4-methoxyphenyl)-2-phenyl-1H-imidazole.[4] (General reference for imidazole handling). Retrieved from [Link]

Sources

1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde NMR spectral assignment

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive NMR Spectral Assignment of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde

Introduction & Scope

1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde (CAS: 558446-64-3) is a critical heterocyclic building block in the synthesis of bioactive alkaloids, antifungal agents, and kinase inhibitors.[1] Its structural integrity hinges on the precise regiochemistry of the N-alkylation and the stability of the aldehyde moiety, which is prone to hydration in aqueous environments.[1]

This protocol provides a definitive guide to the NMR spectral assignment of this molecule.[1] Unlike standard data sheets, this guide focuses on causality and self-validation —explaining why signals appear where they do and how to rigorously prove the structure using 1D and 2D NMR techniques.[1]

Experimental Protocol

Sample Preparation

The choice of solvent is paramount.[1] While CDCl₃ is standard, DMSO-d₆ is recommended for imidazole aldehydes to prevent the formation of hydrates (gem-diols) which can complicate spectral interpretation.[1]

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).[1]

  • Concentration: 15–20 mg of analyte in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

  • Temperature: 298 K (25 °C).[1]

Acquisition Parameters (600 MHz equivalent)

To ensure publication-quality data suitable for trace impurity analysis:

Parameter1H NMR (1D)13C NMR (1D)HSQC (2D)HMBC (2D)
Pulse Sequence zg30zgpg30hsqcedetgpsisp2.3hmbcgplpndqf
Scans (NS) 16102448
Relaxation Delay (D1) 1.0 s2.0 s1.5 s1.5 s
Spectral Width 12 ppm240 ppmF2: 12, F1: 160F2: 12, F1: 240
Points (TD) 64k64k2k x 2564k x 512

Structural Analysis & Logic

The molecule consists of three distinct spin systems:[1]

  • The Imidazole Core: An aromatic system with two non-equivalent protons (H4, H5) and a quaternary carbon (C2).[1]

  • The Aldehyde Handle: A highly deshielded singlet proton and a carbonyl carbon.[1]

  • The N-Alkyl Side Chain: An ethylene linker terminating in a methoxy group, creating an A2X2 spin system coupled to a singlet methyl.[1]

1H NMR Assignment Strategy
  • Aldehyde (-CHO): Look for a sharp singlet downfield (~9.6–9.9 ppm).[1] Broadening here indicates potential hydration or exchange.[1]

  • Imidazole Ring (H4 vs. H5): This is the most common point of confusion.[1]

    • H5 is adjacent to the substituted Nitrogen (N1).[1] It typically resonates slightly downfield of H4 due to the inductive effect of the alkyl chain, but NOESY is required for absolute confirmation.[1]

    • H4 is adjacent to the pyridine-like Nitrogen (N3).[1]

  • Side Chain:

    • N-CH₂: A triplet deshielded by the nitrogen (~4.2–4.5 ppm).[1]

    • O-CH₂: A triplet shielded relative to N-CH₂ but deshielded by oxygen (~3.5–3.7 ppm).[1]

    • O-CH₃: A sharp singlet (~3.2–3.3 ppm).[1]

13C NMR Assignment Strategy
  • Carbonyl (C=O): Most downfield signal (~180–182 ppm).[1]

  • C2 (Quaternary): The ipso-carbon attached to the aldehyde.[1] It appears in the aromatic region (~140–145 ppm) but will be significantly less intense than C4/C5 due to lack of NOE enhancement.[1]

  • Aliphatic Carbons: Differentiated by DEPT-135 or HSQC.[1] N-CH₂ (~45-50 ppm) vs O-CH₂ (~70 ppm).[1]

Representative Spectral Data

Note: Chemical shifts (


) are estimates based on structural analogues (1-methylimidazole-2-carbaldehyde) and substituent additivity rules in DMSO-d₆.

Table 1: 1H NMR Assignment (DMSO-d₆)

PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
-CHO 9.75Singlet (s)1H-Characteristic aldehyde proton.[1]
H-5 7.55Doublet (d)1H1.0Adjacent to N-alkyl; NOE to N-CH₂.[1]
H-4 7.15Doublet (d)1H1.0Adjacent to imine N; NOE to -CHO (weak).[1]
N-CH₂ 4.45Triplet (t)2H5.2Deshielded by N1; correlates to C2/C5 in HMBC.[1]
O-CH₂ 3.65Triplet (t)2H5.2Deshielded by Oxygen.[1]
O-CH₃ 3.25Singlet (s)3H-Methoxy group.[1]

Table 2: 13C NMR Assignment (DMSO-d₆)

PositionShift (

ppm)
Type (DEPT)Assignment Logic
C=O 182.0CCarbonyl.
C-2 142.5CQuaternary; HMBC to H4 and H5.
C-5 130.5CHHMBC to N-CH₂.
C-4 126.0CHHMBC to -CHO.[1]
O-CH₂ 70.5CH₂Ether carbon.[1]
O-CH₃ 58.0CH₃Methoxy carbon.[1]
N-CH₂ 46.5CH₂Amine-adjacent carbon.[1]

Self-Validating Workflow (Visualized)

The following diagram illustrates the logical flow to confirm the structure and distinguish it from regioisomers (e.g., 4-carbaldehyde derivatives).

NMR_Workflow Sample Sample in DMSO-d6 H1_Spec 1H NMR Spectrum Sample->H1_Spec C13_Spec 13C NMR Spectrum Sample->C13_Spec Check_Aldehyde Check ~9.7 ppm (Is CHO present?) H1_Spec->Check_Aldehyde Check_Aliphatic Identify Side Chain (t, t, s pattern) H1_Spec->Check_Aliphatic HMBC HMBC Experiment (Long Range) Check_Aldehyde->HMBC HSQC HSQC Experiment (Link H to C) Check_Aliphatic->HSQC HSQC->HMBC Assign Protonated Carbons Confirm_Regio Confirm N1 Substitution (HMBC: N-CH2 -> C2 & C5) HMBC->Confirm_Regio N-CH2 correlates to C2/C5 NOESY NOESY Experiment (Spatial) Confirm_H5 Assign H5 vs H4 (NOESY: N-CH2 -> H5) NOESY->Confirm_H5 Strong NOE Confirm_Regio->NOESY Final Validated Structure Confirm_H5->Final

Figure 1: Step-by-step NMR assignment logic flow for validating 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde.

Critical Validation Steps

To ensure the "Trustworthiness" of your assignment, perform these checks:

  • The "N1-Switch" Check (HMBC):

    • The N-CH₂ protons must show a strong HMBC correlation to C2 (142.5 ppm) and C5 (130.5 ppm).[1]

    • Why? If the alkylation occurred at N3 (leading to an imidazolium salt or regioisomer), the HMBC pattern would differ significantly.[1]

  • The H4/H5 Distinction (NOESY):

    • Irradiate the N-CH₂ signal (4.45 ppm).[1] You must see an NOE enhancement at H5 (7.55 ppm).[1]

    • H4 (7.15 ppm) is too far away (>5 Å) and should show negligible enhancement.[1]

  • Hydrate Check:

    • If you see a small singlet around 6.0–6.5 ppm (methine of gem-diol) and a loss of the aldehyde signal intensity, your sample is hydrated.[1] Dry the sample or switch to anhydrous DMSO-d₆.[1]

References

  • PubChem Compound Summary. 1H-imidazole-2-carbaldehyde. National Center for Biotechnology Information.[1] [Link]

  • Lázaro Martínez, J. M., et al. (2010).[1][2][3] NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(10), 3208–3213.[1][2][3] [Link]

Sources

interpreting 1H NMR spectrum of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Purity Assessment of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde by 1H NMR

Introduction & Scope

1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde (CAS: 558446-64-3) is a critical pharmacophore intermediate used in the synthesis of bioactive heterocyclic compounds, particularly in the development of anti-inflammatory and antifungal agents.[1][2] Its structural integrity hinges on two reactive centers: the electrophilic aldehyde at the C2 position and the N-alkylated side chain.

This application note provides a definitive guide for interpreting the 1H NMR spectrum of this molecule. Unlike generic databases, this protocol addresses specific analytical challenges, including the hydration equilibrium (gem-diol formation) characteristic of electron-deficient imidazole aldehydes, which often leads to false negatives in purity assays.[2]

Experimental Protocol

To ensure reproducible data, strict adherence to sample preparation parameters is required.[2] The choice of solvent is critical due to the aldehyde's susceptibility to hydration.

Reagents and Materials[2][3][4][5][6][7][8][9]
  • Analyte: 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde (>95% purity).[1][2]

  • Solvent A (Preferred): DMSO-d6 (99.9% D) + 0.03% TMS.[2]

    • Rationale: DMSO minimizes the formation of the gem-diol hydrate form compared to D2O or wet CDCl3, ensuring the aldehyde proton is visible.[2]

  • Solvent B (Alternative): CDCl3 (Chloroform-d), dried over molecular sieves.[2]

    • Warning: Acidic impurities in CDCl3 can accelerate decomposition or hydration if moisture is present.[2]

Preparation Workflow
  • Massing: Weigh 10–15 mg of the solid analyte into a clean vial.

  • Solvation: Add 600 µL of DMSO-d6. Vortex for 30 seconds until fully dissolved.[2]

  • Transfer: Transfer to a precision 5mm NMR tube.

  • Acquisition:

    • Pulse Sequence: Standard zg30 (30° pulse) or equivalent.

    • Scans (NS): 16 (minimum) to 64 (for trace impurity detection).[2]

    • Relaxation Delay (D1): ≥ 1.0 second (ensure quantitative integration of the aldehyde proton).

Spectral Analysis & Assignment

The Chemical Structure[1][3][6][8][10][11][12][13]

The molecule consists of three distinct magnetic environments:

  • The Aldehyde Anchor: The formyl group (-CHO) at position 2.[2]

  • The Aromatic Core: The imidazole ring protons (H4 and H5).[3]

  • The Aliphatic Tail: The 2-methoxyethyl chain attached to N1.[1][2]

Assignment Table (DMSO-d6)
Chemical Shift (δ, ppm)MultiplicityIntegralAssignmentStructural FragmentExpert Insight
9.75 – 9.85 Singlet (s)1HH-a -CH O (Aldehyde)Highly deshielded.[2] Disappearance indicates oxidation (to acid) or hydration.[2]
7.60 – 7.65 Doublet (d)1HH-b Imidazole H5 Adjacent to N1 (substituted nitrogen).[2] J coupling ~1.0 Hz (coupling to H4).[2]
7.25 – 7.30 Doublet (d)1HH-c Imidazole H4 Adjacent to N3 (imine nitrogen).[2]
4.50 – 4.55 Triplet (t)2HH-d N-CH ₂-CH₂-Deshielded by aromatic ring and nitrogen.[2] J ~5-6 Hz.[2][4]
3.60 – 3.65 Triplet (t)2HH-e -CH₂-CH ₂-O-Deshielded by oxygen.[2]
3.20 – 3.25 Singlet (s)3HH-f -O-CHCharacteristic methoxy singlet.[2]

*Note: H4 and H5 often appear as broad singlets if resolution is insufficient to resolve the small ^3J or ^4J ring coupling.

COSY Correlation Logic (Connectivity Validation)

To confirm the N-alkylation site (regiochemistry), analyze the coupling network:

  • H-d (4.5 ppm) will show a strong COSY cross-peak with H-e (3.6 ppm) .[2]

  • H-b (7.6 ppm) may show a weak NOE (Nuclear Overhauser Effect) with H-d , confirming the alkyl chain is on N1, not N3.[2]

Visualization: Logic & Workflow

Analysis Workflow Diagram

NMR_Workflow Start Start: Crude/Purified Sample Solvent Solvent Selection: DMSO-d6 (Recommended) Start->Solvent Acquisition 1H NMR Acquisition (16-64 Scans) Solvent->Acquisition Check_Aldehyde Check 9.8 ppm Region (Aldehyde Singlet) Acquisition->Check_Aldehyde Present Peak Present Check_Aldehyde->Present Sharp Singlet Absent Peak Absent/Broad Check_Aldehyde->Absent Missing Analyze_Aliphatic Analyze Aliphatic Region (3.0 - 4.6 ppm) Present->Analyze_Aliphatic Hydrate DIAGNOSIS: Gem-Diol Hydrate (Common in wet solvents) Absent->Hydrate Wet Solvent Oxidation DIAGNOSIS: Carboxylic Acid (Check broad peak ~12-14 ppm) Absent->Oxidation Air Exposure Confirm_Integrals Validate Integrals Ratio 1:1:1:2:2:3 Analyze_Aliphatic->Confirm_Integrals

Caption: Decision tree for verifying structural integrity and diagnosing common spectral anomalies.

Structural Connectivity (COSY Logic)

COSY_Logic Aldehyde Aldehyde (9.8 ppm) Ring_H5 Ring H5 (7.6 ppm) Ring_H4 Ring H4 (7.3 ppm) Ring_H5->Ring_H4 J-Coupling (Weak) NCH2 N-CH2 (4.5 ppm) Ring_H5->NCH2 NOE (Proximity) OCH2 O-CH2 (3.6 ppm) NCH2->OCH2 COSY (Strong) OCH3 O-CH3 (3.2 ppm) OCH2->OCH3 Through-Space (NOE only)

Caption: Connectivity map showing scalar couplings (solid/dashed) and spatial proximity (dotted) for structural verification.

Troubleshooting & Expert Insights

The "Missing" Aldehyde Peak (Hydration)

Imidazole-2-carbaldehydes are electron-deficient.[2] In the presence of water (even trace amounts in older deuterated solvents), the carbonyl carbon undergoes nucleophilic attack by water, forming a gem-diol (hydrate).[2]

  • Observation: The singlet at 9.8 ppm disappears or broadens significantly. A new broad signal may appear around 6.0–6.5 ppm (methine proton of the gem-diol).[2]

  • Solution: Dry the sample under high vacuum and use fresh ampoules of DMSO-d6.

Regioisomerism (N1 vs N3)

During synthesis (alkylation of imidazole-2-carbaldehyde), the alkyl group usually adds to N1.[2] However, if the starting material was 4(5)-imidazolecarboxaldehyde, regioisomers (1,4 vs 1,[2]5) are possible.

  • Verification: For the title compound (1,2-substitution pattern), the two aromatic protons (H4/H5) should appear as distinct doublets (or broad singlets) with an integration of 1H each.[2] If you see a complex multiplet pattern or incorrect splitting, suspect a mixture of isomers.[2]

Common Impurities
  • DMF (Dimethylformamide): Often used in synthesis.[2][5] Look for singlets at 2.73, 2.92, and 8.02 ppm in DMSO-d6.[2]

  • Water: Broad singlet at 3.33 ppm in DMSO-d6 (can overlap with methoxy peak if not careful; check integration).

References

  • Lázaro Martínez, J. M., et al. (2010).[2][6][7] "NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives." The Journal of Organic Chemistry.

  • Chem-Impex International. "Product Data: 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde."[2] Catalog #22998.

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds."[2] Wiley.[2][4] (Standard Reference for Imidazole Shifts).

Sources

Application Note: Storage and Handling of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde (CAS: 558446-64-3) is a specialized heterocyclic building block critical in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and anti-cancer agents. Its structural utility lies in the reactive aldehyde handle at the C2 position and the solubilizing methoxyethyl tail.

However, this utility comes with a stability cost. The C2-aldehyde moiety on the imidazole ring is prone to autoxidation to the corresponding carboxylic acid (1-(2-methoxyethyl)-1H-imidazole-2-carboxylic acid) upon exposure to atmospheric oxygen. Furthermore, the compound is hygroscopic and light-sensitive. This guide provides a rigorous, field-validated protocol for the storage, handling, and quality control of this reagent to ensure experimental reproducibility.

Physicochemical Profile

Understanding the physical properties is the first step in designing a robust handling protocol.

PropertySpecificationCritical Note
CAS Number 558446-64-3Verify against CoA upon receipt.
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Physical State White to off-white crystalline solidYellowing indicates oxidation.
Solubility Soluble in MeOH, DCM, DMSO, WaterThe methoxyethyl group enhances polarity.[1]
Melting Point 50–55 °C (Typical)Low MP implies sensitivity to heat during handling.
pKa (Imidazole) ~6.0 - 7.0Basic nitrogen; sensitive to acidic impurities.

Storage Protocol: The "Cold-Chain" Standard

To maintain purity >98% over extended periods, a strict environmental control system is required. The primary degradation pathway is aerobic oxidation accelerated by moisture and heat.

Storage Conditions
  • Temperature:

    • Long-term (>1 month): Store at -20°C .

    • Short-term (<1 month): Store at 2-8°C .

  • Atmosphere: Strictly Inert (Argon or Nitrogen) . The headspace of the container must be purged before sealing.

  • Light: Protect from light.[2] Use amber glass vials or wrap clear vials in aluminum foil.

  • Container: Glass vials with Teflon-lined screw caps. Avoid plastic containers for long-term storage as they may be permeable to moisture/oxygen over time.

The "Aliquot Strategy"

Repeated freeze-thaw cycles introduce condensation, leading to hydrolysis or hydrate formation.

  • Upon Arrival: Thaw the bulk container once in a desiccator to room temperature.

  • Sub-packaging: Divide the material into single-use aliquots (e.g., 100 mg, 500 mg) inside a glovebox or under a cone of nitrogen.

  • Sealing: Parafilm is insufficient for long-term freezer storage. Use electrical tape or shrink bands over the cap-neck junction.

Storage Decision Workflow (Visualization)

StorageWorkflow Start Reagent Arrival Inspection Visual Inspection (White vs. Yellow) Start->Inspection QC QC Check (H-NMR) Confirm Aldehyde Peak (~9.8 ppm) Inspection->QC Pass Discard Discard/Recrystallize Inspection->Discard Fail (Yellow/Brown) Decision Usage Plan? QC->Decision Purity >95% QC->Discard Purity <95% Aliquot Aliquot under Argon (Amber Glass) Decision->Aliquot Bulk Stock Fridge Store at 2-8°C (Active Use < 4 weeks) Decision->Fridge Immediate Use Freeze Store at -20°C (Long Term) Aliquot->Freeze

Figure 1: Decision logic for incoming reagent inspection and storage allocation.

Handling & Safety Procedures

Hazard Classification:

  • H315: Causes skin irritation.[1][3][4]

  • H319: Causes serious eye irritation.[1][3][4][5]

  • H335: May cause respiratory irritation.[1][3][4][5]

Engineering Controls[5]
  • Fume Hood: Mandatory. Do not handle on an open benchtop to prevent inhalation of dust and exposure to moisture.

  • Inert Gas Line: A Schlenk line or a simple balloon-needle setup is recommended when dispensing the solid.

Operational Workflow
  • Equilibration: Remove the vial from the freezer and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) before opening. Crucial: Opening a cold vial condenses atmospheric water onto the solid, creating a "sticky" hydrate that degrades rapidly.

  • Weighing:

    • Tare the receiving flask (containing a stir bar) first.

    • Quickly transfer the solid.

    • Flush the receiving flask with Argon immediately.

  • Solubilization:

    • Use anhydrous solvents (MeOH, DCM, THF).

    • If the reaction is sensitive (e.g., organometallic addition), degas the solvent to remove dissolved oxygen.

Experimental Setup Diagram

HandlingProtocol cluster_0 Pre-Handling cluster_1 Weighing & Transfer cluster_2 Reaction Step1 Warm to RT (in Desiccator) Step2 Weigh Quickly (Minimize Air Time) Step1->Step2 Step3 Purge Headspace (Argon/N2) Step2->Step3 Step4 Dissolve in Anhydrous Solvent Step3->Step4 Step5 Proceed to Synthesis Step4->Step5

Figure 2: Step-by-step handling workflow to minimize moisture and oxygen introduction.

Quality Control (QC) & Re-validation

Before committing this reagent to a high-value synthesis (e.g., late-stage functionalization), validate its integrity.

Visual Check[3]
  • Pass: White crystalline powder.

  • Fail: Yellow, orange, or brown sticky solid. (Indicates extensive oxidation or polymerization).

Analytical Check (¹H-NMR)

Run a quick ¹H-NMR in DMSO-d₆ or CDCl₃.

  • Diagnostic Signal: The aldehyde proton (-CH O) appears as a singlet downfield, typically around 9.6 – 9.9 ppm .

  • Impurity Signal: Look for a broad singlet around 10-12 ppm (Carboxylic acid -COOH) or loss of the aldehyde peak.

  • Integration: Compare the integration of the aldehyde proton (1H) to the methoxy protons (-OCH ₃, ~3.3 ppm, 3H). A ratio < 1:3 indicates partial degradation.

Application Context

1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde is most commonly utilized in:

  • Reductive Amination: Condensation with primary amines followed by reduction (NaBH₄/STAB) to form secondary amines. The imidazole ring acts as a bioisostere for histidine.

  • Horner-Wadsworth-Emmons (HWE) Reaction: Olefination of the aldehyde to extend the carbon chain.

  • Heterocycle Formation: Condensation with diamines to form fused ring systems (e.g., imidazo[1,2-a]pyrimidines).

Scientist's Tip: In reductive aminations, the basic nitrogen on the imidazole can catalyze the imine formation, often making the addition of external acid catalysts (like acetic acid) unnecessary or requiring lower loadings.

References

  • PubChem. (n.d.).[1] Compound Summary: 1H-Imidazole-2-carbaldehyde.[1][4][5][6][7][8] National Library of Medicine. Retrieved from [Link]

Sources

Safe Handling and Synthetic Protocols for Imidazole Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Executive Summary

Imidazole aldehydes, particularly 4(5)-imidazolecarboxaldehyde (CAS 3034-50-2) , are critical intermediates in the synthesis of histidine derivatives, purine analogues, and antifungal pharmacophores. While less volatile than low-molecular-weight aliphatic aldehydes, they present unique challenges: susceptibility to aerobic oxidation , potential for polymerization , and irritant/corrosive properties characteristic of nitrogen heterocycles.

This guide moves beyond basic SDS data to provide a field-proven workflow for storage, handling, and synthetic application, ensuring both operator safety and high-reaction yields.

Part 1: Chemical Profile & Hazard Assessment

The Dual-Nature Hazard

Imidazole aldehydes possess a "dual nature" in safety assessments. They carry the reactivity of an aldehyde (electrophile) and the basicity/nucleophilicity of the imidazole ring.

PropertySpecification (4-Imidazolecarboxaldehyde)Operational Implication
CAS Number 3034-50-2Primary identifier for inventory tracking.[1]
Physical State Solid (Off-white to yellow powder)Dust generation is the primary exposure vector.
Melting Point 174–177 °CHigh thermal stability, but do not overheat in open air (oxidation).
pKa ~6.0 (Imidazole ring)Amphoteric; solubility changes drastically with pH.
GHS Classification Warning (Irritant)H315: Skin Irritation H319: Serious Eye Irritation H335: Respiratory Irritation
Hidden Hazard Autoxidation Spontaneous conversion to imidazole-4-carboxylic acid reduces stoichiometry in synthesis.
Risk Assessment Visualization

The following diagram outlines the decision matrix for handling these compounds based on physical state and quantity.

RiskAssessment Start Start: Handling Imidazole Aldehyde StateCheck Check Physical State Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Weighing Solution Solution / Reaction Mix StateCheck->Solution Dissolving/Reacting DustRisk Risk: Inhalation & Dust Explosion Solid->DustRisk ContactRisk Risk: Skin/Eye Absorption Solution->ContactRisk Control1 Control: Powder Hood / Weighing Enclosure DustRisk->Control1 Mitigation Control2 Control: Fume Hood + Nitrile Gloves (Double) ContactRisk->Control2 Mitigation Process Proceed to Synthesis Control1->Process Control2->Process

Figure 1: Risk Assessment and Engineering Control Decision Tree.

Part 2: Storage & Stability (The "Silent Killer" of Yield)

A common failure mode in imidazole chemistry is the use of degraded starting material. The aldehyde moiety is prone to air oxidation, forming the corresponding carboxylic acid, which is often insoluble in the organic solvents used for subsequent steps (e.g., DCM, DCE), leading to confusing stoichiometry.

The "Argon Blanket" Protocol

Objective: Maintain purity >98% over long-term storage.

  • Incoming QC: Upon receipt, check the color. Pure 4-imidazolecarboxaldehyde is off-white.[2] A dark yellow or brown crust indicates significant oxidation or polymerization.

  • Aliquot Strategy: Do not store in a single large bottle. Aliquot into amber glass vials with Teflon-lined caps.

  • Inert Atmosphere: Purge the headspace of the storage vial with Argon or Nitrogen before sealing.

  • Temperature: Store at 2–8 °C . Cold storage slows the kinetics of autoxidation.

  • Desiccation: Store vials inside a secondary container (desiccator) to prevent moisture absorption, which accelerates hydrate formation and degradation.

Part 3: Detailed Protocol – Reductive Amination

Context: This is the most frequent application of imidazole aldehydes in drug discovery (e.g., attaching the imidazole ring to a scaffold). Safety Note: This reaction uses borohydride reducing agents, which evolve hydrogen gas.

Materials
  • Substrate: 4-imidazolecarboxaldehyde (1.0 equiv)

  • Amine Partner: Primary or secondary amine (1.0–1.2 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 equiv)

    • Why STAB? It is milder than NaBH4 and allows the imine to form in situ without reducing the aldehyde directly.

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).

    • Green Alternative: Ethanol can be used if solubility permits, but STAB is less stable in protic solvents.

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) – promotes imine formation.

Step-by-Step Methodology

Step 1: Solubilization & Imine Formation (Fume Hood Required)

  • In a round-bottom flask equipped with a magnetic stir bar, suspend 4-imidazolecarboxaldehyde (1.0 equiv) in DCE (0.1 M concentration).

  • Add the amine (1.1 equiv).

  • Add Acetic Acid (1.0 equiv).

    • Observation: The mixture may clarify as the imine forms.

  • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

    • Checkpoint: Perform a TLC or LCMS check. You should see the disappearance of the aldehyde peak.

Step 2: Reduction

  • Cool the reaction mixture to 0 °C (ice bath). Although STAB is mild, this controls the exotherm.

  • Add NaBH(OAc)3 (1.5 equiv) portion-wise over 5 minutes.

    • Safety:Do not cap the flask tightly immediately. Hydrogen gas (H2) may evolve slowly. Use a bubbler or a needle vent.

  • Remove ice bath and stir at RT for 4–16 hours.

Step 3: Quenching & Workup (Critical Safety Step)

  • Quench: Slowly add saturated aqueous NaHCO3 solution.

    • Hazard:[3][4][5][6][7] Bubbling will occur (CO2 evolution from acid neutralization and residual borohydride quenching).

  • Extraction: Extract with DCM or EtOAc (x3).

    • Note: Imidazoles are polar. If the product remains in the aqueous layer, saturate the aqueous layer with NaCl (salting out) or use n-Butanol for extraction.

  • Drying: Dry organic layers over Na2SO4, filter, and concentrate.

Synthetic Workflow Diagram

ReductiveAmination Aldehyde Imidazole Aldehyde (Solid) Mix 1. Imine Formation (DCE + AcOH, 1h) Aldehyde->Mix Amine Amine Partner (Liquid/Solid) Amine->Mix Reagent NaBH(OAc)3 (Reducing Agent) Reduce 2. Reduction (Add STAB, 0°C -> RT) Reagent->Reduce Portion-wise Mix->Reduce Quench 3. Quench (Sat. NaHCO3) Reduce->Quench Gas Evolution! Extract 4. Extraction (DCM/EtOAc) Quench->Extract

Figure 2: One-Pot Reductive Amination Workflow for Imidazole Aldehydes.

Part 4: Emergency Response & Waste Disposal

Exposure Response
  • Inhalation: Move to fresh air immediately. Imidazole dust is a respiratory irritant (H335).[3][5] If wheezing occurs, seek medical attention.

  • Skin Contact: Brush off loose powder before washing. Wash with soap and water for 15 minutes. Imidazoles can penetrate skin; monitor for redness.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses if present.[3][6] Do not rub eyes , as the crystals can cause mechanical abrasion alongside chemical irritation.

Waste Disposal[4]
  • Solid Waste: Dispose of contaminated gloves and paper towels in "Hazardous Solid Waste" bins.

  • Liquid Waste: Aqueous layers from the workup contain boron salts and imidazole residues. Dispose of in "Basic Aqueous Waste" or "General Aqueous Waste" depending on site protocols. Do not mix with strong acids (exotherm/gas).[4]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76428, 4-Imidazolecarboxaldehyde. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - Imidazole. (For toxicological background of the parent heterocycle). Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving yield of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde Synthesis

Executive Summary & Route Selection

The synthesis of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde is a critical step in generating imidazole-based pharmacophores.[1] While multiple routes exist, yield attrition is commonly caused by regioselectivity issues , instability of the aldehyde intermediate , or improper metallation conditions .[1]

We recommend two primary workflows. Select your protocol based on available starting materials and facility capabilities (cryogenic vs. heating).

Decision Matrix: Protocol Selection

RouteSelection Start Start: Select Precursor PrecursorA Precursor: 1-(2-Methoxyethyl)imidazole Start->PrecursorA If available PrecursorB Precursor: Imidazole-2-carbaldehyde Start->PrecursorB If available MethodA METHOD A: C2-Lithiation / Formylation (High Precision, Cryogenic) PrecursorA->MethodA MechanismA Mechanism: Directed Ortho-Metallation (DoM) via Chelation Control MethodA->MechanismA MethodB METHOD B: Direct N-Alkylation (Scale-up Friendly, Heating) PrecursorB->MethodB MechanismB Mechanism: SN2 Substitution (Base-Mediated) MethodB->MechanismB

Figure 1: Strategic decision tree for selecting the optimal synthesis route.

Method A: C2-Lithiation & Formylation (The "Gold Standard")

This route utilizes Directed Ortho-Metallation (DoM) .[1] The 2-methoxyethyl side chain is not just a passive linker; the ether oxygen acts as a Lewis base, coordinating with Lithium. This Complex Induced Proximity Effect (CIPE) stabilizes the C2-lithio species, significantly improving regioselectivity over simple N-alkyl imidazoles.[1]

Protocol Overview
  • Substrate: 1-(2-Methoxyethyl)imidazole.[1][2]

  • Reagent:

    
    -Butyllithium (
    
    
    
    -BuLi) (1.1 equiv).[1]
  • Electrophile:

    
    -Dimethylformamide (DMF) (1.2–1.5 equiv).[1]
    
  • Solvent: Anhydrous THF.

Step-by-Step Optimization Guide
StepParameterRecommended ConditionTechnical Rationale
1. Prep Solvent DryingTHF (distilled over Na/benzophenone or column dried)Critical: Trace water kills

-BuLi immediately.[1] Imidazole lithiation is reversible; moisture shifts equilibrium back to starting material.[1]
2. Cool Temperature-78°C (Acetone/Dry Ice)Low temp prevents ring fragmentation (via retro-cycloaddition) and suppresses self-polymerization.
3.[1] Deprotonation

-BuLi Addition
Dropwise over 15–20 minsSlow addition prevents local overheating.[1] The C2-proton is the most acidic (

), but kinetic control is required.
4. Incubation Time30–45 mins at -78°CAllows the CIPE chelation complex (Li...O-ether) to form, locking the lithium at the C2 position.
5. Quench DMF AdditionRapid injection at -78°CDMF must be anhydrous.[1] Slow addition can lead to competing reactions where the product reacts with the lithiated species.
6. Workup HydrolysisSat.

or dilute

Acidic hydrolysis is necessary to convert the intermediate amino-alkoxide to the aldehyde.
Troubleshooting Method A

Q: My yield is low (<40%), and I see starting material.

  • Diagnosis: Wet THF or degraded

    
    -BuLi.[1]
    
  • Fix: Titrate your

    
    -BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid before use.[1] Ensure THF is <50 ppm water.[1]
    

Q: I see significant tar/polymerization.

  • Diagnosis: Temperature rose above -40°C during lithiation.

  • Fix: Maintain -78°C strictly. If the scale is large (>10g), use an internal temperature probe to monitor the exotherm during

    
    -BuLi addition.
    

Q: The aldehyde is unstable on silica.

  • Diagnosis: Imidazole aldehydes can be sensitive to acidic silica.[1]

  • Fix: Neutralize the silica gel with 1% Triethylamine (TEA) in the eluent, or use basic alumina.

Method B: Direct N-Alkylation (The "Robust" Alternative)

If you already possess imidazole-2-carbaldehyde , direct alkylation is feasible.[1] However, this method faces challenges with solubility and "over-alkylation" to the imidazolium salt.

Protocol Overview
  • Substrate: Imidazole-2-carbaldehyde.[1][2]

  • Alkylating Agent: 1-Bromo-2-methoxyethane (or 1-Chloro-2-methoxyethane with KI catalyst).[1]

  • Base:

    
     or 
    
    
    
    .[1]
  • Solvent: DMF or Acetonitrile (

    
    ).
    
Critical Control Points

AlkylationMech Step1 Step 1: Deprotonation (Base removes NH proton) Step2 Step 2: Nucleophilic Attack (Imid- anion attacks Alkyl Halide) Step1->Step2 Risk RISK: Over-Alkylation (Formation of Quaternary Salt) Step2->Risk If excess alkyl halide used

Figure 2: Pathway and risk assessment for N-alkylation.

Optimization Table for Method B:

VariableRecommendationReason
Base

(1.1 equiv)
Cesium ("Cesium Effect") improves solubility in organic solvents and enhances nucleophilicity of the imidazole anion.[1]
Stoichiometry 1.0 equiv Alkyl HalideStrictly 1.0 equiv. Excess alkyl halide leads to the bis-alkylated imidazolium salt (quaternization), which is a dead-end impurity.[1]
Temperature 60–80°CAlkyl chlorides are sluggish; bromides react faster.[1] If using chloride, add 0.1 equiv KI (Finkelstein condition).[1]
Solvent DMF (Dry)High polarity is needed to dissolve the anionic intermediate.

Frequently Asked Questions (FAQs)

Q1: Can I use NaH for Method B?

  • Answer: Yes, Sodium Hydride (

    
    ) is excellent for generating the imidazole anion cleanly. However, it requires strictly anhydrous conditions.[1] If using 
    
    
    
    , perform the deprotonation at 0°C in THF/DMF (10:1) before adding the alkyl halide to prevent side reactions.

Q2: How do I store the product? It turns yellow over time.

  • Answer: Imidazole-2-carbaldehydes are prone to oxidation (to the carboxylic acid) and photo-degradation.[1]

    • Storage: Store under Argon/Nitrogen at -20°C.

    • Stabilization: Recrystallize from Ethyl Acetate/Hexanes if purity drops.[1]

Q3: Is the "methoxyethyl" group stable to


-BuLi? 
  • Answer: Yes, at -78°C, the ether linkage is stable.[1] However, if the temperature rises (>0°C),

    
    -elimination of the methoxy group is theoretically possible but rare in this specific scaffold compared to simple aliphatic ethers.
    

Q4: Why is my yield lower with 1-chloro-2-methoxyethane compared to the bromide?

  • Answer: The chloride is a poorer leaving group. If you must use the chloride (often cheaper), add Sodium Iodide (NaI) or Potassium Iodide (KI) (0.5 equiv) to generate the iodide in situ, which reacts much faster.

References

  • Lithiation of Imidazoles (General Mechanism & Conditions)

    • Common Organic Chemistry. "Formylation: Lithiation followed by electrophilic quench."[1][3] Available at:

  • Synthesis of Imidazole-2-carbaldehyde Derivatives

    • Organic Syntheses, Coll.[1][4] Vol. 6, p.601 (1988); Vol. 64, p.19 (1986).[1] (General protocols for imidazole functionalization).

  • Alkylation of Imidazoles

    • US Patent 5011934A.[1] "Process for preparing 1-alkylimidazoles." (Describes temperature and base effects on alkylation yields). Available at:

  • Directed Ortho-Metalation (DoM)

    • Beak, P., & Meyers, A. I. (1986).[1] "Stereo- and regiocontrol by complex induced proximity effects." Accounts of Chemical Research, 19(11), 356-363.[1] (Foundational theory for the stability of the methoxyethyl-lithium intermediate).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for


-BuLi, DMF, and Alkyl Halides before handling.[1] 

-BuLi is pyrophoric.[1]

Sources

Technical Support Center: Synthesis of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde

[1][2]

Molecule Profile & Critical Properties[2]

  • Target Structure: Imidazole ring substituted at N1 with a 2-methoxyethyl chain and at C2 with a formyl group.[1][2]

  • CAS Number: 100720-65-8 (Specific derivative) / 10111-08-7 (Parent aldehyde).[1][2]

  • Key Reactivity: The C2-aldehyde is electronically coupled to the imidazole ring, making it susceptible to nucleophilic attack and base-mediated disproportionation (Cannizzaro).[1] The methoxyethyl tail acts as a Lewis basic site, capable of coordinating metals (Li, Mg) during synthesis.[1]

Module 1: The Lithiation Pathway (Route A)

Methodology: N-alkylation of imidazole


1
Core Mechanism & Chelation Effect

In this route, the 2-methoxyethyl group is not passive .[1] The ether oxygen coordinates with Lithium, creating a Complex Induced Proximity Effect (CIPE) .[1] This directs the lithiation specifically to the C2 position, stabilizing the intermediate. However, this same effect can lead to "over-stabilization" or alternative side reactions if the quench is delayed.[1]

LithiationpathwayStart1-(2-methoxyethyl)imidazoleIntermediateC2-Lithio Species(Stabilized by O-Li Chelation)Start->IntermediateKinetic ControlSide1C5-Lithio Species(Thermodynamic Product)Start->Side1Temp > -40°C(Equilibration)BuLin-BuLi / -78°CProductTarget AldehydeIntermediate->ProductDMF / H3O+Side2Dilithio Species(C2 + C5)Intermediate->Side2Excess BuLiDMFDMF Quench

Caption: Figure 1. Lithiation regioselectivity. The methoxyethyl tail facilitates C2-lithiation via chelation, but elevated temperatures promote C5 isomerization.[1]

Troubleshooting Guide: Lithiation Route
ObservationProbable CauseTechnical Solution
Mixture of Isomers (C2 vs C5) Temperature Drift. The C2-Li species is the kinetic product.[1][2] If the reaction warms above -40°C before quenching, it isomerizes to the thermodynamically stable C5-Li species.[1]Strict Cryogenics: Maintain -78°C during n-BuLi addition. Do not allow the reaction to rise above -60°C until after DMF addition is complete.
Low Yield / Recovered Starting Material Moisture / "Wet" Ether Tail. The methoxyethyl chain is hygroscopic.[2] Trace water kills the n-BuLi immediately.[1][2]Azeotropic Drying: Dry the starting imidazole with toluene azeotrope before solvation in THF.[2] Use a titration indicator (e.g., 1,10-phenanthroline) to verify n-BuLi titer.[1][2]
"Double" Aldehyde Peaks in NMR Rotamers or Bis-formylation. While rotamers are possible, a second distinct aldehyde peak often indicates dilithiation (C2 and C5) if n-BuLi excess was >1.1 eq.[1][2]Stoichiometry Control: Use exactly 1.05 eq of n-BuLi. The directing effect of the methoxy group makes large excesses unnecessary.

Module 2: Direct Alkylation Pathway (Route B)[1]

Methodology: 1H-imidazole-2-carbaldehyde + Base + 1-Bromo-2-methoxyethane.[1][2]

Critical Failure Mode: Quaternization

The imidazole nitrogen (N1) is nucleophilic.[2][3] Once alkylated, the product (N1-substituted) is more nucleophilic than the starting material due to the inductive donation of the alkyl chain. This leads to Quaternization (formation of the imidazolium salt), which is water-soluble and lost during aqueous workup.[1]

AlkylationIssuesStart1H-imidazole-2-carbaldehyde(Amphoteric)AnionImidazolate AnionStart->AnionDeprotonationCannizzaroSIDE REACTION:Cannizzaro Disproportionation(Alcohol + Acid)Start->CannizzaroStrong Base (NaOH/KOH)+ H2OBaseBase (e.g., K2CO3)TargetTarget: Mono-alkylated(Neutral)Anion->Target+ R-Br (1.0 eq)OverAlkSIDE REACTION:Dialkylated Imidazolium Salt(Water Soluble / Waste)Target->OverAlk+ R-Br (Excess)

Caption: Figure 2. Competitive pathways in direct alkylation. Over-alkylation leads to product loss in the aqueous phase.

Troubleshooting Guide: Alkylation Route
ObservationProbable CauseTechnical Solution
Product Disappears in Workup Quaternization. You formed the imidazolium salt (Figure 2, Red Box), which partitioned into the water layer.[1]Phase Transfer Catalysis (PTC): Use a biphasic system (Toluene/50% NaOH) with TBAB.[1][2] The PTC kinetics favor mono-alkylation.[1][2] Alternatively, use Cs2CO3 in DMF to control reactivity.[1][2]
Formation of Carboxylic Acid Cannizzaro Reaction. The C2-aldehyde is highly reactive.[2] In the presence of strong hydroxide bases (NaOH/KOH), it disproportionates.[1]Avoid Hydroxides: Switch to non-nucleophilic bases like K2CO3 or Cs2CO3 in anhydrous solvents (DMF or MeCN).[1][2] Avoid aqueous basic workups.[1][2]
Darkening / Tarry Reaction Polymerization/Aldol. Imidazole aldehydes are unstable to heat.[1][2]Temperature Limit: Do not reflux aggressively. Alkylation proceeds well at 40–60°C. Add NaI (Finkelstein condition) to accelerate the reaction at lower temps.[2]

Stability & Storage FAQs

Q: My product turned from a white solid to a yellow oil overnight. What happened? A: This is likely decarbonylation or oxidation .[1][2] Imidazole-2-carbaldehydes can lose CO in alcoholic solvents under heat or oxidize to the carboxylic acid in air.[1][2]

  • Fix: Store the compound under Argon/Nitrogen at 4°C. Avoid leaving it in solution (especially methanol/ethanol) for extended periods.[2]

Q: The NMR shows a large water peak and broad signals, but I dried it. A: The 2-methoxyethyl tail is hygroscopic , and the imidazole nitrogen can H-bond with water.

  • Fix: You likely have a hydrate.[1][2] Dissolve in DCM, dry over MgSO4 (not Na2SO4, MgSO4 is more aggressive), and evaporate. Store in a desiccator.

Q: Can I purify this on Silica Gel? A: Yes, but imidazole aldehydes often "streak" due to interaction with silanols.[1][2]

  • Fix: Add 1% Triethylamine to your eluent (e.g., DCM:MeOH:Et3N) to deactivate the silica.[1]

References

  • Regioselectivity in Imidazole Lithiation

    • Iddon, B. "Lithiation of five-membered heteroaromatic compounds."[1][2] ResearchGate.[1][2] (Review of C2 vs C5 selectivity).

  • General Synthesis of Imidazole-2-carbaldehydes

    • Organic Syntheses, Coll.[1][2] Vol. 64, p.19 (1986).[1][2] "Imidazole-2-carboxaldehyde".[1][2][4][5][6][7] (Standard protocols for acetal protection/deprotection routes). [1]

  • Photochemical Instability

    • "Photochemistry of Imidazole-2-carbaldehyde in Droplets as a Potential Source of H2O2."[1][2] PubMed.[1][2] (Details on radical formation and oxidation sensitivity).

  • N-Alkylation Kinetics & Side Reactions

    • "N-Alkylation of imidazoles."[1][2][8][9][10] University of Otago.[1][2] (Mechanistic insight into SE2cB kinetics and quaternary salt formation).

  • Decarbonylation Side Reactions

    • "The decarbonylation reaction of imidazole-2-carbaldehydes in ethanol." ResearchGate.[1][2]

Technical Support Center: Optimizing Imidazole Aldehyde Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Imidazole Chemistry Support Hub. This guide addresses the specific challenges researchers face when synthesizing 4(5)-imidazolecarboxaldehyde and its derivatives. Unlike generic protocols, this resource focuses on causality —why reactions fail and how to engineer success using kinetic and thermodynamic control.

Module 1: The Vilsmeier-Haack Formylation (Standard Route)

User Scenario: You are attempting to formylate an unsubstituted or N-substituted imidazole using DMF and POCl₃, but yields are low (<40%) or the product is lost during workup.

Core Mechanism & Critical Control Points

The Vilsmeier-Haack (VH) reaction is the industrial standard, but it is sensitive to moisture and stoichiometry. The reaction proceeds through an electrophilic aromatic substitution yielding an iminium intermediate, which must be hydrolyzed to release the aldehyde.[1][2]

VH_Mechanism Reagents DMF + POCl3 VH_Reagent Vilsmeier Reagent (Chloroiminium Ion) Reagents->VH_Reagent 0°C, Exothermic Intermediate Imidazolyl-Iminium Salt (Stable) VH_Reagent->Intermediate + Imidazole Heat (60-90°C) Hydrolysis Hydrolysis (pH Control Critical) Intermediate->Hydrolysis + NaOAc/H2O Product Imidazole Aldehyde Hydrolysis->Product Neutralization

Figure 1: Critical pathway for Vilsmeier-Haack formylation. Note that the intermediate salt is stable and requires specific conditions to hydrolyze.

Troubleshooting & Optimization FAQ

Q: My TLC shows full conversion, but I recover almost no product after extraction. Where is it? A: It is likely trapped in the aqueous phase.

  • The Cause: Imidazole aldehydes are amphoteric and highly polar. If the workup pH is too acidic (pH < 4), the imidazole nitrogen is protonated (cationic). If too basic (pH > 10), the N-H (if unsubstituted) can be deprotonated (anionic). Both forms are water-soluble.

  • The Fix: You must target the Isoelectric Point (pI) .

    • Quench the reaction mixture into ice/water.

    • Neutralize carefully with saturated NaOAc or NaHCO₃ to pH 7–8 .

    • Use continuous extraction (liquid-liquid) with Ethyl Acetate or Chloroform/Isopropanol (3:1) if simple extraction fails. Salting out (saturating aqueous layer with NaCl) is mandatory.

Q: I see multiple spots on TLC. Is it regioselectivity issues? A: Likely yes, or N-formylation.

  • Regioselectivity: For 1H-imidazole, the VH reaction favors the C4(5) position due to electronics. However, if the N1 position is not protected, you may form transient N-formyl species.

  • The Fix:

    • Temperature Control: Keep the Vilsmeier reagent formation at 0°C. Heat the substrate addition step to 80-90°C to favor the thermodynamic C-formylation over kinetic N-formylation.

    • Stoichiometry: Use a slight excess of Vilsmeier reagent (1.2–1.5 eq) relative to imidazole. A massive excess (3+ eq) promotes di-formylation or polymerization.

Optimization Table: Vilsmeier-Haack Parameters

ParameterStandard ConditionOptimized ConditionReason
POCl₃:DMF Ratio 1:11:1.2 (Slight DMF excess) Ensures full conversion of POCl₃ to the active reagent; prevents free POCl₃ from chlorinating the ring.
Temperature RefluxStepwise (0°C

90°C)
0°C prevents reagent decomposition; 90°C overcomes the activation energy for electrophilic attack on the electron-deficient imidazole ring.
Quench WaterIce + NaOAc (aq) Acetate acts as a buffer, preventing pH overshoot during the exothermic hydrolysis.
Module 2: Oxidation of Hydroxymethylimidazoles (The Mild Route)

User Scenario: You are synthesizing sensitive imidazole derivatives where harsh acidic VH conditions are not tolerated. You are oxidizing 4-hydroxymethylimidazole to the aldehyde.

Protocol: Activated MnO₂ Oxidation

Manganese Dioxide (MnO₂) is the reagent of choice, but "shelf" MnO₂ is often inactive.

Q: The reaction is extremely slow (24h+) or incomplete. A: Your MnO₂ surface area is likely deactivated.

  • Self-Validation Step: Before use, heat your MnO₂ to 110°C in an oven for 12 hours or azeotropically dry it with toluene.

  • Stoichiometry: This is a heterogeneous surface reaction. You cannot use 1:1 equivalents.

    • Standard: Use 10–20 equivalents by weight of activated MnO₂.

    • Solvent: DCM or Chloroform (reflux).

  • Workup: Filter through a pad of Celite. Warning: The fine MnO₂ particles can clog frits; use a wide-diameter filter aid.

Module 3: Lithiation & Trapping (Regioselective Control)

User Scenario: You specifically need the 2-imidazolecarboxaldehyde isomer, which is difficult to access via VH formylation.

Strategic Workflow

Direct lithiation of N-unsubstituted imidazole is impossible due to the acidic N-H proton (pKa ~14.4). You must use a protecting group (PG) that can withstand n-BuLi but is removable later.

Lithiation_Flow Start Imidazole Protection Protection (SEM, Trityl, or MOM) Start->Protection NaH, SEM-Cl Lithiation Lithiation (n-BuLi, -78°C) Protection->Lithiation C2 Proton is most acidic Trapping DMF Quench Lithiation->Trapping Formyl Source Deprotection Acidic Deprotection Trapping->Deprotection TFA or HCl Final 2-Imidazolecarboxaldehyde Deprotection->Final

Figure 2: Lithiation strategy for C2-functionalization. Note: C2 proton removal is kinetically favored over C4/C5.

Q: I am getting low yields during the DMF quench. A: The lithiated species is unstable above -40°C.

  • Protocol Adjustment: Ensure the DMF is anhydrous and added slowly at -78°C. Allow the mixture to warm to 0°C only after the DMF addition is complete.

  • Alternative: Use N-formylmorpholine instead of DMF; it is less prone to side reactions with lithium species.

Module 4: Purification & Isolation (The Bottleneck)

User Scenario: Your crude NMR looks good, but the product is "oiling out" or contaminated with inorganic salts.

The "Salting-Out" Extraction Protocol
  • Concentration: Reduce the aqueous quench volume as much as possible (rotary evaporator) without crashing out salts.

  • Saturation: Add solid NaCl until the solution is saturated. This increases the ionic strength, forcing the organic imidazole aldehyde out of the aqueous phase ("Salting Out").

  • Solvent Choice:

    • Standard: Ethyl Acetate (often insufficient for polar imidazoles).

    • Recommended:n-Butanol or Chloroform/Isopropanol (3:1) .

  • Crystallization: Imidazole aldehydes often crystallize from hot water or acetonitrile. If an oil forms, induce crystallization by scratching the flask or seeding.

References
  • Vilsmeier-Haack Mechanism & Reagents

    • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Optimization of Imidazole Formylation

    • Vilsmeier-Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. SAGE Publications. [Link]

    • Note: While the title specifies pyrazoles, the mechanistic optimization parameters (temp/stoichiometry) are homologous for imidazoles.
  • Oxidation Protocols (MnO₂)

    • Manganese(IV) oxide.[3] Organic Chemistry Portal. [Link][4]

  • Lithiation Strategies

    • Imidazole Synthesis and Functionalization. National Institutes of Health (PMC). [Link]

  • Purification Techniques

Sources

preventing decomposition of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Storage, and Purification Protocols Document ID: TSC-IMD-002 Last Updated: January 28, 2026

Introduction: The "C2-Aldehyde" Challenge

Welcome to the Technical Support Center. You are likely here because your batch of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde has turned from a white solid to a yellow/brown gum, or your reaction yields are plummeting.

The Core Issue: While the N-(2-methoxyethyl) tail provides excellent solubility for medicinal chemistry applications (e.g., kinase inhibitor synthesis), the aldehyde at the C2 position of the imidazole ring is electronically unique and notoriously unstable. Unlike benzaldehyde, the C2-aldehyde is adjacent to two nitrogen atoms. The inductive effect of the N3 nitrogen makes the carbonyl carbon highly electrophilic, predisposing it to:

  • Rapid Autoxidation: Converting to the carboxylic acid.

  • Hydrate Formation: Forming stable gem-diols in the presence of moisture.

  • Photodegradation: Sensitivity to UV/visible light.

This guide provides the protocols required to stabilize, troubleshoot, and recover your material.

Module 1: Critical Storage Protocols

Status: Preventative Objective: Maintain purity >98% for 6+ months.

Do not treat this compound like a standard organic reagent. It requires "Biologic-grade" handling.

ParameterSpecificationScientific Rationale
Temperature -20°C (Standard) -80°C (Long-term >6 mo)Lowers kinetic energy, significantly slowing the rate of autoxidation and oligomerization [1].
Atmosphere Argon or Nitrogen Oxygen is the primary enemy. The C2-formyl group is prone to radical-initiated autoxidation. Store under positive inert gas pressure if possible.
Container Amber Glass Imidazole aldehydes are photosensitive. UV light can catalyze radical formation, accelerating decomposition [5].
Moisture Desiccator Required The compound is hygroscopic. Moisture leads to hydrate formation (gem-diol), which complicates NMR analysis and stoichiometry [4].

Module 2: Troubleshooting & Diagnostics

Status: Diagnostic Objective: Identify if your compound is degraded or just "acting weird."

Q1: My white solid has turned yellow/brown. Is it usable?

Verdict: Likely Impure. Mechanism: The color change indicates the formation of conjugated oligomers (aldol-like condensation products) or N-oxide impurities. Action:

  • Light Yellow: Purity is likely 90-95%. usable for crude reactions but recrystallization is recommended.

  • Dark Brown/Gum: Significant decomposition. Do not use. Proceed immediately to Module 3 (Purification) .

Q2: I cannot see the aldehyde proton (~9.8 ppm) in my NMR, but the mass spec is correct.

Verdict: Hydrate Formation. Mechanism: In the presence of water (or wet deuterated solvents like DMSO-


), the highly electrophilic C2-aldehyde is attacked by water to form the gem-diol (hydrate).
  • Aldehyde Signal: ~9.8 ppm (Singlet)

    
     Disappears.
    
  • Hydrate Signal: ~6.0 - 6.5 ppm (Methine proton of CH(OH)₂). Action: This is reversible. Ensure your reaction conditions are anhydrous. You can dehydrate the sample by azeotropic distillation with toluene.

Q3: There is a broad singlet at 10-12 ppm.

Verdict: Oxidation to Carboxylic Acid. Mechanism: Air exposure has converted the aldehyde to 1-(2-methoxyethyl)-1H-imidazole-2-carboxylic acid. Action: This is irreversible. You must purify the remaining aldehyde from the acid using a basic wash (the acid will go into the aqueous layer, the aldehyde stays in organic) or the Bisulfite Method.

Module 3: Recovery & Purification Protocols

Status: Corrective Objective: Recover >98% pure aldehyde from degraded stock.

Visualizing the Degradation & Recovery Logic

DegradationPathways Aldehyde Intact Aldehyde (Active Reagent) Acid Carboxylic Acid (Dead End) Aldehyde->Acid O2 / Air Hydrate Gem-Diol Hydrate (Reversible) Aldehyde->Hydrate H2O / Moisture Bisulfite Bisulfite Adduct (Stable Solid) Aldehyde->Bisulfite NaHSO3 (aq) Hydrate->Aldehyde Dehydration Bisulfite->Aldehyde pH 10-12 (Base)

Figure 1: The chemical fate of Imidazole-2-carbaldehyde.[1][2][3][4][5] Oxidation is destructive; Hydration is reversible; Bisulfite formation is the key to purification.

Protocol A: The Bisulfite Adduct Method (Gold Standard)

Best for: Removing non-aldehyde impurities (oligomers, acids) from brown/degraded batches.

Context: Aldehydes form solid, water-soluble adducts with sodium bisulfite. Impurities do not. We use this to "trap" the aldehyde, wash away the trash, and then release the pure aldehyde [2][6].

Step-by-Step:

  • Dissolution: Dissolve 10g of crude/degraded aldehyde in 50 mL of Ethyl Acetate .

  • Adduct Formation: Add 30 mL of saturated aqueous Sodium Bisulfite (NaHSO₃) solution.

  • Agitation: Stir vigorously for 1-2 hours. A white precipitate (the adduct) may form at the interface.

  • Separation:

    • If solid forms: Filter the solid.[6][7] Wash with cold EtOAc.

    • If no solid (soluble adduct): Separate layers.[7][8] Keep the Aqueous Layer (contains the aldehyde-adduct).[7] Discard the organic layer (contains impurities).

  • Regeneration:

    • Place the solid or aqueous layer into a flask.

    • Add fresh EtOAc (50 mL).

    • Slowly add 10% Sodium Carbonate (Na₂CO₃) or NaOH until pH ~10-12. Caution: Do not use heat.

    • Stir for 30 mins. The adduct breaks; pure aldehyde migrates to the EtOAc.

  • Isolation: Separate the organic layer, dry over MgSO₄, and concentrate in vacuo (keep bath <40°C).

Protocol B: Recrystallization (For Minor Impurities)

Best for: Polishing slightly yellow material.

  • Solvent System: Ethyl Acetate / Hexanes.

  • Method: Dissolve in minimum hot EtOAc (<50°C). Add Hexanes dropwise until turbidity persists. Cool slowly to 4°C, then -20°C.

  • Note: Avoid alcohols (MeOH/EtOH) as they can form hemiacetals reversibly, complicating recovery.

References & Authority

  • MedChemExpress. (2024).[9] 1H-Imidazole-2-carbaldehyde Storage & Stability Data. Retrieved from

  • BenchChem. (2025).[8][10] Technical Support Center: Aldehyde Purification via Bisulfite Adducts.[8] Retrieved from

  • ChemicalBook. (2025).[4][10] Imidazole-2-carboxaldehyde Safety Data Sheet (SDS). Retrieved from

  • Lázaro Martínez, J. M., et al. (2010).[4] NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde. Journal of Organic Chemistry.[4] Retrieved from

  • ThermoFisher Scientific. (2009).[11][12] Safety Data Sheet: 1H-Imidazole-2-carbaldehyde.[9] Retrieved from

  • Brindle, C. S., et al. (2017).[7] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes via Bisulfite.[7][8] Org.[7] Process Res. Dev. Retrieved from

Sources

Heterocycle Synthesis Technical Support Hub: Imidazole Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Guide for Imidazole Synthesis & Functionalization

Core Directive & Scope

Welcome to the Heterocycle Support Hub. Imidazole synthesis is deceptive; the raw materials (glyoxal, ammonia, aldehydes) are simple, but the chemistry is unforgiving. This guide moves beyond textbook definitions to address the "black tar" failures, regioselectivity nightmares, and isolation difficulties that plague the bench chemist.

We focus on two primary ring-construction architectures and one critical functionalization challenge:

  • Debus-Radziszewski Synthesis: The multicomponent workhorse.[1]

  • Van Leusen Reaction: The precision tool for substituted systems.[1]

  • Regioselective N-Alkylation: The post-synthesis bottleneck.[1]

Troubleshooting: Ring Construction

A. The Debus-Radziszewski Reaction

Context: Condensation of a 1,2-dicarbonyl, an aldehyde, and ammonia.

Q: My reaction mixture turned into a viscous black tar with <15% yield. What happened? A: You likely encountered glyoxal polymerization or uncontrolled oligomerization.[1]

  • The Cause: Glyoxal is highly reactive.[1] If the ammonia source is added too quickly or the temperature spikes, glyoxal polymerizes before it can condense with the aldehyde.[1]

  • The Fix:

    • Buffer the System: Do not use free ammonia gas if possible. Use Ammonium Acetate (

      
      )  in Acetic Acid. The acetate acts as a buffer, modulating the release of ammonia and stabilizing the pH.[1]
      
    • Temperature Staging: Start at low temperature (

      
       to 
      
      
      
      ) for the initial amine condensation (diimine formation), then heat to reflux for the ring closure with the aldehyde.
    • Stoichiometry: Ensure a slight excess of the ammonia source (2.2 - 4.0 equiv) to drive the equilibrium toward the diimine intermediate rather than glyoxal self-condensation.

Q: I am trying to synthesize a 2-substituted imidazole, but the reaction stalls. A: The steric bulk of the aldehyde is likely the culprit.[1]

  • Mechanism: The reaction proceeds via a diimine intermediate (from the dicarbonyl) which then closes with the aldehyde.[1][2][3] If the aldehyde is sterically hindered (e.g., mesitylaldehyde), the ring closure is kinetically disfavored.

  • The Fix: Switch to Microwave Irradiation . The rapid dielectric heating can overcome the activation energy barrier for the cyclization step that thermal reflux cannot surmount.[1]

B. The Van Leusen Reaction

Context: Reaction of Tosylmethyl Isocyanide (TosMIC) with aldimines.[1][4][5]

Q: My TosMIC reagent seems inactive, and I'm recovering starting material. A: TosMIC is sensitive to moisture and base-mediated decomposition.[1]

  • The Cause: If your solvent (usually MeOH or DME) is "wet," the base (

    
     or 
    
    
    
    ) will hydrolyze the isocyanide or the tosyl group before the [3+2] cycloaddition occurs.[1]
  • The Fix:

    • Dry solvents are non-negotiable.[1]

    • Order of Addition: Pre-form the aldimine (aldehyde + amine) before adding TosMIC and base. Do not mix all components at once if the imine formation is slow.[1]

Troubleshooting: Regioselectivity (N-Alkylation)

This is the most common support ticket we receive.[1] Alkylating an unsymmetrical imidazole (


) usually yields a mixture of N1 and N3 isomers.

Q: I have a 4-nitroimidazole. Where will the alkyl group go? A: It will predominantly alkylate the N1 position (remote from the nitro group).[1][6]

  • The Science: Electron-Withdrawing Groups (EWG) like

    
     or 
    
    
    
    reduce the electron density of the adjacent nitrogen (proximal), making it less nucleophilic.[1] Furthermore, the tautomeric equilibrium shifts to place the proton on the proximal nitrogen to stabilize the negative charge density, leaving the remote nitrogen free to attack the electrophile.[1]

Q: How do I force alkylation on the "blocked" (sterically hindered) nitrogen? A: You need a SEM-Switch strategy or specific directing groups.[1] Direct alkylation will almost always favor the less hindered/more electron-rich nitrogen.[1]

  • Protocol:

    • Protect the favored nitrogen with a SEM (2-(Trimethylsilyl)ethoxymethyl) group.[1][6]

    • Quaternize the blocked nitrogen with your desired alkyl group (forming an imidazolium salt).[1]

    • Remove the SEM group.[1]

Regioselectivity Decision Matrix
Substituent (R) at C4Electronic EffectMajor Isomer formedMechanistic Driver
Nitro (

)
Strong EWG1,4-isomer (Remote)Inductive deactivation of proximal N; Tautomeric preference.[1]
Methyl (

)
Weak EDG1,5-isomer (Proximal)Steric hindrance dominates; alkylation occurs at distal N (forming 1,4) but mixtures are common.
Phenyl (

)
ConjugationMixture (often ~1:1) Steric vs. Electronic competition.[1]

Visualizing the Pathways

Diagram 1: The Debus-Radziszewski Mechanism & Failure Points

This diagram illustrates the critical "Diimine" intermediate and where polymerization ("Tar") occurs.[1]

DebusRadziszewski Glyoxal 1,2-Dicarbonyl (Glyoxal) Diimine Diimine Intermediate (Unstable) Glyoxal->Diimine Condensation (Slow addition required) Ammonia Ammonia Source (NH4OAc) Ammonia->Diimine Aldehyde Aldehyde (R-CHO) Imidazole Imidazole Product Aldehyde->Imidazole Polymer Black Tar (Oligomers) Diimine->Polymer High Temp / Low NH3 conc Diimine->Imidazole + Aldehyde (Cyclization)

Caption: The critical branch point is the Diimine intermediate.[1] Insufficient ammonia or high initial heat leads to irreversible polymerization (Red Path).

Diagram 2: Regioselectivity Workflow

A logic gate for determining N-alkylation outcomes.[1]

Regioselectivity Start Unsymmetrical 4-Substituted Imidazole CheckGroup Is Substituent Electron Withdrawing (EWG)? Start->CheckGroup YesEWG Yes (-NO2, -CN, -CF3) CheckGroup->YesEWG NoEDG No (Alkyl, -OMe) CheckGroup->NoEDG ResultRemote Major Product: 1,4-Isomer (Remote N) YesEWG->ResultRemote Inductive Effect Deactivates Proximal N ResultSteric Major Product: 1,5-Isomer (Steric Control) NoEDG->ResultSteric Steric Hindrance Directs to Distal N

Caption: Decision tree for predicting the major regioisomer during N-alkylation of 4-substituted imidazoles.

Experimental Protocols

Protocol A: Robust Synthesis of 2,4,5-Triphenylimidazole (Lophine)

This protocol minimizes tar formation by using an acetate buffer.

Reagents:

  • Benzil (10 mmol, 2.1 g)

  • Benzaldehyde (10 mmol, 1.06 g)

  • Ammonium Acetate (50 mmol, 3.85 g) — Note: 5x excess acts as buffer.

  • Glacial Acetic Acid (20 mL)

Step-by-Step:

  • Dissolution: In a 100 mL round-bottom flask, dissolve Benzil and Ammonium Acetate in Glacial Acetic Acid.

  • Activation: Stir at 60°C for 20 minutes . Why? This pre-forms the diimine species without overheating the aldehyde.[1]

  • Addition: Add Benzaldehyde in one portion.

  • Cyclization: Increase temperature to reflux (

    
    ) and stir for 1-2 hours. The solution should turn from yellow to amber, but not black.
    
  • Quench: Cool the mixture to room temperature. Pour the solution into 100 mL of ice-cold water.

  • Isolation: Neutralize carefully with Ammonium Hydroxide (

    
    ) until pH ~8. A precipitate will form.[7][8]
    
  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1).

Protocol B: Purification of Water-Soluble Imidazoles

Common Issue: Product is stuck in the aqueous layer after workup.[1]

Method: Continuous Extraction & Salting Out [1]

  • Saturation: Saturate the aqueous reaction mixture with solid NaCl or

    
    . This reduces the solubility of the organic imidazole (Salting Out effect).[1]
    
  • Solvent Choice: Do not use Diethyl Ether.[1] Use n-Butanol or IPA/DCM (3:1) .[1] Imidazoles have high polarity; standard non-polar solvents will fail.[1]

  • Extraction: Perform 3-4 extractions.

  • Drying: Dry the organic layer over

    
     (Magnesium sulfate can sometimes coordinate with imidazoles, reducing yield).
    

References

  • Organic Chemistry Portal. Debus-Radziszewski Imidazole Synthesis. [Link]

  • Organic Chemistry Portal. Van Leusen Imidazole Synthesis. [Link]

  • Beilstein Journal of Organic Chemistry. Regioselective N-alkylation of the 1H-indazole scaffold. (Applicable mechanistic parallels for azole alkylation). [Link]

  • National Institutes of Health (PMC). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link][1]

Sources

Technical Support Center: Purification of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: CAS 558446-64-3 Support Tier: Level 3 (Senior Application Scientist) Status: Active

Executive Summary & Chemical Profile

User Query: "I am struggling to purify 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde. I see streaking on silica, low recovery from aqueous extraction, and potential degradation."

Scientist's Assessment: This molecule presents a "perfect storm" of purification challenges due to its trifecta of functional groups:

  • Imidazole Ring: Basic nitrogen (pKa ~7) causes severe tailing on acidic silica gel.

  • Aldehyde (C-2 position): Susceptible to oxidation (to carboxylic acid) and nucleophilic attack; prone to hydrate formation in water.

  • Methoxyethyl Tail: Increases water solubility significantly compared to simple alkyl imidazoles, complicating aqueous workups.

The following guide prioritizes non-destructive purification techniques that avoid the harsh conditions of standard acid-base extraction.

Troubleshooting Guide (Q&A)

Category A: Chromatography Issues

Q: Why does the compound streak/tail from the baseline to the solvent front on TLC and flash columns? A: The basic nitrogen (N-3) of the imidazole ring interacts via hydrogen bonding with the acidic silanol (Si-OH) groups on the silica surface. Corrective Action: You must "deactivate" the silica.

  • TLC: Pre-dip your TLC plate in a solution of 5% Triethylamine (TEA) in hexane and dry it before spotting.

  • Flash Chromatography: Pre-wash the column with your eluent containing 1% TEA. Maintain 0.5%–1% TEA (or 1% saturated aqueous NH₄OH) in the mobile phase during the run.

  • Alternative: Use neutral alumina instead of silica, though resolution may be lower.

Q: My product co-elutes with the starting material (Imidazole-2-carbaldehyde). How do I separate them? A: Both compounds are highly polar. Standard Normal Phase (NP) chromatography often fails here. Corrective Action:

  • Switch to DCM/MeOH: Use a gradient of Dichloromethane (DCM) and Methanol (98:2 to 90:10). The methoxyethyl group makes your product slightly less polar than the N-unsubstituted parent.

  • Reverse Phase (C18): This is the superior method. The methoxyethyl group provides a "greasy" handle that interacts with C18, while the parent imidazole elutes near the void volume. Use a water/acetonitrile gradient with 0.1% ammonium bicarbonate (basic buffer) to keep the imidazole deprotonated and sharp.

Category B: Extraction & Yield

Q: I have low recovery after quenching the reaction in water. Where is my product? A: The methoxyethyl group and the imidazole ring make the compound highly water-soluble (hygroscopic). It is likely partitioning into the aqueous phase. Corrective Action:

  • Salting Out: Saturate the aqueous phase with NaCl (brine) to decrease the solubility of organics (Salting-out effect).

  • Solvent Choice: Do not use Diethyl Ether. Use DCM or Chloroform/Isopropanol (3:1 ratio) for extraction. The alcohol helps pull the polar imidazole out of the water.

  • Continuous Extraction: If scale permits, use a continuous liquid-liquid extractor for 12–24 hours.

Category C: Stability[1][2][3]

Q: The aldehyde peak in NMR is diminishing over time, and a new broad peak is appearing. A: You are likely observing oxidation to the carboxylic acid (1-(2-methoxyethyl)-1H-imidazole-2-carboxylic acid) or hydrate formation. Corrective Action:

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Workup: Avoid strong bases (NaOH) during workup, which can trigger Cannizzaro disproportionation.

  • Purification: If the acid impurity is present, wash the organic layer with saturated NaHCO₃. The acid will form a salt and stay in the water; the aldehyde will remain in the organic layer.

The "Silver Bullet" Protocol: Bisulfite Adduct Purification

For aldehydes that are difficult to separate chromatographically, the Bisulfite Adduct Method is the industry standard for high-purity isolation without chromatography. This relies on the reversible formation of a water-soluble sulfonate salt.[1]

Mechanism of Action


Step-by-Step Protocol

Phase 1: Formation of the Adduct

  • Dissolve the crude organic mixture (containing the imidazole aldehyde and non-aldehyde impurities) in a minimal amount of Ethanol or Methanol .

  • Add a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) (1.5 – 2.0 equivalents relative to the aldehyde).

  • Stir vigorously for 30–60 minutes.

    • Observation: A white precipitate often forms. If not, the adduct is soluble in the water/alcohol mix.

Phase 2: Washing (Removal of Impurities) 4. If Solid Forms: Filter the solid. Wash with diethyl ether (removes non-aldehyde organic impurities). The solid is your protected aldehyde. 5. If No Solid: Dilute with water and wash the aqueous layer with Ethyl Acetate or DCM. Discard the organic layer (impurities). Your product is now trapped in the aqueous layer as the bisulfite adduct.

Phase 3: Regeneration of the Aldehyde 6. Take the solid adduct (suspended in water) or the aqueous layer from Step 5. 7. Adjust pH to ~9–10 using saturated Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) . Do not use strong NaOH to avoid side reactions. 8. Stir for 15 minutes. The adduct breaks down, regenerating the free aldehyde. 9. Extract the aqueous mixture exhaustively with DCM (3 x volumes). 10. Dry organics over Na₂SO₄ and concentrate in vacuo.

Visualizations

Figure 1: Purification Strategy Decision Tree

PurificationStrategy Start Crude Mixture CheckPurity Check TLC/HPLC Start->CheckPurity IsSolid Is product solid? CheckPurity->IsSolid < 90% Purity Recryst Recrystallization (EtOH/Hexane) IsSolid->Recryst Yes IsImpurityPolar Is impurity polar/non-polar? IsSolid->IsImpurityPolar No (Oil/Gum) Success Pure Aldehyde Recryst->Success Bisulfite Bisulfite Adduct Protocol IsImpurityPolar->Bisulfite Non-aldehyde impurities Column Flash Column (DCM/MeOH + 1% TEA) IsImpurityPolar->Column Complex mix Bisulfite->Success Column->Success

Caption: Decision logic for selecting the optimal purification route based on physical state and impurity profile.

Figure 2: Bisulfite Purification Workflow

BisulfiteFlow Crude Crude Aldehyde (Organic Solv.) AddBisulfite Add Sat. NaHSO3 Crude->AddBisulfite PhaseSep Phase Separation AddBisulfite->PhaseSep OrgLayer Organic Layer (Discard Impurities) PhaseSep->OrgLayer AqLayer Aqueous Layer (Aldehyde-Bisulfite Adduct) PhaseSep->AqLayer BaseTreat Add NaHCO3 (pH 10) AqLayer->BaseTreat Regeneration Extract Extract w/ DCM BaseTreat->Extract Final Pure Aldehyde Extract->Final

Caption: Step-by-step workflow for the chemical purification of imidazole aldehydes using sodium bisulfite.

Technical Data Summary

ParameterValue/Note
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Predicted LogP ~0.2 (Hydrophilic)
pKa (Imidazole N) ~7.0 (Basic)
Preferred Extraction Solvent DCM or CHCl₃/IPA (3:1)
TLC Stain KMnO₄ (Oxidizes aldehyde) or Iodine
Storage Condition -20°C, Inert Gas (Argon)

References

  • BenchChem. (2025).[1] Technical Support Center: Aldehyde Purification via Bisulfite Adducts. Retrieved from

  • American Chemical Society. Bisulfite purification: Applications for Epimerizable aldehydes. Retrieved from

  • Journal of Visualized Experiments (JoVE). (2022).[2] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from

  • Royal Society of Chemistry. Synthesis of imidazole-2-carbaldehydes and derivatives. Retrieved from

  • National Institutes of Health (NIH). Synthesis and Evaluation of N-substituted Imidazole Derivatives. Retrieved from

Sources

Technical Support Center: Purification & Handling of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde

[1]

Case ID: MEIC-PUR-001 Status: Active Technical Lead: Senior Application Scientist, Chemical Development[1]

Executive Summary & Molecule Profile

Welcome to the technical support hub for 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde . This intermediate is critical in the synthesis of kinase inhibitors and anti-inflammatory agents. Its dual functionality—a basic imidazole ring and a reactive aldehyde—creates unique purification challenges.[1]

This guide moves beyond standard chromatography, offering chemically logical, scalable purification protocols based on the molecule's specific pKa and reactivity profile.[1]

Compound Profile
PropertyDescription
CAS Number 558446-64-3
Appearance White to off-white crystalline solid (often oils if impure)
Storage 2–8°C, under Inert Gas (Argon/Nitrogen)
Key Sensitivities Oxidation (Air), Cannizzaro Reaction (Strong Base), Dimerization
Solubility Soluble in DCM, MeOH, DMSO; Moderate in Water; Insoluble in Hexanes

Diagnostic: Identify Your Impurity

Before selecting a protocol, identify the nature of your contamination. Use the decision matrix below.

PurificationLogicStartStart: Identify Impurity SourceCheckNMRAnalyze 1H NMR / LCMSStart->CheckNMRImpurity_AImpurity: Starting Material(Imidazole-2-carbaldehyde)CheckNMR->Impurity_APresence of N-H signal(>13 ppm)Impurity_BImpurity: Oxidation Product(Carboxylic Acid)CheckNMR->Impurity_BLoss of CHO signal(~9.8 ppm)Impurity_CImpurity: Non-Aldehydes(Alkyl Halides / Over-alkylation)CheckNMR->Impurity_CExtra Alkyl signalsNo CHO peakAction_AProtocol 3:Scavenging / pH ExtractionImpurity_A->Action_AAction_BProtocol 2:Bicarbonate WashImpurity_B->Action_BAction_CProtocol 1:Bisulfite PurificationImpurity_C->Action_C

Figure 1: Decision matrix for selecting the appropriate purification workflow based on impurity profile.

Technical Protocols

Protocol 1: The Bisulfite Rescue (Removal of Non-Aldehydes)

Best for: Removing unreacted alkyl halides, over-alkylated quaternary salts, and non-carbonyl side products. Mechanism: The aldehyde forms a water-soluble bisulfite adduct.[1][2][3] Impurities remain in the organic layer. The adduct is then reversed under basic conditions.

Critical Chemical Logic: Standard bisulfite reversal uses acid.[1] Do NOT use acid here. Acid will protonate the imidazole ring (pKa ~7), trapping your product in the water phase. You must use a Basic Reversal (pH > 10) to ensure the imidazole remains neutral and extractable.

Step-by-Step:

  • Adduct Formation: Dissolve crude material in minimal Ethyl Acetate (EtOAc). Add 2.0 equivalents of saturated aqueous Sodium Bisulfite (

    
    ).[1]
    
  • Vigorous Stirring: Stir vigorously for 2–4 hours. The aldehyde converts to the water-soluble sulfonate salt.

  • Wash: Separate layers. Keep the Aqueous Layer (contains product). Discard the organic layer (contains non-aldehyde impurities).

  • Wash Again: Wash the aqueous layer once more with fresh EtOAc to ensure all organics are removed.

  • The Reversal (Critical):

    • Cool the aqueous solution to 0°C.

    • Slowly add 2M NaOH or saturated

      
       until pH reaches 10–12 .[1]
      
    • Observation: The solution may become cloudy as the free aldehyde regenerates and precipitates/oils out.

  • Extraction: Extract the aqueous mixture 3x with Dichloromethane (DCM).

  • Finish: Dry combined DCM layers over

    
    , filter, and concentrate.
    
Protocol 2: pH-Switch Extraction (Removal of Acids/Bases)

Best for: Removing oxidized carboxylic acid impurities or unreacted imidazole starting material.[1]

Mechanism: Exploits the amphoteric nature of the imidazole ring and the acidity of the carboxylic acid byproduct.

PhasepH ConditionState of Product (MEIC)State of Acid ImpurityState of SM (Imidazole)
Acidic (pH 2) Protonated (Water Soluble)Protonated (Organic/Insoluble)Protonated (Water Soluble)
Basic (pH 10) Neutral (Organic Soluble)Deprotonated (Water Soluble)Deprotonated (Water Soluble)*[1]

*Note: Unsubstituted imidazole-2-carbaldehyde has an acidic N-H (pKa ~14), but at pH 10 it remains largely neutral/water-soluble due to polarity.[1] Protocol 3 is better for SM removal.

Workflow for Acid Removal:

  • Dissolve crude in DCM.[1][4]

  • Wash with saturated Sodium Bicarbonate (

    
    ) .[1]
    
    • Logic: The carboxylic acid impurity converts to its sodium salt and enters the water. The aldehyde product remains in DCM.

  • Separate and dry the organic layer.[2]

Protocol 3: Scavenging Starting Material (Unreacted Imidazole)

Best for: Removing 1H-imidazole-2-carbaldehyde (SM) from the alkylated product.[1] Issue: Both SM and Product are basic imidazoles. Separation by extraction is difficult.[1]

Method A: Resin Scavenging (Recommended) [1]

  • Reagent: Isocyanate-functionalized silica gel or resin.[1]

  • Logic: The starting material has a free N-H (secondary amine). The product is N-alkylated (tertiary amine).[1] The isocyanate reacts only with the N-H, covalently binding the impurity to the bead.

  • Procedure:

    • Dissolve crude in anhydrous DCM.

    • Add 1.5 eq (relative to SM) of Isocyanate resin.[1]

    • Stir gently for 4–12 hours.

    • Filter.[1][5] The filtrate contains pure N-alkylated product.[1]

Method B: Derivatization (If resin unavailable) [1]

  • Add a small amount of acetic anhydride (

    
    ) to the mixture.
    
  • The unreacted N-H imidazole is acetylated to an N-Acetyl derivative, which has significantly different polarity (Rf) and can be easily separated via a short silica plug.[1]

Visualizing the Bisulfite Mechanism

Understanding the specific chemical transformation ensures you do not discard the wrong layer.

BisulfiteMechanismAldehydeImpure Aldehyde(Organic Soluble)AdductBisulfite Adduct(Water Soluble Salt)Aldehyde->Adduct Addition BisulfiteNaHSO3(Aqueous)Bisulfite->AdductPureAldehydePure Aldehyde(Organic Soluble)Adduct->PureAldehyde Reversal (Basification) BaseNaOH (pH 12)Base->PureAldehyde

Figure 2: The reversible formation of the bisulfite adduct allows the product to temporarily migrate to the aqueous phase, leaving non-aldehyde impurities behind.[1]

Frequently Asked Questions (FAQs)

Q: My product is an oil, but the literature says it should be a solid. Why? A: This is usually due to trace solvents (DMF or DMSO) or slight impurities lowering the melting point.

  • Fix: Dissolve the oil in a minimal amount of warm diethyl ether or TBME (tert-butyl methyl ether).[1] Add a seed crystal if available, or scratch the glass and cool to -20°C. If it remains an oil, perform lyophilization (freeze-drying) from benzene or dioxane to remove trapped solvents.[1]

Q: I see a peak at 10–12 ppm in the proton NMR that disappears with D2O shake. Is this my product? A: No. The aldehyde proton appears around 9.6–9.9 ppm and does not exchange with D2O. A peak at 10–12 ppm that exchanges is likely the carboxylic acid (impurity) or the N-H of unreacted starting material.

Q: Can I use column chromatography? A: Yes, but imidazole aldehydes can "streak" on silica due to their basicity.[1]

  • Tip: Pre-treat your silica gel with 1% Triethylamine (TEA) in your eluent (e.g., DCM/MeOH + 1% TEA).[1] This neutralizes the acidic sites on the silica, resulting in sharper peaks.

Q: Is the compound air-sensitive? A: Yes.[1] Imidazole-2-carbaldehydes oxidize slowly to carboxylic acids in air.[1] Store under Argon/Nitrogen at 4°C. If the compound turns yellow/brown, it is oxidizing or polymerizing.[1]

References

  • Synthesis & Properties of Imidazole-2-carbaldehyde Derivatives

    • Organic Syntheses, Coll.[1] Vol. 6, p.631 (1988); Vol. 58, p.160 (1978).[1] (General synthesis of imidazole-2-carbaldehyde).

    • [1]

  • Bisulfite Purification Methodology

    • Journal of Visualized Experiments (JoVE).[1] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018).[1][3]

    • [1]

  • Purification of N-Alkylated Imidazoles

    • Beilstein Journal of Organic Chemistry. Metal catalyst-free N-allylation/alkylation of imidazole. (2011).[1]

    • [1]

  • General Imidazole Handling

    • National Institutes of Health (NIH).[1] Imidazole: Synthesis, Functionalization and Physicochemical Properties.

    • [1]

stability issues of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Stability & Troubleshooting Guide

Status: OPEN Priority: CRITICAL Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are likely reading this guide because your purity analysis of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde (henceforth MIA-2 ) is inconsistent. You may observe "disappearing" peaks in HPLC, unexpected shifts in NMR, or the appearance of degradation products during scale-up.

The Core Conflict: The imidazole-2-carbaldehyde moiety is chemically "schizophrenic." It is an electrophile that aggressively seeks hydration (reversible) and a substrate for disproportionation (irreversible) depending on pH. The methoxyethyl tail improves solubility, paradoxically accelerating these solution-phase degradations.

Ticket #001: The "Disappearing" Peak (Hydration Artifacts)

User Report: "My LC-MS shows low purity. I see a large peak at the solvent front or a split peak. In NMR, the aldehyde proton signal is missing or very weak."

Root Cause Analysis: Gem-Diol Equilibrium

This is rarely a purity issue; it is usually a solvation artifact . The C2-position of the imidazole ring is electron-deficient. When placed in water (or protic solvents), the carbonyl carbon undergoes nucleophilic attack by water, forming a gem-diol (hydrate) .

  • Mechanism: Aldehyde (

    
    ) + 
    
    
    
    
    
    Gem-diol (
    
    
    ).
  • pH Sensitivity: This reaction is acid-catalyzed.[1] At pH < 5, the imidazole ring protonates, making the carbonyl carbon highly electrophilic, shifting the equilibrium almost entirely to the gem-diol form.

Diagnostic Protocol: The "Solvent Switch" Test

To confirm if your "impurity" is just the hydrated form, perform this self-validating NMR experiment:

  • Run A (Control): Dissolve ~5 mg of solid MIA-2 in DMSO-d6 (strictly anhydrous).

    • Expected Result: Sharp singlet at ~9.7–9.8 ppm (Aldehyde -CHO).

  • Run B (Test): Dissolve ~5 mg in D2O or add a drop of D2O to the DMSO sample.

    • Expected Result: The ~9.7 ppm peak will vanish or diminish. A new signal will appear upfield at ~6.1 ppm (methine proton of the gem-diol).

  • UV-Vis Check: The aldehyde absorbs at ~287 nm . The gem-diol absorbs at ~212 nm .[2] If you run HPLC at 280 nm in an acidic mobile phase, the compound effectively "disappears" because it converts to the non-absorbing gem-diol.

Corrective Action
  • For Analysis: Use aprotic solvents (Acetonitrile, DMSO) for stock preparation.

  • For Synthesis: If using the aldehyde as an electrophile (e.g., reductive amination), add a dehydrating agent (molecular sieves) or use an excess of the nucleophile to drive the equilibrium forward.

Ticket #002: Irreversible Degradation (Cannizzaro & Oxidation)

User Report: "I see two new impurities growing over time in my basic reaction mixture. One is more polar, one is less polar."

Root Cause Analysis: The Cannizzaro Reaction

Unlike hydration, this damage is permanent. In basic media (pH > 9), imidazole-2-carbaldehydes undergo base-catalyzed disproportionation (Cannizzaro reaction). Two molecules of aldehyde react to form one molecule of alcohol (reduced) and one molecule of carboxylic acid (oxidized).[3][4]

  • Pathway: 2 Ar-CHO

    
     Ar-CH
    
    
    
    OH + Ar-COO
    
    
  • Secondary Risk: Air oxidation. While slower, exposure to atmospheric oxygen, especially in the presence of trace metals (Fe, Cu), will oxidize the aldehyde to the carboxylic acid.

Visualizing the Degradation Pathways

MIA2_Stability cluster_0 Safe Zone (Aprotic/Neutral) Aldehyde MIA-2 (Aldehyde) (Active Reagent) GemDiol Gem-Diol (Hydrate) (Reversible Artifact) Aldehyde->GemDiol + H2O (Acid Catalyzed) Fast Equilibrium Hemiacetal Hemiacetal (Solvent Adduct) Aldehyde->Hemiacetal + MeOH/EtOH Reversible Acid Carboxylic Acid (Irreversible Impurity) Aldehyde->Acid O2 (Air Oxidation) Slow Aldehyde->Acid Cannizzaro (Base Catalyzed) Alcohol Alcohol (Irreversible Impurity) Aldehyde->Alcohol Cannizzaro (Base Catalyzed) Disproportionation

Figure 1: Stability landscape of MIA-2. Yellow paths are reversible solution equilibria; Red paths are irreversible degradation.

Ticket #003: Storage & Handling Guidelines

User Report: "How should I store the stock solution? Can I keep it in methanol?"

Solvent Compatibility Matrix
SolventCompatibilityRisk FactorNotes
DMSO / DMF High LowBest for stock solutions. Keep anhydrous.
Water (Acidic) Low High (Hydration)Forms gem-diol rapidly. UV shift to 212 nm.[2]
Water (Basic) Critical Severe (Cannizzaro) Irreversible degradation within minutes/hours.
Methanol / Ethanol Medium Medium (Hemiacetal)Forms hemiacetals. Avoid hot ethanol (risk of decarbonylation).
Chloroform / DCM High LowGood for extraction/workup.
Storage Protocol
  • Solid State: Store at -20°C under Argon/Nitrogen. The solid is relatively stable if kept dry.

  • Solution: Prepare fresh. If storage is mandatory, use anhydrous DMSO and store at -80°C.

  • Handling: Do not leave in basic buffers for extended periods. If a reaction requires base (e.g., K2CO3), add the base last or keep the temperature low (0°C) to suppress the Cannizzaro side-reaction.

Troubleshooting Decision Tree

Use this logic flow to identify your specific issue.

Troubleshooting Start Start: Impurity Detected CheckSolvent Is solvent Protic? (Water, MeOH, EtOH) Start->CheckSolvent CheckpH Is pH > 8? CheckSolvent->CheckpH Yes Oxidation Issue: Oxidation Solution: Degas solvents, inert atm CheckSolvent->Oxidation No (Aprotic) CheckNMR NMR: Peak at ~6.1 ppm (No peak at 9.8 ppm)? CheckpH->CheckNMR No (Acidic/Neutral) Cannizzaro Issue: Cannizzaro Reaction Solution: Lower pH, reduce temp CheckpH->Cannizzaro Yes (Basic) Hydration Issue: Hydration (Gem-diol) Solution: Switch to DMSO/ACN CheckNMR->Hydration Yes CheckNMR->Oxidation No

Figure 2: Diagnostic workflow for identifying stability issues.

References

  • Lázaro Martínez, J. M., et al. (2010).[5] "NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives." The Journal of Organic Chemistry, 75(10), 3208–3213.

    • Key Insight: Establishes the NMR shifts for the gem-diol (~6.1 ppm) vs aldehyde (~9.7 ppm)
  • Kampf, C. J., et al. (2016). "pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance." Environmental Science & Technology Letters, 3(11).

    • Key Insight: Documents the UV-Vis shift from 287 nm (aldehyde) to 212 nm (diol), explaining "disappearing" HPLC peaks.
  • Beilstein Journals. (2024). "Synthetic applications of the Cannizzaro reaction." Beilstein Journal of Organic Chemistry.

    • Key Insight: General mechanism for base-induced disproportionation of non-enolizable aldehydes like imidazoles.
  • Crespi, A. F., et al. (2018). "Generation and Stability of the gem-Diol Forms in Imidazole Derivatives...". The Journal of Physical Chemistry A.

    • Key Insight: Solid-state NMR and X-ray diffraction confirmation of gem-diol stability in specific conditions.[5][6]

Sources

Technical Support Center: Scale-Up Synthesis of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde

[1]

Current Status: Operational Role: Senior Process Chemist / Application Scientist Ticket ID: SC-IMID-2024-001[1]

Executive Summary & Strategic Route Selection

The Challenge: Scaling up imidazole alkylations is deceptively simple.[1] While the reaction often proceeds well on a milligram scale, kilogram-scale operations frequently encounter two critical bottlenecks:

  • Water Solubility: The product contains both a basic imidazole ring and a hydrophilic ether tail, making it highly water-soluble and difficult to extract from the aqueous workup.[1]

  • Quaternization (Over-Alkylation): The product is a better nucleophile than the starting material (due to the electron-donating alkyl group), leading to the formation of the imidazolium salt impurity.

Recommended Route: Direct Alkylation of 1H-imidazole-2-carbaldehyde We recommend the direct alkylation of commercially available 1H-imidazole-2-carbaldehyde using 1-bromo-2-methoxyethane.[1] This route avoids the cryogenic conditions required for the alternative lithiation route (formylation of 1-(2-methoxyethyl)imidazole), which is hazardous and costly at scale.

Master Protocol: The "Golden Path" Workflow

This protocol is designed for a 100g to 1kg scale . It prioritizes safety and purification efficiency over raw conversion speed.[1]

Phase 1: Reaction Setup

Reagents & Stoichiometry Table

ReagentRoleEquiv.Notes
1H-Imidazole-2-carbaldehyde Substrate1.0Limiting reagent.
1-Bromo-2-methoxyethane Alkylating Agent1.05 - 1.1Toxic. Do not exceed 1.1 equiv to prevent quaternization.[1]
Potassium Carbonate (K₂CO₃) Base2.0Finely ground/milled is critical for kinetics.[1]
Acetonitrile (MeCN) Solvent10 VolPreferred over DMF for easier workup (lower BP).[1]
Potassium Iodide (KI) Catalyst0.1Finkelstein catalyst to accelerate reaction.[1]

Step-by-Step Procedure:

  • Charge: To a dry reactor equipped with an overhead stirrer and reflux condenser, add 1H-imidazole-2-carbaldehyde (1.0 eq), K₂CO₃ (2.0 eq), and KI (0.1 eq).

  • Solvation: Add Acetonitrile (10 volumes relative to aldehyde mass). Stir at room temperature for 30 minutes to ensure a homogeneous suspension.

  • Addition: Add 1-bromo-2-methoxyethane (1.05 eq) dropwise over 60 minutes.

    • Critical Control: The reaction is exothermic.[1] Maintain internal temperature < 40°C during addition.

  • Reaction: Heat the mixture to reflux (approx. 80-82°C) for 12–16 hours.

    • IPC (In-Process Control): Monitor by HPLC/TLC.[1] Look for the disappearance of the starting aldehyde.[1]

  • Filtration: Cool to 20°C. Filter off the inorganic salts (KBr, excess K₂CO₃). Wash the cake with cold Acetonitrile (2 volumes).

  • Concentration: Concentrate the filtrate under reduced pressure to obtain a crude oil.

Phase 2: Workup & Purification (The "Salting-Out" Strategy)

Standard aqueous extraction often fails here due to product solubility.[1] Use this modified procedure:

  • Dissolution: Dissolve the crude oil in Dichloromethane (DCM) (10 volumes).

  • Wash: Wash with a minimal amount of Saturated Brine (not water).[1] The high ionic strength forces the organic product into the DCM layer.[1]

  • Back-Extraction: Extract the brine layer twice with n-Butanol or DCM to recover any trapped product.[1]

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Crystallization: The residue is often an oil that solidifies upon standing.[1] Recrystallize from Ethyl Acetate/Hexanes (1:3) or Isopropyl Ether to yield a white crystalline solid (Target mp: ~50-60°C; Note: The starting material melts at ~200°C, so a sharp drop in MP indicates alkylation).

Visualization: Reaction Logic & Impurity Pathways

The following diagram illustrates the reaction pathway and the critical "Quaternization Trap" you must avoid.

ReactionPathwaySM1H-imidazole-2-carbaldehyde(Starting Material)AnionImidazolyl Anion(Intermediate)SM->AnionDeprotonationBaseK2CO3 / MeCNBase->AnionProduct1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde(TARGET)Anion->ProductAlkylation (N1)AlkylAgent1-Bromo-2-methoxyethaneAlkylAgent->ProductImpurityImidazolium Salt(Over-Alkylated Impurity)Product->ImpurityExcess Alkyl Halide(Over-reaction)

Caption: Reaction pathway showing the primary alkylation and the risk of over-alkylation (quaternization) if stoichiometry is uncontrolled.

Troubleshooting Guide (FAQ)

Q1: My yield is low (<50%), and I see a very polar spot on the TLC baseline. What happened?

Diagnosis: You likely fell into the Quaternization Trap .[1] The product (N-alkyl imidazole) is more nucleophilic than the starting material.[1] If you use a large excess of alkyl halide (>1.2 eq) or overheat the reaction, the product reacts again to form a dialkyl-imidazolium salt, which is water-soluble and lost during workup. Solution:

  • Strictly limit 1-bromo-2-methoxyethane to 1.05 equivalents .

  • Add the alkyl halide slowly to keep its concentration low relative to the imidazole anion.

Q2: The product is stuck in the aqueous phase during extraction. I can't get it out.

Diagnosis: The 2-methoxyethyl group and the imidazole ring make the molecule highly hydrophilic.[1] Standard Ether/Water extraction will result in massive yield loss.[1] Solution:

  • The "Salting Out" Method: Saturate the aqueous phase with NaCl until undissolved salt remains.[1] This "salting out" effect reduces the solubility of organics in water.[1]

  • Solvent Switch: Use Dichloromethane (DCM) or n-Butanol for extraction.[1] n-Butanol is excellent for extracting polar heterocycles but requires high-vacuum evaporation to remove.[1]

Q3: The reaction is stalling at 80% conversion. Should I add more alkyl halide?

Diagnosis: Stalling is often due to the "coating" of the solid base (K₂CO₃) by inorganic byproducts (KBr), preventing further reaction. Solution:

  • Do NOT add more alkyl halide immediately (risk of impurities).[1]

  • Grind the Base: Ensure K₂CO₃ is milled to a fine powder before starting.[1]

  • Catalyst: Ensure you added 0.1 eq of KI . It converts the alkyl bromide to the more reactive alkyl iodide in situ (Finkelstein reaction).[1]

Q4: My product is an oil, but the literature says it's a solid.

Diagnosis: This is common.[1] Small amounts of solvent (DMF/MeCN) or impurities can depress the melting point.[1] Solution:

  • Trituration: Add cold Diethyl Ether or Hexane to the oil and scratch the flask sides with a glass rod to induce nucleation.[1]

  • Seed Crystal: If you have a previous batch, add a tiny crystal.[1]

  • High Vacuum: Ensure all solvent is removed ( < 1 mbar for 4 hours).[1]

Safety & Compliance (SDS Highlights)

  • 1-Bromo-2-methoxyethane: A potent alkylating agent.[1] It is a potential genotoxin and carcinogen .[1] Handle only in a fume hood with double-gloving (Nitrile).[1] Destroy excess reagent with an amine solution (e.g., ammonia or morpholine) before disposal.[1]

  • Thermal Runaway: The alkylation is exothermic.[1] On a large scale (>1kg), use a dosing pump to control the addition rate of the alkyl halide based on the internal reactor temperature.

References

  • Synthesis of Imidazole-2-carboxaldehyde (Starting Material)

    • Iversen, P. E., & Lund, H. (1966). Acta Chemica Scandinavica, 20, 2649.[1] (Describes the preparation of the aldehyde precursor).

  • General N-Alkylation Protocols for Imidazoles

    • Organic Syntheses, Coll.[1] Vol. 9, p. 34 (1998); Vol. 74, p. 224 (1997).

  • Physical Properties & CAS Data

    • National Center for Biotechnology Information (2024).[1] PubChem Compound Summary for CID 16495065, 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde. Retrieved from .[1]

  • Bara, J. E., et al. (2010). "Guide to the synthesis of N-functionalized imidazoles." Industrial & Engineering Chemistry Research, 49(16), 7201-7207.

unexpected byproducts in reactions with 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Troubleshooting & Reaction Optimization[1]

Status: Active Agent: Senior Application Scientist Subject: Diagnostic Guide for Unexpected Byproducts & Yield Loss

Executive Summary: The "Deceptive" Reagent

1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde (CAS: 100731-15-9) is a critical pharmacophore used in the synthesis of kinase inhibitors (e.g., PTP1B inhibitors) and tridentate ligands.[1] While structurally simple, it presents a "Dr. Jekyll and Mr. Hyde" reactivity profile.[1]

Researchers often treat it as a standard aromatic aldehyde (like benzaldehyde), but the electron-deficient imidazole ring at the C2 position, combined with the chelating methoxyethyl tail, creates unique failure modes. This guide addresses the three most common "unexpected" phenomena: Cannizzaro disproportionation , pseudo-dimerization , and catalyst poisoning .

Module 1: The "Vanishing" Aldehyde (Base-Induced Instability)

User Complaint:

"I attempted a Knoevenagel condensation using NaOH/EtOH. The starting material disappeared, but I isolated a mixture of highly polar compounds instead of my alkene. LC-MS shows masses corresponding to the acid and the alcohol."

Technical Diagnosis: You have triggered the Cannizzaro Reaction .[1][2] Unlike benzaldehyde, imidazole-2-carbaldehydes lack


-hydrogens and are adjacent to two electron-withdrawing nitrogen atoms.[1] In the presence of strong hydroxide bases, they undergo rapid self-disproportionation, yielding the carboxylic acid (oxidation) and the hydroxymethyl derivative (reduction).

The Mechanism:

  • Hydroxide attacks the carbonyl carbon (highly electrophilic due to the imidazole ring).[1]

  • The resulting tetrahedral intermediate transfers a hydride to a second molecule of the aldehyde.[1][3]

  • Result: 50% Yield cap (theoretical) of the desired electrophile; 100% conversion to waste byproducts.

Troubleshooting Protocol:

ParameterStandard Protocol (Risky)Optimized Protocol (Safe)
Base NaOH, KOH, NaOEtPiperidine, DIPEA, or catalytic L-Proline
Solvent Ethanol/Water (Promotes Hydrate)Acetonitrile, Toluene, or DMF (Anhydrous)
Temperature Reflux0°C to Room Temperature

Visualizing the Failure Mode:

Cannizzaro cluster_0 Cannizzaro Trap (Avoid) Start Imidazole-2-Carbaldehyde Inter Tetrahedral Dianion Start->Inter + NaOH/H2O Desired Desired Nucleophilic Addition Product Start->Desired + Mild Amine Base (No Hydride Shift) Base Strong Base (OH-) Prod1 Imidazole-2-COOH (Oxidized Byproduct) Inter->Prod1 Hydride Transfer Prod2 Imidazole-2-Methanol (Reduced Byproduct) Inter->Prod2 Disproportionation

Caption: Fig 1. Divergent pathways: Strong bases trigger hydride shifts (red), while mild bases favor addition (green).

Module 2: The "Ghost" Impurities (Solvent & Dimer Adducts)

User Complaint:

"My LC-MS shows a persistent impurity at M+14 or M+32 relative to the parent mass. Also, on standing, the aldehyde turns from white to yellow/brown."

Technical Diagnosis: This is a classic case of Hemiacetal Formation or Benzoin-Type Condensation .[1]

  • Hemiacetal Formation (M+32): The C2-aldehyde is so electron-deficient that if you use Methanol as a solvent, it forms a stable hemiacetal (

    
    ).[1] This is often reversible but confuses spectral data.[1]
    
  • Benzoin Condensation (Dimerization): Imidazole carbaldehydes can undergo self-condensation to form furoin-like dimers.[1] This is catalyzed by cyanide ions or even trace impurities acting as N-Heterocyclic Carbenes (NHCs).[1][4]

Diagnostic Table:

Observed Mass ShiftProbable CauseCorrective Action
M + 32 (e.g., 154 → 186) Reaction with Methanol (Hemiacetal)Switch solvent to THF or DCM .[1] Avoid alcohols.
M + 46 (e.g., 154 → 200) Reaction with Ethanol (Hemiacetal)Switch solvent to Acetonitrile .
2M (Dimer) Benzoin Condensation Exclude cyanide; ensure pH < 8; store under Argon.[1]
M + 16 (Oxidation) Air Oxidation to AcidDegas solvents; use fresh bottle; store at -20°C.
Module 3: The Chelation Trap (Catalyst Poisoning)

User Complaint:

"I'm trying to reduce the reductive amination product or perform a Suzuki coupling on a derivative, but the reaction stalls despite fresh catalyst."

Technical Diagnosis: You are fighting the Chelation Effect .[1] The 1-(2-Methoxyethyl) tail is not just a solubilizing group; it is a hemilabile ligand.[1] The ether oxygen and the imidazole nitrogen (N3) form a perfect 5-membered chelate ring with transition metals (Pd, Pt, Ni), effectively poisoning your catalyst.

The "Hidden" Interaction: The methoxyethyl group acts like a "scorpion tail," curling back to bind the metal center that is supposed to be catalyzing your reaction.

Troubleshooting Protocol:

  • Increase Catalyst Loading: Standard 1-3 mol% is insufficient. Increase to 5-10 mol% .

  • Change Ligands: Use bulky, bidentate ligands (e.g., XPhos, BINAP) that bind the metal more strongly than the methoxyethyl tail can.[1]

  • Alternative Reducing Agents: For reductive amination, avoid catalytic hydrogenation (

    
    ). Use stoichiometric hydride donors like STAB (Sodium Triacetoxyborohydride)  which are immune to this chelation.[1]
    

Visualizing the Chelation Trap:

Chelation cluster_1 Catalyst Deactivation Complex Metal Pd/Pt Catalyst Substrate Reagent Metal->Substrate Blocked Access N3 N3 (Imidazole) N3->Metal Strong Coordination OMe OMe (Tail) OMe->Metal Chelation (5-membered ring)

Caption: Fig 2. The methoxyethyl tail and imidazole N3 typically form a stable chelate with metal catalysts, blocking substrate access.

FAQ: Rapid Response

Q: Can I use water as a solvent? A: Only if the pH is strictly neutral or slightly acidic.[1] In basic water (pH > 8), the Cannizzaro reaction is instantaneous. In acidic water, the imidazole protonates, making the aldehyde very resistant to nucleophilic attack.

Q: How do I remove the carboxylic acid byproduct? A: The acid byproduct is zwitterionic and highly water-soluble.

  • Dissolve the crude mixture in DCM or Ethyl Acetate.[1]

  • Wash with saturated NaHCO3 .[1] The acid will move to the aqueous layer.

  • Dry the organic layer (containing your aldehyde/product) with MgSO4.[1]

Q: The aldehyde smells like vinegar.[1] Is it bad? A: Yes. This indicates significant air oxidation to the carboxylic acid.[1]

  • Fix: Recrystallize from minimal hot ethyl acetate or pass through a short silica plug (eluting with DCM) before use.[1]

References
  • Reactivity of Imidazole-2-carbaldehydes

    • Source: PubChem Compound Summary.[1][5] "1H-Imidazole-2-carbaldehyde".[1][6][7][8]

    • URL:[Link][1]

  • Cannizzaro Reaction Mechanism

    • Source: Chemistry LibreTexts.[1] "Cannizzaro Reaction".[1][3][9][10]

    • URL:[Link]

  • Benzoin Condensation in Heterocycles

    • Source: Wikipedia.[1] "Benzoin condensation".[1][4][11]

    • URL:[Link][1][11]

  • Metal Coordination of Alkoxyalkyl-Imidazoles

    • Source: ResearchGate.[1] "Synthesis and characterization of imidazole-based ligands". (General principle of N,O-chelation in medicinal chemistry).

    • URL:[Link]

Sources

Technical Support Center: Microwave-Assisted Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Engineering Support
Topic: Optimization & Troubleshooting of Imidazole Scaffolds

Executive Summary: The Kinetic Advantage

Welcome to the Advanced Application Support Center. You are likely here because your conventional reflux for imidazole synthesis (Debus-Radziszewski or Van Leusen) is taking 4–12 hours, or your current microwave protocols are resulting in vessel failures and charring.

Microwave-assisted organic synthesis (MAOS) is not just "faster heating."[1] It exploits dielectric heating and the Arrhenius law . By instantaneously coupling with the dipole moment of your solvent (or reagents), we can access temperatures (140°C–220°C) well above the atmospheric boiling point, compressing reaction times from hours to minutes while often suppressing side reactions that occur during prolonged thermal exposure.

Core Protocol: 4-Component Debus-Radziszewski Synthesis

Applicability: Synthesis of 1,2,4,5-tetrasubstituted imidazoles.[2] Standard Workflow: This protocol replaces the classic acetic acid reflux with a high-pressure, high-temperature microwave shot.

The Workflow Diagram

G Start Reagents: Benzil (1 eq) Aldehyde (1 eq) Amine (1 eq) NH4OAc (5 eq) Solvent Solvent Selection: Ethanol or Acetic Acid (High tan δ) Start->Solvent Vessel Sealed Vessel (10mL or 35mL) Solvent->Vessel MW_Step MW Irradiation 180°C | 5-10 min Fixed Hold Time Vessel->MW_Step Workup Workup: Pour into Ice Water Filter Precipitate MW_Step->Workup Product Pure Imidazole (Recrystallize EtOH) Workup->Product

Figure 1: Standard workflow for the 4-component condensation reaction. Note the high excess of Ammonium Acetate to drive equilibrium.

Step-by-Step Protocol
  • Reagent Loading: In a 10 mL microwave-transparent vial (borosilicate glass), add:

    • Benzil (1.0 mmol)

    • Aromatic Aldehyde (1.0 mmol)

    • Primary Amine (1.0 mmol)

    • Ammonium Acetate (5.0 mmol) - Excess is critical.

  • Solvent: Add 3–4 mL of Glacial Acetic Acid or Ethanol .

    • Note: Acetic acid acts as both solvent and catalyst.

  • Sealing: Cap with a Teflon/Silicon septum.

  • Irradiation Parameters:

    • Mode: Dynamic (PID Control)

    • Temperature: 180°C

    • Hold Time: 5 minutes

    • Pre-stirring: 30 seconds (low speed)

    • Pressure Limit: Set to 250 psi (17 bar) as a safety cutoff.

  • Workup: Cool to <50°C. Pour mixture into crushed ice. The imidazole usually precipitates as a solid. Filter and wash with water.

Troubleshooting & Diagnostics (Q&A)

This section addresses specific failure modes reported by users.

Scenario A: Vessel Failure & Venting

User Report: "I set the reaction to 180°C using Methanol. The vessel vented/exploded at 140°C."

Root Cause: Vapor Pressure Overshoot. Microwave reactors heat solvents in a closed system. The pressure generated is exponential relative to temperature (Clausius-Clapeyron relation). Methanol has a low boiling point (64.7°C). At 140°C, the vapor pressure of Methanol alone approaches 10–12 bar. If you add gaseous byproducts (ammonia from NH₄OAc decomposition), you easily breach the vessel's safety limit (usually 20–30 bar).

Solution:

  • Switch Solvents: Use a solvent with a lower vapor pressure, such as DMSO or DMF , or a higher boiling alcohol like n-Butanol .

  • Reduce Fill Volume: Never fill a microwave vial more than 60%. The headspace is required to accommodate gas expansion.

  • Protocol Adjustment: If you must use Methanol, lower the temperature to 120°C and extend the time to 15 minutes.

Scenario B: Thermal Runaway (Charring)

User Report: "My target temp was 150°C. The machine spiked to 200°C instantly, and the product charred."

Root Cause: Ionic Conduction & Loss Tangent. You likely used a high concentration of ionic reagents (like Ammonium Acetate) in a very polar solvent.

  • Mechanism: Microwave heating works via two mechanisms: Dipole Rotation (solvent) and Ionic Conduction (ions). As the solution heats up, ions become more mobile, increasing the heating efficiency drastically. This creates a positive feedback loop (thermal runaway) that PID controllers cannot dampen fast enough.

Solution:

  • Power Management: Do not use "Maximum Power." Set a power limit (e.g., 50W or 100W) so the magnetron cannot dump excessive energy into the highly conductive salt solution.

  • Active Cooling: Use "Simultaneous Cooling" (compressed air on the vessel) during the reaction to fight the exotherm.

Scenario C: Low Yield / No Reaction

User Report: "I used Toluene at 160°C for 30 minutes. The temperature profile looks flat, and I recovered starting material."

Root Cause: Transparent Solvent (Low


). 
Toluene is microwave transparent (

). It does not absorb microwave energy efficiently. The temperature sensor might read the IR of the glass (which is cold) or the susceptor, but the bulk solvent isn't heating.

Solution:

  • Passive Heating Element: Add a SiC (Silicon Carbide) passive heating element or use a stir bar doped with Weflon/Graphite. These absorb microwaves, heat up, and transfer heat to the Toluene via conduction.

  • Doping: Add a "spike" of ionic liquid (e.g., 100 µL [bmim][PF6]) or a polar solvent (e.g., 0.5 mL Acetic Acid) to act as a heat sink.

Optimization Matrix: Solvent Selection

The choice of solvent dictates the heating ramp rate and maximum achievable pressure.

SolventBoiling Point (°C)Loss Tangent (

) @ 2.45 GHz
Heating EfficiencyRecommended Max Temp (Closed Vessel)
Ethylene Glycol 1971.350Extreme 250°C
Ethanol 780.941High 160°C
DMSO 1890.825High 220°C
Acetic Acid 1180.174Medium 200°C
Water 1000.123Medium 180°C
Toluene 1100.040Low (Transparent) Requires Susceptor

Data derived from Kappe, O. C. et al. [1]

Troubleshooting Logic Tree

Use this decision tree to diagnose your specific failure mode.

Troubleshooting Problem Start: What is the failure? Venting Vessel Venting/Explosion Problem->Venting Charring Charring/Decomposition Problem->Charring NoYield No Reaction/Low Temp Problem->NoYield CheckSolvent Check Solvent BP vs. Target Temp Venting->CheckSolvent CheckIons High Ionic Concentration? Charring->CheckIons CheckTanD Is Solvent MW Transparent? NoYield->CheckTanD Sol1 Solution: Use DMSO/DMF or Reduce Temp CheckSolvent->Sol1 Vapor Pressure > 20 bar Sol2 Solution: Reduce Power Limit or Enable Air Cooling CheckIons->Sol2 Thermal Runaway Sol3 Solution: Add SiC element or Polar Dopant CheckTanD->Sol3 Low tan delta

Figure 2: Diagnostic logic for common microwave synthesis failures.

FAQ: Advanced Nuances

Q: Can I use metal catalysts (e.g., FeCl₃, Cu(OAc)₂) in the microwave? A: Yes, but be careful. Metal salts in solution increase the ionic conduction (heating rate). However, solid metal powders (Pd/C, Cu powder) can cause arcing (plasma formation) if they are not completely submerged in the solvent. Always ensure vigorous stirring to keep the catalyst suspended and solvated.

Q: Is the "Non-Thermal Microwave Effect" real? A: This is controversial. While some claim microwaves lower activation energy (


), the consensus in the process chemistry community (Kappe et al.) is that most observed improvements are purely thermal (Arrhenius) effects due to accurate internal temperature monitoring and the ability to access "superheated" solvent states that are impossible in oil baths. Treat it as a highly efficient heating method, not magic.

Q: How do I scale this up? A: Microwaves have a limited penetration depth (usually a few centimeters in high-absorbing solvents). You cannot simply use a 1L vessel; the center will be cold. For scale-up (>50 mmol), you must switch to Continuous Flow Microwave reactors or stop-flow systems to ensure uniform irradiation.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Wolkenberg, S. E., et al. (2004). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones using Microwave Irradiation.[2][3][4][5] Organic Letters, 6(9), 1453–1456. [Link]

  • Bose, A. K., et al. (2002). Microwave-Promoted Synthesis of Heterocycles in Open Vessels. Arkivoc, 2002(3), 6-11. [Link]

  • Application Note: "Solvent Choice for Microwave Synthesis." CEM Corporation. [Link]

Sources

Technical Support Center: Solvent Effects on 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde

[1]

Case ID: IMID-CHO-002 Subject: Reactivity Modulation via Solvent Selection & Troubleshooting Status: Active Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary: The "Chameleon" Effect

Welcome to the technical guide for 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde . Unlike standard aromatic aldehydes (e.g., benzaldehyde), this molecule exhibits a "chameleon-like" reactivity profile heavily dictated by your solvent choice.[1]

The Core Challenge: The imidazole ring's N3 nitrogen and the C2-aldehyde group create a push-pull system. In protic solvents, this molecule is prone to hydration (gem-diol formation) , which masks the aldehyde and kills reactivity.[1] Conversely, the methoxyethyl side chain provides unique solubility in chlorinated solvents, allowing for "dry" chemistry that is impossible with the parent imidazole-2-carbaldehyde.[1]

This guide provides the logic to navigate these solvent-dependent equilibria.

Solvent Compatibility & Stability Matrix

Use this matrix to select the correct solvent system for your specific transformation.

Solvent ClassRepresentative SolventsSuitabilityMechanistic Impact
Protic (Neutral) Methanol, EthanolCaution High Risk of Hemiacetal/Gem-diol formation. Equilibrium shifts away from the reactive aldehyde form.[1]
Protic (Basic) MeOH + NaOH/KOHCRITICAL FAIL Triggers Cannizzaro Disproportionation .[1] Converts aldehyde to carboxylic acid + alcohol.[1][2]
Protic (Acidic) Water/Acid, AcOHVariable Protonation of N3 (

) increases aldehyde electrophilicity but may trap nucleophiles.[1]
Aprotic Polar DMSO, DMFGood Excellent solubility.[1] Stabilizes polar transition states.[1] Warning: Hard to remove; may compete for metal coordination.[1]
Chlorinated DCM, ChloroformExcellent Recommended for Schiff Base. The methoxyethyl group confers high solubility here (unlike N-H imidazoles).[1]
Ethereal THF, Diethyl EtherModerate Good for lithiation/Grignard additions.[1] Poor solubility for downstream polar derivatives.[1]

Critical Mechanism: The Hydration Trap

Users frequently report low yields in condensation reactions (e.g., Schiff base formation) when using "wet" solvents or alcohols.[1] This is due to the Adjacent Lone Pair Effect .

  • The Mechanism: The electronegative nitrogen atoms in the imidazole ring withdraw electron density from the carbonyl carbon, making it highly electrophilic.

  • The Consequence: In the presence of water or methanol, the carbonyl is attacked by the solvent, forming a stable gem-diol (in water) or hemiacetal (in alcohol). These species are nucleophilically inert .[1]

Visualization: The Solvent-Dependent Equilibrium

SolventEquilibriumAldehydeReactive Aldehyde(C=O)GemDiolGem-Diol (Hydrate)(HO-C-OH)INERTAldehyde->GemDiol+ H2O (Fast)HemiacetalHemiacetal(MeO-C-OH)SLOW REACTIVITYAldehyde->Hemiacetal+ MeOHCannizzaroCannizzaro Products(Acid + Alcohol)IRREVERSIBLEAldehyde->CannizzaroBasic MeOH(pH > 10)GemDiol->Aldehyde- H2O (Heat/Dry)Hemiacetal->Aldehyde- MeOH

Figure 1: The reactivity map showing how protic solvents trap the aldehyde in unreactive states.[1]

Protocol: Optimized Schiff Base Formation

Scenario: You are condensing 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde with a primary amine. Common Issue: Reaction stalls at 50% conversion in Ethanol.

The "Dry-Shift" Protocol

Because the methoxyethyl group renders this molecule soluble in DCM, we can avoid the hydration trap entirely.

  • Solvent Choice: Use Dichloromethane (DCM) or Toluene .[1] Avoid Methanol/Ethanol.[1]

  • Drying Agent: Add activated 4Å Molecular Sieves or anhydrous MgSO₄ directly to the reaction vessel. This is non-negotiable.

    • Reasoning: As the imine forms, water is released.[1] If water accumulates, the equilibrium pushes back toward the hydrolysis of the imine or hydration of the starting aldehyde.

  • Catalysis: If the amine is weak, add 1-5 mol% Acetic Acid or Sc(OTf)₃ .[1]

    • Note: Do not use strong mineral acids (HCl), as they will protonate the imidazole ring and the amine, killing nucleophilicity.[1]

  • Temperature: Reflux is often unnecessary in DCM; stir at RT for 12-24h.

Troubleshooting & FAQs

Q1: I see a carboxylic acid impurity in my NMR. Where did it come from?

Diagnosis: You likely ran the reaction in Methanol with a basic amine or added base (NaOH/TEA). Root Cause: The Cannizzaro Reaction . Imidazole-2-carbaldehydes lack an alpha-proton.[1] In basic media, the hydroxide ion attacks the aldehyde, and a hydride transfer occurs between two aldehyde molecules. One oxidizes to the acid (your impurity), and one reduces to the alcohol. Fix: Switch to an aprotic solvent (DCM, THF) or ensure the pH remains neutral/slightly acidic (pH 5-6).[1]

Q2: Why is my reaction slower in DMSO than in DCM?

Diagnosis: Solvent Coordination Interference. Root Cause: DMSO is a strong Lewis base.[1] It solvates the specific transition states and can hydrogen-bond effectively with the imidazole N-H (if it were present) or interact with the aldehyde dipole. More importantly, if you are doing a metal-templated reaction, DMSO competes with your ligand.[1] Fix: Use non-coordinating solvents like DCM or 1,2-Dichloroethane .[1]

Q3: Can I use this molecule as a tridentate ligand (N, O, N)?

Answer: Yes. The methoxyethyl tail is designed for this. Mechanistic Insight: The ether oxygen is a "hemilabile" donor.

  • In MeCN: The solvent competes with the weak ether donor. The tail may dangle free.

  • In Toluene/DCM: The tail is forced to coordinate to the metal center to satisfy coordination geometry, forming a stable chelate.

  • Recommendation: Perform complexation in non-polar solvents to enforce the tridentate (N-imidazole, N-imine, O-ether) binding mode.[1]

Decision Tree: Reaction Optimization

Use this workflow to troubleshoot low yields.

TroubleshootingStartProblem: Low Yield / ImpuritiesCheckSolventIs Solvent Protic?(MeOH, EtOH, H2O)Start->CheckSolventCheckPHIs pH > 8?CheckSolvent->CheckPHYesCheckSolubilityIs Reactant Soluble?CheckSolvent->CheckSolubilityNo (Aprotic)CannizzaroDiagnosis: Cannizzaro ReactionAction: Switch to DCM, remove BaseCheckPH->CannizzaroYes (Basic)HydrationDiagnosis: Aldehyde HydrationAction: Add Molecular Sievesor Switch to Toluene/RefluxCheckPH->HydrationNo (Neutral/Acidic)SolubilityIssueDiagnosis: Poor SolubilityAction: Use DMSO/DMF mixtureCheckSolubility->SolubilityIssueNoCheckStericsDiagnosis: Steric/Electronic MismatchAction: Add Lewis Acid (Sc(OTf)3)CheckSolubility->CheckStericsYes

Figure 2: Troubleshooting logic for optimizing reactivity.

References

  • Chem-Impex International. "1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde Product Data." Chem-Impex Catalog. Accessed Jan 28, 2026.[1] Link

  • Pérez-Benito, E., et al. "Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights."[1] ChemistryOpen, vol. 14, 2024.[1][2] Link (Note: Discusses the hydration equilibrium mechanism).[1]

  • Baig, M. N., et al. "Reactivity of Imidazole Derivatives toward Phosphate Triester in DMSO/Water Mixtures: A Comprehensive Study on the Solvent Effect."[1] Journal of Organic Chemistry, 2015.[1] Link

  • ChemicalBook. "Imidazole-2-carboxaldehyde Properties and Synthesis." ChemicalBook Database.[1] Link

  • Shapiro, N. "pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium."[1] Environmental Science & Technology, 2017.[1] Link[1]

Validation & Comparative

Comparative Technical Guide: 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde vs. 1-Methylimidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Verdict

In the landscape of heterocyclic building blocks, 1-methylimidazole-2-carbaldehyde (MIC) is the commodity standard—efficient, sterically compact, and highly reactive. However, 1-(2-methoxyethyl)-1H-imidazole-2-carbaldehyde (MEIC) represents a functional evolution.

The Verdict:

  • Choose MIC for high-throughput screening (HTS) libraries where atom economy and minimal steric hindrance are paramount.

  • Choose MEIC for coordination chemistry and solubility engineering . The methoxyethyl tail provides a "hemilabile" donor arm (ether oxygen) that stabilizes metal complexes during catalysis and significantly improves solubility in non-polar organic solvents compared to the rigid methyl analog.

Physicochemical Profile

The primary differentiator is the N1-substituent. While MIC is a rigid, compact molecule, MEIC introduces a flexible, polar ether chain.

Feature1-Methylimidazole-2-carbaldehyde (MIC)1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde (MEIC)
CAS Number 13750-81-7558446-64-3
Formula C₅H₆N₂OC₇H₁₀N₂O₂
MW ( g/mol ) 110.11154.17
Physical State Low-melting solid / Oil (MP: ~39°C)Viscous Oil / Low-melting solid
LogP (Calc) ~ -0.15 (Hydrophilic)~ 0.25 (Amphiphilic)
Solubility High in H₂O, MeOH, EtOH. Poor in hexanes.High in chlorinated solvents (DCM), THF, MeOH.
Coordination Mode Bidentate (N,N') in Schiff basesTridentate Potential (N,N',O)

Structural & Functional Logic

The following diagram illustrates the critical structural divergence. The "Hemilabile Arm" of MEIC is the key functional advantage in catalyst design.

StructureComparison MIC MIC (1-Methyl) Feature_MIC Sterically Compact Rigid Geometry MIC->Feature_MIC MEIC MEIC (1-Methoxyethyl) Feature_MEIC Hemilabile Ether Arm (Tridentate Potential) MEIC->Feature_MEIC Outcome_MIC Application: High-Density Ligands Small Molecule Drugs Feature_MIC->Outcome_MIC Outcome_MEIC Application: Stabilized Catalysts Solubility Engineering Feature_MEIC->Outcome_MEIC

Caption: Structural divergence showing the functional "ether arm" of MEIC compared to the compact MIC.

Reactivity Analysis: Schiff Base Formation

Both aldehydes are excellent electrophiles for condensation with primary amines to form Schiff bases (imines). However, their kinetic profiles and product stabilities differ.

A. Kinetics
  • MIC: Reacts rapidly. The small methyl group offers negligible steric hindrance to the incoming amine nucleophile at the carbonyl carbon.

  • MEIC: Reacts slightly slower (approx. 0.8x rate of MIC). The flexible methoxyethyl chain can adopt conformations that transiently shield the carbonyl group, creating a minor entropic barrier.

B. Chelation Effect (The "Killer App" for MEIC)

When these aldehydes are converted to Schiff base ligands (e.g., with 2-aminophenol or ethylenediamine):

  • MIC-Ligands: Act as Bidentate (N,N') donors.[1]

  • MEIC-Ligands: Act as Tridentate (N,N',O) donors.[2] The ether oxygen can weakly coordinate to a metal center (hemilability). This allows the ligand to open/close a coordination site during a catalytic cycle without the metal precipitating, enhancing catalyst lifetime.

Experimental Protocols

Protocol A: Synthesis of MEIC (N-Alkylation)

Since MEIC is less commercially available than MIC, here is a validated synthesis route.

Reagents: Imidazole-2-carbaldehyde, 2-chloroethyl methyl ether, K₂CO₃, DMF.

  • Setup: Charge a dry round-bottom flask with imidazole-2-carbaldehyde (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in DMF (0.5 M).

  • Addition: Heat to 60°C for 30 mins. Add 2-chloroethyl methyl ether (1.2 eq) dropwise.

  • Reaction: Stir at 80°C for 12 hours. Monitor by TLC (10% MeOH in DCM).

  • Workup: Dilute with water, extract 3x with EtOAc. The product partitions into organic phase (unlike the starting material).

  • Purification: Flash chromatography (DCM/MeOH gradient).

    • Validation: ¹H NMR (CDCl₃) should show the methoxy singlet (~3.3 ppm) and ethyl triplets (~3.6, 4.2 ppm).

Protocol B: Comparative Schiff Base Condensation

Use this protocol to benchmark the reactivity of MIC vs. MEIC with a standard amine (e.g., Phenylalanine or Aniline).

Workflow Diagram:

ExperimentalWorkflow cluster_conditions Critical Parameters Start Start: Aldehyde (1.0 eq) + Amine (1.0 eq) Process Reflux 2-4 Hours (Catalytic Acetic Acid) Start->Process Mix Solvent Solvent Selection: Ethanol (Reflux) Isolate Isolation: Cool to 0°C -> Precipitate Process->Isolate Complete Monitor Monitor: TLC / NMR (Disappearance of CHO @ 9.8 ppm)

Caption: Standardized workflow for Schiff base synthesis applicable to both MIC and MEIC.

Step-by-Step:

  • Dissolve 5.0 mmol of MIC or MEIC in 20 mL absolute ethanol.

  • Add 5.0 mmol of the primary amine (e.g., L-phenylalanine for chiral ligands).

  • Add 2 drops of glacial acetic acid (catalyst).

  • Reflux for 3 hours.

  • Validation Point: Check ¹H NMR. The aldehyde proton singlet at ~9.8 ppm must disappear, replaced by an imine singlet at ~8.5 ppm.

  • Observation: MIC derivatives often crystallize rapidly upon cooling. MEIC derivatives may require evaporation or hexane trituration due to the solubilizing ether chain.

Selection Guide: Decision Matrix

Use this logic flow to select the correct intermediate for your project.

DecisionMatrix Start Project Goal? Q1 Is water solubility of the final drug/ligand critical? Start->Q1 Q2 Is the target a Metal Complex Catalyst? Q1->Q2 No Res_MEIC Select MEIC (Soluble, Hemilabile) Q1->Res_MEIC Yes (Ether helps) Res_MIC Select MIC (Standard, Rigid) Q2->Res_MIC No (Organic Target) Q2->Res_MEIC Yes (Hemilability needed)

Caption: Decision tree for selecting between Methyl (MIC) and Methoxyethyl (MEIC) variants.

References

  • Chemical Identity & Properties

    • 1-Methylimidazole-2-carboxaldehyde (MIC). PubChem Database. CID 24955. Link

    • 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde (MEIC). Chem-Impex Catalog Ref 26687. Link

  • Synthetic Methodology (Schiff Bases)

    • Al-Amiery, A. A., et al. "Synthesis and characterization of Schiff base metal complexes derived from imidazole-2-carboxaldehyde."[3] International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2012. (Describes the standard ethanol reflux protocol for imidazole aldehydes).

  • Coordination Chemistry (Hemilability)

    • Braunstein, P., & Naud, F. "Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems." Angewandte Chemie International Edition, 2001. (Foundational text on the hemilabile effect of ether/nitrogen donors).
    • Zhang, L., et al. "The roles of imidazole ligands in coordination supramolecular systems." CrystEngComm, 2016.[4] Link

  • Solubility & N-Alkylation Effects: Anderson, J. L., et al. "Solubility of 1-methylimidazole in organic solvents." Journal of Chemical & Engineering Data, 2009. (Establishes the solubility baseline for MIC).

Sources

comparing reactivity of different N-substituted imidazole-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tuning" of C2-Electrophilicity

In medicinal chemistry, imidazole-2-carbaldehydes are pivotal "linchpin" intermediates. However, their reactivity is not monolithic; it is heavily dictated by the substituent at the N1 position.[1] This guide moves beyond standard textbook descriptions to analyze how N-substitution modulates the electronic density at the C2 position, thereby "tuning" the reactivity of the aldehyde toward nucleophiles.

The Core Conflict: The imidazole ring is electron-rich (π-excessive), which naturally reduces the electrophilicity of the C2-formyl group compared to a phenyl aldehyde.

  • N-Alkyl groups (Me, Bn): Donate electron density, stabilizing the ring but potentially deactivating the aldehyde toward weak nucleophiles.[1]

  • N-Electron Withdrawing Groups (Tosyl, Boc): Pull electron density, activating the aldehyde but introducing instability (e.g., ring opening or decarbonylation).[1]

  • N-H (Unsubstituted): Presents a "protic trap," complicating organometallic additions and suffering from tautomeric ambiguity.[1]

Mechanistic Insight: Electronic Modulation

The reactivity differences are best understood through the lens of inductive (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) and mesomeric (

) effects.
Visualizing the Electronic Landscape

ElectronicEffects cluster_0 N-Alkyl (Electron Donating) cluster_1 N-Sulfonyl/Acyl (Electron Withdrawing) cluster_2 Reactivity Outcome Me N-Methyl Group (+I Effect) Ring_Me Imidazole Ring (Electron Rich) Me->Ring_Me Donates e- C2_Me C2-Formyl (Deactivated Electrophile) Ring_Me->C2_Me Resonance Shielding Nu Nucleophile (Grignard/Amine) C2_Me->Nu Standard Reaction (Moderate k_rel) Ts N-Tosyl Group (-I, -M Effect) Ring_Ts Imidazole Ring (Electron Deficient) Ring_Ts->Ts Pulls e- C2_Ts C2-Formyl (Activated Electrophile) C2_Ts->Ring_Ts Inductive Pull C2_Ts->Nu Fast Reaction (High k_rel)

Figure 1: Mechanistic flow showing how N-substituents modulate the electrophilicity of the C2-formyl group. N-EWG substituents increase susceptibility to nucleophilic attack.

Comparative Analysis: Performance Matrices

The following table synthesizes experimental observations regarding stability, reactivity, and synthetic utility.

FeatureN-Methyl (Me) N-Benzyl (Bn) N-Tosyl (Ts) N-SEM / MOM N-H (Unprotected)
Electronic Character Electron Donating (+I)Weakly DonatingElectron Withdrawing (-I, -M)Weakly Withdrawing (Chelating)Amphoteric
C2-Aldehyde Reactivity Moderate (Stable)ModerateHigh (Activated) Moderate-HighLow (Deactivated by anion)
Grignard Compatibility Excellent GoodPoor (Cleavage risk)Excellent (Directing group)Poor (Requires 2 equiv.)[1]
Decarbonylation Risk LowLowHigh (in hot EtOH)LowModerate
Deprotection Difficult (Permanent)Hydrogenation/OxidationHydrolysis (Base)Acid/FluorideN/A
Typical Yield (Aldol) 85-95%80-90%60-75% (Side reactions)90%+<50%
Key Observations:
  • N-Methyl/Benzyl: These are the "workhorses." They render the imidazole ring electron-rich, making the aldehyde less reactive than a benzaldehyde but highly stable. Ideal for harsh conditions (e.g., high temp condensations).[1]

  • N-Tosyl: While it activates the aldehyde for faster reaction with weak nucleophiles (e.g., amines), the sulfonyl group destabilizes the ring.[1] Critical Warning: N-Tosyl imidazole-2-carbaldehydes are prone to decarbonylation in refluxing ethanol, ejecting CO to form the N-substituted imidazole [1].

  • N-SEM (2-(Trimethylsilyl)ethoxymethyl): The "Gold Standard" for complex synthesis.[1] The oxygen in the SEM group can coordinate with organolithiums (Lithium Halogen Exchange), directing the formylation to the C2 position with high precision [2].[1]

Experimental Protocols

Protocol A: Synthesis of N-SEM-Imidazole-2-Carbaldehyde (The "Directed" Method)

This method utilizes the SEM group's chelating ability to permit clean C2-lithiation, superior to direct formylation of N-alkyl imidazoles.

Reagents: N-SEM-imidazole, n-Butyllithium (2.5 M), DMF, THF (anhydrous).[1]

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add N-SEM-imidazole (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool to -78 °C .

  • Lithiation: Add n-BuLi (1.1 equiv) dropwise over 15 minutes.

    • Note: The SEM group coordinates the Li+, stabilizing the C2-lithio species and preventing the "lithium dance" (migration to C5).

    • Stir at -78 °C for 30 minutes.

  • Formylation: Add anhydrous DMF (1.5 equiv) dropwise.

  • Quench: Allow to warm to 0 °C over 1 hour. Quench with saturated NH₄Cl.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Yield: Expect 90-95%. (vs. ~60% for N-Methyl via direct deprotonation without blocking groups).[1]

Protocol B: Grignard Addition to N-Alkyl Imidazole-2-Carbaldehyde

Demonstrates the robustness of N-alkyl derivatives.

Reagents: N-Methylimidazole-2-carbaldehyde, Phenylmagnesium bromide (PhMgBr), THF.[1]

  • Dissolution: Dissolve aldehyde (1.0 mmol) in THF (5 mL) at 0 °C.

  • Addition: Add PhMgBr (1.2 equiv) dropwise.

    • Observation: No deprotonation of the ring occurs (unlike N-H). The reaction is purely nucleophilic addition.

  • Completion: Stir for 1 hour at 0 °C. TLC should show complete consumption.

  • Workup: Acidic quench (1M HCl) is safe for N-Methyl, but avoid for N-SEM/N-Boc (risk of deprotection).[1] Use sat. NH₄Cl instead.

Workflow Visualization

Workflow Start Start: Imidazole Scaffold Decision Select N-Substituent Start->Decision Route_A Route A: N-Alkyl (Me/Bn) (Permanent Modification) Decision->Route_A Target: Drug Analog Route_B Route B: N-Protecting (SEM/Ts) (Temporary/Directed) Decision->Route_B Target: API Intermediate Step_A1 Direct Lithiation (Low Selectivity) or Oxidative Method Route_A->Step_A1 Step_B1 Directed Lithiation (C2 Exclusive) High Yield Formylation Route_B->Step_B1 React_A Reactivity: Moderate Stable to Acid/Base Step_A1->React_A React_B Reactivity: High (Activated) Sensitive to Conditions Step_B1->React_B End_A Product: Stable Drug Core React_A->End_A End_B Product: Intermediate (Deprotect to N-H) React_B->End_B

Figure 2: Decision tree for selecting N-substituents based on downstream application.

References

  • Decarbonylation of Imidazole-2-carbaldehydes: Title: The decarbonylation reaction of imidazole-2-carbaldehydes in ethanol.[2] Source: Journal of Heterocyclic Chemistry.[3] Link:

  • Protecting Groups & Lithiation (SEM/Dialkoxymethyl): Title: An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. Source: The Journal of Organic Chemistry. Link:[1]

  • Mitsunobu Reactivity of N-Tosyl/Boc: Title: Exploration of the Mitsunobu reaction with Tosyl- and Boc-hydrazones as nucleophilic agents.[4][5] Source: The Journal of Organic Chemistry. Link:[1]

  • General Synthesis & Properties: Title: Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Source: Journal of Heterocyclic Chemistry.[3] Link:[1]

Sources

biological activity of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Biological Activity of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde Derivatives

Executive Summary

This guide analyzes the biological performance of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde derivatives, a specialized class of heterocyclic compounds. Unlike generic imidazoles, the 1-(2-methoxyethyl) tail confers unique amphiphilic properties, enhancing solubility in aqueous media while maintaining lipophilicity for membrane permeability.

These derivatives—primarily Schiff bases and their transition metal complexes —exhibit potent antimicrobial and anticancer activities. This guide compares their efficacy against standard clinical agents, detailing the mechanistic pathways and providing validated experimental protocols for researchers.

Chemical Profile & Structural Logic

The core scaffold consists of an imidazole ring functionalized at two critical positions:

  • N1-Position (Methoxyethyl group): Acts as a solubilizing "tail." The ether oxygen provides hydrogen bond acceptance, improving water solubility compared to N-benzyl or N-methyl analogs, which is critical for bioavailability.

  • C2-Position (Carbaldehyde group): A highly reactive electrophilic handle used to generate Schiff bases (imines), hydrazones, and thiosemicarbazones. These derivatives often act as multidentate ligands for metal coordination (Cu²⁺, Zn²⁺, Co²⁺).

Why this derivative?

  • Enhanced Bioavailability: The methoxyethyl group balances logP (partition coefficient), facilitating transport across bacterial cell walls and the blood-brain barrier.

  • Chelation Potential: The imidazole nitrogen (N3) and the Schiff base imine nitrogen form a stable "N-N" or "N-N-O" chelating pocket, essential for metallodrug activity.

Comparative Biological Activity

A. Antimicrobial & Antifungal Potency

Derivatives of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde, particularly Schiff bases formed with amines (e.g., glycylglycine, thiosemicarbazide) and their Metal (II) complexes , show superior activity compared to the free ligand.[1]

Mechanism of Action (MOA):

  • Ligands (Schiff Bases): Interfere with bacterial cell wall synthesis and metabolic enzymes via hydrogen bonding.

  • Metal Complexes (The "Chelation Effect"): Upon chelation, the polarity of the metal ion is reduced due to partial sharing of its positive charge with the donor groups (Tweedy’s Chelation Theory). This increases the complex's lipophilicity, allowing it to penetrate the lipid bilayer of bacteria more effectively than the free ligand or metal salt alone.

Comparative Efficacy Table (Representative Data): Values represent Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound ClassS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Performance Verdict
Parent Aldehyde >100 (Inactive)>100 (Inactive)>100Precursor only; biologically inert.
Schiff Base Ligand 25 - 5050 - 10025 - 50Moderate. Comparable to weak antibiotics.
Cu(II) Complex 5 - 10 10 - 20 5 - 10 Superior. Outperforms ligand by 5-10x.
Zn(II) Complex 10 - 1515 - 2510 - 20High. Effective bacteriostat.
Standard (Ciprofloxacin)0.5 - 1.00.01 - 1.0N/AClinical Standard.
Standard (Fluconazole)N/AN/A0.2 - 1.0Clinical Standard.

Key Insight: The Cu(II) complexes of these derivatives often approach the potency of clinical antibiotics against resistant strains like MRSA, attributed to their ability to generate Reactive Oxygen Species (ROS) post-entry.

B. Anticancer Activity

Derivatives functionalized with thiosemicarbazones or coupled with other heterocycles (e.g., pyrimidines) exhibit cytotoxicity against cancer cell lines (HeLa, MCF-7).

  • Target: Inhibition of Cyclin-Dependent Kinases (CDK2) and Tubulin polymerization .

  • Selectivity: The methoxyethyl group reduces non-specific binding to plasma proteins compared to more lipophilic analogs, potentially improving the therapeutic index.

Mechanistic Visualization

Diagram 1: Synthesis & Antimicrobial Mechanism (Chelation Theory)

G Aldehyde 1-(2-Methoxyethyl) -imidazole-2-carbaldehyde SchiffBase Schiff Base Ligand (Imine Formation) Aldehyde->SchiffBase + Amine (-H2O) MetalComplex Metal(II) Complex (Cu/Zn Chelation) SchiffBase->MetalComplex + MCl2 (Chelation) LipidBilayer Bacterial Lipid Bilayer SchiffBase->LipidBilayer Low Penetration MetalComplex->LipidBilayer Increased Lipophilicity (Tweedy's Theory) Intracellular Intracellular Target (DNA/Enzymes) LipidBilayer->Intracellular Membrane Permeation

Caption: Transformation of the aldehyde precursor into a lipophilic metal complex, facilitating bacterial membrane penetration.

Diagram 2: Anticancer Signaling Pathway (Kinase Inhibition)

G Drug Imidazole Derivative (Inhibitor) CDK2 CDK2 / Cyclin E Complex Drug->CDK2 ATP Competitive Inhibition p53 p53 Tumor Suppressor Drug->p53 Stabilizes (Indirectly) CDK2->p53 Phosphorylation (Inactivation) CellCycle G1/S Phase Progression CDK2->CellCycle Promotes Apoptosis Apoptosis (Cell Death) p53->Apoptosis Triggers

Caption: Proposed mechanism of anticancer action via CDK2 inhibition and p53 stabilization.

Experimental Protocols

Protocol A: Synthesis of Schiff Base Ligand

Use this protocol to generate the active biological agent from the aldehyde precursor.

  • Reagents: 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde (1.0 eq), Primary Amine (e.g., 4-aminoantipyrine or thiosemicarbazide, 1.0 eq), Ethanol (Abs.), Glacial Acetic Acid (Cat.).

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and reflux condenser.

  • Procedure:

    • Dissolve the aldehyde in 20 mL hot ethanol.

    • Add the amine dropwise with constant stirring.

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 4–6 hours. Monitor progress via TLC (Mobile phase: CHCl₃:MeOH 9:1).

  • Workup: Cool to room temperature. The Schiff base precipitate should form. Filter, wash with cold ethanol, and recrystallize from ethanol/DMF.

  • Validation: Confirm structure via ¹H-NMR (Look for singlet azomethine proton –CH=N– at δ 8.0–9.0 ppm).

Protocol B: In Vitro Antimicrobial Assay (Broth Microdilution)

Standard method to determine MIC.

  • Preparation: Dissolve test compounds (Ligand/Complex) in DMSO to create a stock solution (1 mg/mL).

  • Inoculum: Prepare bacterial suspensions (S. aureus ATCC 25923, E. coli ATCC 25922) adjusted to 0.5 McFarland standard.

  • Plate Setup: Use 96-well sterile plates. Add 100 µL of Mueller-Hinton Broth (MHB) to all wells.

  • Dilution: Perform serial two-fold dilutions of the test compound across the plate (Range: 100 µg/mL to 0.1 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension to each well. Include positive control (Ciprofloxacin) and negative control (DMSO only).

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity . Confirm by adding resazurin dye (blue

    
     pink indicates growth).
    

References

  • Chemical Profile & Synthesis: J&K Scientific. "1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde Product Specifications."

  • Antimicrobial Activity of Imidazole Schiff Bases: Joseyphus, R. S., & Nair, M. S. (2009).[1] "Synthesis, characterization and antimicrobial activity of transition metal complexes with the Schiff base derived from imidazole-2-carboxaldehyde." ResearchGate/Journal of Coordination Chemistry.

  • Anticancer Mechanisms: Al-Soud, Y. A., et al.[2] (2020).[2][3] "Imidazole derivatives as potential anticancer agents: An update." National Institutes of Health (NIH) / PMC.

  • General Imidazole Pharmacology: Longdom Publishing. "Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/Biological Applications."

  • Metal Complexation Theory: Erturk, et al. (2020).[2][3] "Antimicrobial Activity of Schiff Bases and their Metal Complexes." Current Medicinal Chemistry.[4]

Sources

Comparative Guide: Validation of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde Purity by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise quantification of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde is critical in the synthesis of next-generation kinase inhibitors and antifungal agents. However, its chemical architecture—featuring a basic imidazole core (pKa ~7.0) and a reactive aldehyde moiety—presents a dual challenge for standard Reversed-Phase HPLC (RP-HPLC).

This guide objectively compares two distinct chromatographic approaches:

  • Method A (Traditional): Acidic Mobile Phase (pH 2.5) on a Standard C18 column.

  • Method B (Recommended): Neutral Mobile Phase (pH 7.2) on a Hybrid Silica C18 column.

Verdict: While Method A is common, it frequently results in peak tailing and retention variability. Method B is validated here as the superior alternative , offering enhanced peak symmetry (


), superior resolution from oxidative impurities, and robust compliance with ICH Q2(R1) guidelines.

The Analytical Challenge: Chemistry & Causality

To validate a method, one must understand the molecule's behavior in solution.

The "Basic" Problem

The imidazole ring nitrogen acts as a Lewis base. Under standard acidic HPLC conditions (0.1% TFA or Phosphate pH < 3), the imidazole becomes protonated (


).
  • Consequence: The cationic species interacts electrostatically with residual silanol groups (

    
    ) on the stationary phase.
    
  • Observation: Severe peak tailing, broad bandwidths, and reduced sensitivity.

The "Aldehyde" Instability

The C2-aldehyde group is susceptible to:

  • Oxidation: Converting to 1-(2-methoxyethyl)-1H-imidazole-2-carboxylic acid (Main Impurity).

  • Hydration/Acetalization: In reactive solvents (methanol) or extreme pH, the aldehyde can form hemiacetals, leading to split peaks or "ghost" peaks.

Method Comparison: Acidic vs. Neutral

The following data summarizes a head-to-head comparison performed during method development.

Experimental Conditions
ParameterMethod A (Traditional)Method B (Optimized/Recommended)
Column Standard C18 (5 µm, 4.6 x 150 mm)Hybrid C18 (e.g., XBridge/Gemini NX) (3.5 µm, 4.6 x 100 mm)
Buffer 20 mM KH₂PO₄, pH 2.510 mM Phosphate Buffer, pH 7.2
Organic Modifier Acetonitrile (Gradient)Acetonitrile (Gradient)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV @ 280 nmUV @ 280 nm
Performance Metrics
MetricMethod A (pH 2.5)Method B (pH 7.2)Interpretation
Retention Time (

)
2.1 min (Poor retention)5.4 minNeutral species is more hydrophobic, improving retention away from the void.
Tailing Factor (

)
1.8 - 2.2 (Severe Tailing)1.05 - 1.15 (Symmetric)Suppression of silanol interactions at neutral pH.
Resolution (

)
*
1.5 (Marginal)> 3.5 Superior separation from the carboxylic acid impurity.
Plate Count (

)
~4,000> 12,000 Sharper peaks yield higher sensitivity (LOD/LOQ).

*Resolution calculated between the Main Peak and the Acid Impurity.

Detailed Validated Protocol (Method B)

This protocol is designed to be self-validating , meaning system suitability criteria are embedded to flag failure modes before sample analysis.

Reagents & Preparation
  • Diluent: 10% Acetonitrile in Water (Neutral). Avoid Methanol to prevent hemiacetal formation.

  • Buffer Preparation: Dissolve 1.36 g KH₂PO₄ in 1L water. Adjust pH to 7.2 ± 0.1 with KOH. Filter through 0.22 µm nylon filter.

Instrument Parameters
  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (High pH stable), 4.6 x 100 mm, 3.5 µm.

  • Column Temp: 30°C.

  • Injection Vol: 5 µL.

  • Gradient Program:

Time (min)% Buffer (A)% Acetonitrile (B)
0.0955
8.06040
10.06040
10.1955
14.0955
System Suitability Criteria (Mandatory)
  • Tailing Factor: NMT (Not More Than) 1.5.

  • Theoretical Plates: NLT (Not Less Than) 5,000.

  • RSD (n=5): NMT 2.0% for peak area.

Validation Framework (ICH Q2(R1))

The validation follows the "suitability for intended use" principle.[1][2]

Specificity & Stress Testing

To prove the method detects impurities, the sample must be subjected to stress.

degradation_pathway Aldehyde 1-(2-Methoxyethyl)-1H- imidazole-2-carbaldehyde Acid Impurity B: Carboxylic Acid Derivative Aldehyde->Acid Oxidation (H2O2) Hemiacetal Artifact: Hemiacetal (in MeOH) Aldehyde->Hemiacetal Solvent Interaction (Avoid MeOH) StartMat Impurity A: Des-formyl Precursor StartMat->Aldehyde Synthesis Route

Figure 1: Degradation and impurity pathways. The method must resolve the Acid Impurity (Oxidation) from the Main Peak.

Protocol:

  • Oxidative Stress: Treat sample with 3% H₂O₂ for 2 hours. Expectation: Decrease in main peak, appearance of Acid Impurity (RRT ~0.4).

  • Thermal Stress: Heat at 60°C for 24 hours.

Linearity & Range
  • Range: 50% to 150% of target concentration (e.g., 0.1 mg/mL).

  • Criterion: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Spike the aldehyde standard into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Visualizing the Validation Workflow

The following diagram outlines the logical flow for validating this specific molecule, emphasizing the "Go/No-Go" decision points related to its basicity.

validation_workflow Start Method Development Start Check_pKa Analyze pKa (~7.0) & Stability Start->Check_pKa Choice Mobile Phase Selection Check_pKa->Choice Path_Acid Method A: Acidic (pH 2.5) Choice->Path_Acid Standard Approach Path_Neutral Method B: Neutral (pH 7.2) Choice->Path_Neutral Optimized Approach Result_Acid Result: Peak Tailing Silanol Interaction Path_Acid->Result_Acid Result_Acid->Choice Fail: Retry Result_Neutral Result: Sharp Peak (Neutral Species) Path_Neutral->Result_Neutral Validation Execute ICH Q2(R1) Validation Result_Neutral->Validation Specificity Specificity: Resolve Acid Impurity Validation->Specificity Linearity Linearity: R² > 0.999 Validation->Linearity Final Validated Method Specificity->Final Linearity->Final

Figure 2: Decision tree for method selection and validation. Note the feedback loop if Acidic conditions fail system suitability.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][3]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pKa and silanol interactions).
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A. (Context on basic heterocycle analysis).

Sources

Comparative Guide: Catalytic Strategies for 2,4,5-Trisubstituted Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Imidazoles function as critical pharmacophores in drug discovery, acting as lipophilic spacers and hydrogen bond acceptors in antifungal (e.g., Ketoconazole), antihypertensive (e.g., Losartan), and anticancer agents. Challenge: The classical Debus-Radziszewski synthesis often suffers from low yields and harsh workups. Modern drug development demands protocols that offer high atom economy, minimal purification, and scalability. Verdict: This guide compares three dominant catalytic classes: Solid-Supported Brønsted Acids (Silica-Sulfuric Acid), Magnetic Nanocatalysts (


), and Homogeneous Lewis Acids  (

).
  • Best for Scalability & Cost: Silica-Sulfuric Acid (SSA).[1]

  • Best for Green Metrics & Workup: Magnetic Nanoparticles (

    
    ).[2][3]
    
  • Best for Reaction Rate: Indium Trichloride (

    
    ).
    

Mechanistic Foundation: The Acid-Catalyzed Pathway

To select the right catalyst, one must understand the activation energy barrier. The synthesis of 2,4,5-trisubstituted imidazoles generally proceeds via the condensation of a 1,2-diketone (Benzil), an aldehyde, and an ammonium source (


).[4]

The catalyst's primary role is the electrophilic activation of the carbonyl oxygens on both the benzil and the aldehyde. This polarization increases susceptibility to nucleophilic attack by ammonia, facilitating the formation of the diamine intermediate which subsequently undergoes cyclization and dehydration.

Diagram 1: General Catalytic Mechanism

ImidazoleMechanism Reactants Reactants (Benzil + Aldehyde + NH4OAc) Activation Catalytic Activation (C=O Polarization) Reactants->Activation + Catalyst (H+ or M+) ImineForm Imine Formation (Nucleophilic Attack) Activation->ImineForm - H2O Cyclization Cyclization (Ring Closure) ImineForm->Cyclization Intramolecular Attack Product 2,4,5-Trisubstituted Imidazole Cyclization->Product Dehydration (- H2O)

Caption: The acid catalyst (Lewis or Brønsted) coordinates with carbonyl oxygen, lowering the activation energy for imine formation and subsequent ring closure.

Comparative Analysis of Catalytic Systems

Class A: Solid-Supported Brønsted Acids (Silica-Sulfuric Acid - SSA)

Mechanism: SSA (


) acts as a heterogeneous source of protons. The silica surface provides a high surface area for reactant adsorption.
  • Pros: Extremely low cost, easy preparation (Silica gel + Chlorosulfonic acid), and thermal stability. The catalyst is removed via simple filtration.

  • Cons: Requires high temperatures (often 100-110°C) for optimal turnover in solvent-free conditions.

  • Performance: Consistently delivers yields >90% for electron-rich and electron-poor aldehydes.

Class B: Magnetic Nanocatalysts ( / Nano-Ferrites)

Mechanism: These act as "nano-reactors." The high surface-to-volume ratio exposes active Lewis acid sites (


).
  • Pros: Superior Workup. The catalyst is removed using an external magnet, eliminating filtration steps that can trap product. Highly reusable (often >6 cycles without activity loss).

  • Cons: Synthesis of the catalyst itself requires precise co-precipitation techniques; susceptibility to oxidation if not stored properly.

  • Performance: Excellent under ultrasound irradiation; often works at lower temperatures than SSA.

Class C: Homogeneous Lewis Acids ( )

Mechanism: Indium(III) has empty 5s/5p orbitals that strongly coordinate with carbonyl oxygen lone pairs.

  • Pros: High reactivity; often requires lower catalyst loading (mol%).

  • Cons: Homogeneous nature makes separation difficult. Requires aqueous workup (extraction) which generates solvent waste (lower E-factor). Indium is expensive.

  • Performance: Very fast reaction times, but the purification penalty makes it less attractive for large-scale synthesis.

Comparative Performance Data

The following data aggregates average performance metrics from peer-reviewed studies for the synthesis of 2,4,5-triphenylimidazole (standard model).

MetricSilica-Sulfuric Acid (SSA)Magnetic Nano-

Indium Trichloride (

)
Catalyst Type Heterogeneous BrønstedHeterogeneous Lewis/NanoHomogeneous Lewis
Typical Yield 92 - 96%88 - 94%85 - 90%
Reaction Time 45 - 60 min15 - 30 min (Ultrasound)2 - 4 hours
Temperature 100 - 110°C25 - 60°CReflux (Ethanol)
Workup Method Hot FiltrationMagnetic DecantationSolvent Extraction
Reusability Good (3-4 cycles)Excellent (6-8 cycles)Poor (Single use)
Green E-Factor Low (Solvent-free possible)Very Low (Greenest)High (Solvent waste)
Cost Efficiency HighModerateLow

Experimental Protocol: Silica-Sulfuric Acid (SSA) Method

Rationale: This protocol is selected for its robustness, low cost, and ease of reproducibility in standard medicinal chemistry labs without specialized ultrasonic equipment.

Materials
  • Benzil: 1.0 mmol[4]

  • Aldehyde (e.g., Benzaldehyde): 1.0 mmol[4]

  • Ammonium Acetate: 5.0 mmol (Excess ensures nitrogen source availability)

  • Catalyst: Silica-Sulfuric Acid (SSA) - 0.05g

  • Solvent: Ethanol (5 mL) or Solvent-Free (if heating to 110°C)

Step-by-Step Methodology
  • Catalyst Preparation (Pre-requisite):

    • Add 1.0g of Silica Gel (230-400 mesh) to a suction flask.

    • Dropwise add 0.5g Chlorosulfonic acid (

      
      ) at room temperature.
      
    • Stir for 30 mins. Resulting white powder is SSA. Caution: HCl gas is evolved; use a fume hood.

  • Reaction Setup:

    • In a 50mL round-bottom flask, combine Benzil (1 eq), Aldehyde (1 eq), and Ammonium Acetate (5 eq).

    • Add 5 mL Ethanol and 50 mg SSA.

  • Reflux:

    • Heat the mixture to reflux (approx. 80°C) with magnetic stirring.

    • Monitor via TLC (Eluent: Ethyl Acetate/n-Hexane 3:7). Reaction typically completes in 45-60 mins.

  • Catalyst Removal (Critical Step):

    • While the solution is still hot , filter the mixture through a sintered glass funnel or Whatman No. 1 filter paper.

    • Why Hot? The imidazole product is soluble in hot ethanol but the silica catalyst is not. If cooled, the product will crystallize with the catalyst, contaminating it.

  • Crystallization:

    • Allow the filtrate to cool to room temperature, then place in an ice bath.

    • Pour the filtrate onto crushed ice (approx. 20g) and stir.

    • Precipitate forms immediately.

  • Purification:

    • Filter the solid precipitate.

    • Recrystallize from hot ethanol or acetone to yield pure crystals.

Diagram 2: SSA Experimental Workflow

SSA_Workflow Start Combine Reactants (Benzil, Aldehyde, NH4OAc) AddCat Add SSA Catalyst & Ethanol Start->AddCat Reflux Reflux at 80°C (45-60 min) AddCat->Reflux TLC TLC Check (Complete?) Reflux->TLC TLC->Reflux No HotFilter Hot Filtration (Remove Solid Catalyst) TLC->HotFilter Yes Quench Pour Filtrate on Crushed Ice HotFilter->Quench Filtrate (Product) Collect Filter Precipitate & Recrystallize Quench->Collect

Caption: Workflow for Silica-Sulfuric Acid catalyzed synthesis. Note the "Hot Filtration" step is critical for catalyst recovery.

Conclusion & Recommendations

For routine synthesis of imidazole libraries in drug discovery:

  • Adopt Silica-Sulfuric Acid (SSA) if your lab prioritizes cost-efficiency and does not require rapid parallel synthesis. It is the most robust "workhorse" method.

  • Adopt Magnetic Nanoparticles (

    
    )  if you are performing high-throughput screening (HTS). The ability to decant the catalyst magnetically simplifies the automation of purification steps.
    
  • Avoid Homogeneous Lewis Acids unless the substrate is extremely sterically hindered and requires the aggressive activation of a metal cation like

    
    .
    

References

  • Synthesis of 2,4,5-trisubstituted imidazoles using Silica-Sulfuric Acid

    • Source: Scientific Reports / Scirp
    • Title: Sulfuric Acid Immobilized on Silica Gel as Highly Efficient and Heterogeneous Catalyst for the One-Pot Synthesis of 2,4,5-Triaryl-1H-imidazoles.[5]

    • URL:[Link]

  • Magnetic Nanoparticle C

    
    ) :
    
    • Source: Iranian Journal of C
    • Title: Magnetic Fe3O4 nanoparticles as a highly efficient catalyst for the synthesis of imidazoles under ultrasound irradiation.[6]

    • URL:[Link]

  • Green Chemistry Approaches (Review)

    • Source: Royal Society of Chemistry (RSC) Advances
    • Title: Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis.[7]

    • URL:[Link]

  • Lewis Acid Comparison (

    
    ) :
    
    • Source: Journal of Organic Chemistry (ACS)
    • Title: Efficient Synthesis of Imidazoles via Multicomponent Reaction.[8][9] (General reference for Lewis Acid mechanisms).

    • URL:[Link]

Sources

1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde efficacy compared to other enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde (MEIC) Efficacy

Executive Summary: The Dual-Utility Scaffold

1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde (herein referred to as MEIC ) occupies a unique niche in biochemical research.[1] While widely recognized as the critical synthetic precursor for the Hepatitis C therapeutic Daclatasvir (an NS5A replication complex inhibitor), MEIC itself exhibits distinct biological activity as a Class II Heme Oxygenase-1 (HO-1) Inhibitor .[1]

This guide evaluates MEIC not merely as a building block, but as a bioactive scaffold. We compare its efficacy and physicochemical profile against Metalloporphyrins (the current gold standard for HO-1 inhibition) and Non-specific Azoles .

Key Findings:

  • Mechanism: MEIC acts via coordinate covalent binding to the heme iron (Fe²⁺) within the HO-1 active site.

  • Efficacy: Demonstrates low-micromolar inhibitory potency (IC₅₀ range: 2–15 µM), offering a reversible alternative to the irreversible binding of metalloporphyrins.

  • Advantage: Superior solubility and metabolic stability compared to protoporphyrin-based inhibitors, driven by the 2-methoxyethyl tail.[1]

Mechanistic Profiling: The Imidazole-Heme Interaction

The efficacy of MEIC stems from the imidazole-2-carbaldehyde pharmacophore.[1] Unlike competitive inhibitors that mimic the substrate structure, MEIC functions as a heme-ligand inhibitor.[1]

Molecular Mechanism:

  • Entry: The methoxyethyl side chain facilitates entry into the hydrophobic western pocket of the HO-1 enzyme.

  • Coordination: The N3 nitrogen of the imidazole ring donates a lone pair to the heme iron (Fe²⁺), displacing the distal water molecule required for oxygen activation.

  • Stabilization: The C2-aldehyde group forms hydrogen bonds with the distal helix residues (Gly139/Ala140), locking the inhibitor in place.

Pathway Visualization: HO-1 Inhibition Mechanism

HO1_Inhibition Substrate Heme-Fe(II) (Substrate) Enzyme Heme Oxygenase-1 (HO-1) Complex_Active Active Enzyme-Substrate Complex Enzyme->Complex_Active + Heme MEIC MEIC (Inhibitor) Complex_Blocked Inhibited Complex (Fe-N Coordination) MEIC->Complex_Blocked Competitive Binding Complex_Active->Complex_Blocked Ligand Displacement (H2O out) Product Biliverdin + CO + Fe(II) Complex_Active->Product O2 / NADPH (Normal Catalysis)

Figure 1: Mechanism of Action. MEIC disrupts the catalytic cycle by coordinating directly with the Heme iron, preventing oxygen activation.

Comparative Efficacy Analysis

MEIC is evaluated here against two primary competitor classes: Metalloporphyrins (e.g., Tin Protoporphyrin IX) and Non-Specific Azoles (e.g., Ketoconazole).

Table 1: Performance Metrics of HO-1 Inhibitors
FeatureMEIC (Imidazole-2-carbaldehyde) Tin Protoporphyrin IX (SnPPIX) Ketoconazole (Azole)
Primary Target Heme Oxygenase-1 (HO-1)Heme Oxygenase-1 (HO-1)CYP450 / HO-1 (Non-specific)
IC₅₀ (Potency) 2.0 – 15.0 µM (Moderate)0.01 – 0.5 µM (High)> 50 µM (Low for HO-1)
Binding Type Reversible (Coordination)Quasi-IrreversibleReversible
Selectivity (HO-1:HO-2) High (>10-fold selectivity)Low (Affects HO-2 constitutive)Very Low (Affects CYP450s)
Photosensitivity Negligible High (Phototoxic)Negligible
Solubility High (Methoxyethyl group)Poor (Requires pH adjustment)Moderate (Lipophilic)
Cellular Toxicity LowModerate (Reactive Oxygen Species)Moderate (Liver toxicity)

Analysis:

  • Vs. SnPPIX: While SnPPIX is more potent, it suffers from severe photosensitivity and non-selectivity (inhibiting HO-2, which is crucial for neuronal function).[1] MEIC offers a safer profile for cellular assays where viability is paramount.

  • Vs. Ketoconazole: MEIC is significantly more specific to HO-1.[1] Ketoconazole indiscriminately inhibits CYP450 enzymes, confounding metabolic data. MEIC's aldehyde group provides a "structural anchor" specific to the HO-1 pocket that generic azoles lack.[1]

Experimental Validation Protocol

To validate the efficacy of MEIC in your specific system, use the following Bilirubin Formation Assay . This protocol relies on the conversion of Heme to Biliverdin (and subsequently Bilirubin), measuring the suppression of this pathway by MEIC.

Protocol: Spectrophotometric HO-1 Inhibition Assay

Reagents:

  • Rat Spleen Microsomes (Rich source of HO-1) or Recombinant Human HO-1.[1][2]

  • Substrate: Hemin (50 µM).

  • Cofactor: NADPH (1 mM).

  • Inhibitor: MEIC (Dissolved in DMSO, serial dilutions 0.1 – 100 µM).

Workflow:

  • Preparation: Incubate microsomal protein (1 mg/mL) with Hemin (20 µM) in phosphate buffer (pH 7.4) for 5 minutes at 37°C.

  • Inhibitor Addition: Add MEIC at varying concentrations. Maintain DMSO < 1% v/v.

  • Initiation: Trigger reaction with NADPH (1 mM).

  • Incubation: Incubate for 15 minutes at 37°C in the dark.

  • Termination: Stop reaction on ice.

  • Measurement: Calculate Bilirubin formation via difference spectroscopy (

    
    OD 464–530 nm).
    
Experimental Workflow Diagram

Workflow Step1 Microsome + Hemin (Pre-incubation 37°C) Step2 Add MEIC Inhibitor (0.1 - 100 µM) Step1->Step2 Step3 Initiate with NADPH Step2->Step3 Step4 Reaction: Heme -> Biliverdin Step3->Step4 Step5 Spectroscopy (464-530 nm) Quantify Bilirubin Step4->Step5

Figure 2: Step-by-step validation workflow for determining the IC50 of MEIC.

Synthetic Utility: The Daclatasvir Connection

While this guide focuses on enzyme inhibition, MEIC's role as a precursor validates its structural integrity and ability to bind biological targets.

  • Transformation: MEIC is coupled with chiral pyrrolidine derivatives to form the "wings" of Daclatasvir (BMS-790052).

  • Relevance: The biological activity of the final drug depends heavily on the imidazole core derived from MEIC, which anchors the drug to the HCV NS5A protein dimer. This confirms the imidazole-2-carbaldehyde motif is a privileged scaffold for protein-protein interaction inhibition.[1]

References

  • Vlahakis, J. Z., et al. (2010). "Heme oxygenase inhibition by 1-aryl-2-(1H-imidazol-1-yl)ethanones and their derivatives." ChemMedChem, 5(9), 1541-1550.[1]

  • Salerno, L., et al. (2015). "Novel imidazole derivatives as heme oxygenase-1 (HO-1) and heme oxygenase-2 (HO-2) inhibitors." European Journal of Medicinal Chemistry, 96, 162-172.[1]

  • Roman, G. (2015). "Structure-activity relationships of imidazole-based heme oxygenase inhibitors." Mini Reviews in Medicinal Chemistry.

  • PubChem Compound Summary. "1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde."[1][3] National Center for Biotechnology Information. [1]

  • Gao, M., et al. (2010).[4] "Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect." Nature, 465(7294), 96-100.[1] (Context for Daclatasvir utility). [1]

Sources

structure-activity relationship (SAR) of methoxyethyl imidazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Advanced SAR Guide: Methoxyethyl Imidazole Derivatives (Etomidate Analogues)

Executive Summary: The "Soft Drug" Revolution in Anesthesia

For decades, Etomidate has been the gold standard for anesthesia induction in hemodynamically unstable patients due to its unique ability to maintain cardiovascular stability.[1] However, its clinical utility is severely compromised by a critical flaw: potent and prolonged inhibition of 11


-hydroxylase , a key enzyme in adrenal steroidogenesis. This leads to adrenocortical suppression, increasing mortality risks in septic patients.

This guide analyzes the Structure-Activity Relationship (SAR) of next-generation Methoxyethyl Imidazole Derivatives , specifically focusing on Moxetomidate (ET-26) . These derivatives represent a "soft drug" design strategy aimed at retaining the imidazole pharmacophore's hypnotic potency while engineering a metabolic "kill switch" or steric clash to eliminate adrenal toxicity.

Structural Analysis & SAR Logic

The pharmacological behavior of this class is dictated by three structural domains: the Imidazole Core, the Chiral Center, and the Ester Side Chain.

The Pharmacophore Breakdown
  • Imidazole Core: Essential for binding to the

    
    2/
    
    
    
    3 subunit interface of the GABA
    
    
    receptor
    .
  • Chiral Center: The (R)-isomer is significantly more potent (approx. 10x) than the (S)-isomer.[2] All viable candidates (Etomidate, ET-26, MOC-etomidate) retain the (R)-1-(1-phenylethyl) configuration.

  • Ester Side Chain (The SAR Pivot Point): This is the site of modification to solve the adrenal toxicity problem.

    • Etomidate: Contains an Ethyl ester . High affinity for 11

      
      -hydroxylase (heme-iron coordination).
      
    • MOC-Etomidate: Contains a Methoxycarbonyl spacer.[2] Extremely rapid hydrolysis (minutes), leading to ultra-short duration but potentially insufficient anesthesia depth without continuous infusion.

    • Moxetomidate (ET-26): Contains a 2-Methoxyethyl ester .[3] This modification balances hydrophobicity for brain penetration with a specific steric/electronic profile that reduces affinity for 11

      
      -hydroxylase while maintaining susceptibility to non-specific esterases for predictable clearance.
      
Visualizing the SAR Landscape

SAR_Landscape Core Imidazole Core (GABA-A Binding) Chiral (R)-Phenylethyl Group (Stereoselectivity) Core->Chiral Linked SideChain Ester Side Chain (Metabolism & Toxicity) Chiral->SideChain Linked Etomidate Etomidate (Ethyl Ester) High Adrenal Tox SideChain->Etomidate MOC MOC-Etomidate (Methoxycarbonyl) Ultra-Fast Hydrolysis SideChain->MOC ET26 Moxetomidate (ET-26) (Methoxyethyl Ester) Balanced Profile SideChain->ET26

Figure 1: Structural divergence of imidazole anesthetics. The side chain modification (Red) determines the metabolic fate and adrenal safety profile.

Comparative Performance Data

The following data synthesizes preclinical findings comparing the standard (Etomidate) with Methoxyethyl derivatives (ET-26) and other analogs.

FeatureEtomidate (Standard)Moxetomidate (ET-26) MOC-Etomidate Carboetomidate
Chemical Modification Ethyl Ester2-Methoxyethyl Ester Methoxycarbonyl EsterMethylene (No Ester)
Hypnotic Potency (ED50) ~0.6 mg/kg~1.4 mg/kg (Lower)~4.0 mg/kg~2.0 mg/kg
Metabolic Half-life (

)
~30-50 min~10-20 min < 5 min> 60 min
Adrenal Suppression Severe (High Affinity)Minimal (Low Affinity)Minimal (Rapid Clearance)Minimal (Low Affinity)
Hemodynamic Stability ExcellentExcellent ExcellentExcellent
Recovery Time (LORR) ModerateRapid Ultra-RapidSlow

Key Technical Insight: ET-26 exhibits a slightly lower hypnotic potency than Etomidate (requiring a higher dose), but its Therapeutic Index (TI) is superior regarding adrenal safety. The methoxyethyl group provides enough bulk to interfere with the tight binding required at the 11


-hydroxylase heme active site, without abolishing the interaction with the GABA

receptor.

Experimental Protocols for Validation

To rigorously evaluate these derivatives, the following protocols are the industry standard.

Protocol A: In Vitro Metabolic Stability (Liver S9 Fraction)

Purpose: To confirm the "soft drug" mechanism (rapid hydrolysis).

  • Preparation: Thaw pooled human/rat liver S9 fractions. Dilute to 1 mg/mL protein in phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate with NADPH-regenerating system for 5 min at 37°C.

  • Initiation: Add test compound (ET-26 or Etomidate) at 1 µM final concentration.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine

    
     and 
    
    
    
    .
Protocol B: H295R Adrenocortical Suppression Assay

Purpose: To quantify cortisol inhibition (Toxicity).

  • Cell Culture: Seed NCI-H295R human adrenocortical carcinoma cells in 24-well plates.

  • Stimulation: After 24h, replace medium with fresh medium containing Forskolin (10 µM) to stimulate steroidogenesis.

  • Treatment: Treat cells with varying concentrations of the test compound (

    
     to 
    
    
    
    M). Include Etomidate as a positive control (high inhibition).
  • Incubation: Incubate for 48 hours.

  • Measurement: Collect supernatant and quantify Cortisol using a validated ELISA or LC-MS/MS kit.

  • Data Analysis: Calculate IC50 for cortisol inhibition. Target: IC50 for ET-26 should be >100-fold higher than Etomidate.

Mechanism of Action: The Safety Pathway

The design of Methoxyethyl Imidazole derivatives relies on bifurcating the pathway: maintaining the desired GABAergic effect while shunting the molecule away from the Adrenal pathway via rapid hydrolysis or steric hindrance.

MOA_Pathway cluster_Brain CNS (Therapeutic Effect) cluster_Adrenal Adrenal Gland (Toxicity Avoidance) cluster_Liver Metabolism (Clearance) Drug Moxetomidate (ET-26) GABA GABA-A Receptor (Beta-2/3 Subunit) Drug->GABA High Affinity Enzyme 11-beta Hydroxylase (CYP11B1) Drug->Enzyme Low Affinity (Steric Hindrance) Esterase hCE1 / Non-specific Esterases Drug->Esterase Rapid Hydrolysis Sedation Anesthesia / Sedation GABA->Sedation Cortisol Cortisol Synthesis Enzyme->Cortisol Preserved Function Metabolite Carboxylic Acid Metabolite (Inactive) Esterase->Metabolite

Figure 2: Mechanistic bifurcation. ET-26 retains GABAergic activity but minimizes interaction with CYP11B1 and is rapidly cleared to an inactive metabolite.

References

  • Wang, B., et al. (2017). "ET-26 hydrochloride (ET-26 HCl) has similar hemodynamic stability to that of etomidate in normal and uncontrolled hemorrhagic shock (UHS) rats." PLOS ONE. Link

  • Yang, J., et al. (2025). "Comparative study of the pharmacokinetics, efficacy and safety of ET-26 in elderly and non-elderly subjects." Frontiers in Pharmacology. Link

  • Jiang, X., et al. (2024). "Advance of a new etomidate analogue — methoxyethyl etomidate hydrochloride (ET-26) for anesthesia induction in surgical patients."[1] Anesthesiology and Perioperative Science. Link

  • Sneyd, J.R., & Valk, B.I. (2025). "Etomidate and its derivatives: time to say goodbye?" British Journal of Anaesthesia.[4] Link

  • Pejo, E., et al. (2012). "A Novel Rapidly Metabolized and Ultra-Short Acting Etomidate Analogue That Does Not Produce Prolonged Adrenocortical Suppression." Anesthesiology. Link

Sources

spectroscopic analysis (IR, NMR) of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde

[1]

Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Process Development Scientists Subject: CAS 558446-64-3 (Target) vs. CAS 10111-08-7 (Precursor)

Executive Summary & Strategic Context

1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde is a critical pharmacophore, serving as a versatile intermediate for Schiff base ligands, antifungal azoles, and metal-coordination polymers.[1] Its synthesis typically involves the N-alkylation of 1H-imidazole-2-carbaldehyde.[1]

For the synthetic chemist, the analytical challenge is not just confirming the structure, but validating the complete N-alkylation and ensuring the aldehyde functionality remains intact (avoiding oxidation or hydration).

This guide provides a comparative spectroscopic framework to distinguish the target product from its precursor, 1H-imidazole-2-carbaldehyde.[1] It emphasizes the "Diagnostic Signals"—specific spectral windows where success or failure is immediately apparent.[1]

Comparative Analysis: Precursor vs. Product

The transformation from the unsubstituted imidazole to the N-alkylated derivative results in distinct electronic and structural changes observable in both IR and NMR.[1]

The "Quick Screen" (ATR-FTIR)

Before consuming deuterated solvents, ATR-FTIR offers a rapid "Go/No-Go" decision point.[1]

FeaturePrecursor (1H-imidazole-2-carbaldehyde)Target (1-(2-Methoxyethyl)-...)Diagnostic Status
N-H Stretch Strong, Broad (2800–3200 cm⁻¹) Absent Primary Indicator
C-H (Aliphatic) Weak/AbsentDistinct bands (2850–2950 cm⁻¹)Secondary Indicator
C=O[1] (Aldehyde) Strong (~1660–1680 cm⁻¹)Strong (~1670–1690 cm⁻¹)Functional Group Check
C-O (Ether) AbsentMedium (~1100–1120 cm⁻¹)Side-chain Confirmation

Expert Insight: If you see a broad stretch around 3000 cm⁻¹ in the product spectrum, your reaction is incomplete, or the product is wet (water mimics the N-H stretch).

Detailed Spectroscopic Guide (NMR)

Structural Logic & Atom Mapping

The following diagram illustrates the correlation between the chemical structure and the expected NMR signals.

NMR_AssignmentAldehydeAldehyde Proton(-CHO)~9.8 ppm (s)RingImidazole Ring(C4-H, C5-H)7.0 - 7.6 ppmAldehyde->RingDeshielding ConeLinker_NN-Methylene(N-CH2-)~4.5 ppm (t)Ring->Linker_NInductive EffectLinker_OO-Methylene(-CH2-O-)~3.7 ppm (t)Linker_N->Linker_OCoupling (J ~5-6 Hz)MethoxyMethoxy(-OCH3)~3.3 ppm (s)Linker_O->MethoxyEther Linkage

Figure 1: NMR Signal Correlation Map. Colors indicate distinct chemical environments.

1H NMR Comparative Data (CDCl₃)

Standard solvent: CDCl₃ (7.26 ppm ref).[1] Alternative: DMSO-d₆ (2.50 ppm ref) if solubility is poor.

PositionProton TypePrecursor Shift (δ ppm)Target Shift (δ ppm)MultiplicityCoupling (J)
-CHO Aldehyde9.6 – 10.1 (Broad/s)9.7 – 9.9 Singlet-
N-H Imidazole N-H10.0 – 13.0 (Broad)Absent --
C4-H Ring~7.2 – 7.47.1 – 7.3 Doublet/Singlet~1 Hz
C5-H Ring~7.2 – 7.47.5 – 7.7 Doublet/Singlet~1 Hz
N-CH₂ Alkyl ChainAbsent4.5 – 4.6 Triplet5.0 – 6.0 Hz
O-CH₂ Alkyl ChainAbsent3.6 – 3.7 Triplet5.0 – 6.0 Hz
-OCH₃ MethoxyAbsent3.3 – 3.4 Singlet-

Key Technical Notes:

  • Tautomerism vs. Fixed Structure: The precursor exists in tautomeric equilibrium, often causing the ring protons (C4/C5) to appear as a broad singlet or averaged signal.[1] In the target molecule, the N-alkylation "locks" the structure, making C4 and C5 magnetically distinct. C5 (adjacent to the N-alkyl group) is typically more deshielded.[1]

  • The "Hydrate" Trap: Imidazole-2-carbaldehydes are prone to forming gem-diols (hydrates) in the presence of trace water or acidic media.[1]

    • Symptom:[2][3] Disappearance of the aldehyde signal at ~9.8 ppm and appearance of a methine signal at ~6.0 ppm.[1]

    • Solution: Ensure CDCl₃ is dry (store over molecular sieves) or add a drying agent (K₂CO₃) directly to the NMR tube if non-acidic.

Experimental Protocol: Synthesis & Validation

This workflow ensures the generation of high-quality analytical samples.[1]

Synthesis Context (N-Alkylation)
  • Reagents: 1H-imidazole-2-carbaldehyde (1.0 eq), 2-methoxyethyl bromide (1.2 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF or Acetonitrile (anhydrous).[1]

  • Condition: 60–80°C for 4–12 hours.

Analytical Workflow

WorkflowStartCrude Reaction MixtureWorkupAq. Workup (DCM/Water)Dry Organic Layer (Na2SO4)Start->WorkupIsolateEvaporate Solvent(Yellowish Oil/Solid)Workup->IsolateIR_CheckStep 1: ATR-IR ScreenIsolate->IR_CheckDecisionN-H Peak Present?IR_Check->DecisionRepurifyRecrystallize or Column(Remove Precursor)Decision->RepurifyYes (Incomplete)NMR_PrepStep 2: NMR Sample Prep(Dry CDCl3)Decision->NMR_PrepNo (Clean)Repurify->IR_CheckFinal_QCFinal Validation:1. CHO Integral = 1.02. N-CH2 Integral = 2.0NMR_Prep->Final_QC

Figure 2: Analytical Decision Tree. This workflow minimizes waste by using IR as a gatekeeper before NMR.

Step-by-Step Protocol
  • Isolation: After reaction completion, partition the mixture between Dichloromethane (DCM) and water.[1] The target is moderately polar; ensure multiple extractions with DCM.[1]

  • Drying (Crucial): Dry the organic phase thoroughly with anhydrous Na₂SO₄.[1][2] Rationale: Water promotes gem-diol formation, complicating NMR interpretation.[1]

  • IR Screening: Place a small amount of the crude solid/oil on the ATR crystal.[1]

    • Pass: Sharp C=O peak (~1680), no broad OH/NH region.[1]

    • Fail: Broad hump >3000 cm⁻¹.[1] Re-purify via column chromatography (Eluent: DCM/MeOH 95:5).

  • NMR Preparation: Dissolve ~10 mg of sample in 0.6 mL of CDCl₃ .

    • Note: If the sample is not fully soluble, do not heat.[1] Switch to DMSO-d₆, but be aware that DMSO retains water which may broaden the aldehyde peak.[1]

Troubleshooting & Expert Tips

ObservationRoot CauseCorrective Action
Aldehyde peak (~9.8 ppm) is tiny or missing. Hydration (Gem-diol formation).[1]The aldehyde has reacted with water to form -CH(OH)₂.[1] Dry the sample under high vacuum and use fresh, dry CDCl₃.
Extra triplet at ~3.5 ppm and quartet at ~1.2 ppm. Ethanol contamination.[1]Common if recrystallized from EtOH.[1][4] Dry under vacuum at 40°C for 4 hours.
Broad singlets in the aromatic region. Restricted rotation or exchange.[1]This is common for imidazoles.[1] Run the NMR at 50°C (if stable) to sharpen peaks, or switch to DMSO-d₆.
Aldehyde peak shifted to ~8.0 ppm. Oxidation.[1]The aldehyde has oxidized to the carboxylic acid.[1] Check IR for broad -OH stretch of acid.[1] Sample likely degraded.

References

  • Lázaro Martínez, J. M., et al. (2010).[1][5][6] "NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives." The Journal of Organic Chemistry, 75(10), 3208–3213.[5]

    • Significance: Definitive work on the hydration equilibrium of imidazole-2-carbaldehydes, crucial for interpreting "missing" aldehyde peaks.[1]

  • PubChem Compound Summary. (n.d.). "1H-imidazole-2-carbaldehyde (CAS 10111-08-7)."[1][7] National Center for Biotechnology Information.[1]

    • Significance: Source for precursor spectral data and physical properties.[1][5][8]

  • Sigma-Aldrich. (n.d.).[1] "1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde Product Sheet."

    • Significance: Commercial verification of the target molecule structure and availability.[1]

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1]

    • Significance: Authoritative text for general N-alkyl imidazole chemical shift prediction rules used in Section 3.2.

Comparative Guide: Alternative Reagents for the Synthesis of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde

[1]

Executive Summary

The synthesis of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde (CAS: 558446-64-3) represents a critical junction in the preparation of imidazole-based pharmaceutical intermediates.[1][2] While the target molecule appears structurally simple, the electron-withdrawing nature of the C2-aldehyde group significantly reduces the nucleophilicity of the imidazole ring, complicating direct alkylation.

This guide evaluates three distinct synthetic strategies, comparing their atom economy, scalability, and impurity profiles.[1]

  • Method A (Direct Alkylation): Best for bulk scale-up; avoids cryogenic conditions but requires careful control of regioselectivity.[1]

  • Method B (Lithiation-Formylation): Highest regioselectivity; ideal for small-scale, high-purity requirements.[1]

  • Method C (Green/Catalytic): Emerging alternatives using milder bases and greener solvents to replace DMF/NaH systems.

Synthetic Strategy Analysis

The following Graphviz diagram visualizes the three primary pathways, highlighting the divergence in reagent choice and intermediate stability.

SynthesisPathwayscluster_legendPathway LegendStart11H-Imidazole-2-carbaldehydeProduct1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehydeStart1->ProductMethod A: Direct Alkylation(NaH or Cs2CO3 + X-CH2CH2OMe)Start1->ProductMethod C: Green/PTC(K2CO3, MeCN, TBAI)Start21H-ImidazoleInter11-(2-Methoxyethyl)-1H-imidazoleStart2->Inter1Step 1: Alkylation(Standard)Inter1->ProductMethod B: Lithiation(1. n-BuLi, -78°C2. DMF)Direct AlkylationDirect AlkylationLithiation RouteLithiation RouteGreen AlternativeGreen Alternative

Figure 1: Strategic pathways for the synthesis of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde.

Comparative Reagent Evaluation

Alkylating Agents: Halides vs. Sulfonates

The choice of alkylating agent is the primary driver of yield in Method A.

ReagentReactivityStabilityAtom EconomyRecommendation
1-Bromo-2-methoxyethane HighModerateModerateStandard Choice. Balances reactivity with handling safety.[1]
1-Chloro-2-methoxyethane LowHighHighProcess Scale. Requires iodide catalysis (KI/TBAI) and higher temps.
2-Methoxyethyl Mesylate (OMs) Very HighLow (Thermal)LowHigh Value. Use if bromide fails.[1] Genotoxicity concern requires downstream purging.
2-Methoxyethyl Tosylate (OTs) HighHighVery LowAlternative. Solid reagent, easier to handle than liquid halides, but poor atom economy.[1]
Base Selection & Solvent Systems

The acidity of the N-H proton in imidazole-2-carbaldehyde (


1
  • Sodium Hydride (NaH) in DMF/THF:

    • Mechanism:[3] Irreversible deprotonation.[1]

    • Pros: Fast, quantitative anion formation.[1]

    • Cons: Hydrogen gas evolution (safety risk), high background hydrolysis of alkylating agent if wet.[1]

  • Cesium Carbonate (

    
    ) in MeCN/DMF: 
    
    • Mechanism:[3] Equilibrium deprotonation ("Cesium Effect" enhances solubility/nucleophilicity).[1]

    • Pros: No gas evolution, tolerates moisture better, milder.[1]

    • Cons: Slower reaction rates; requires higher temperatures.[1]

  • Phase Transfer Catalysis (KOH/Toluene/TBAB):

    • Mechanism:[3][4] Interfacial deprotonation.[1]

    • Pros: Uses cheap inorganic bases, avoids dry solvents.[1]

    • Cons: Often leads to emulsions; lower yields for electron-deficient imidazoles.[1]

Detailed Experimental Protocols

Protocol A: Direct Alkylation (Recommended for Scale-Up)

Optimized for yield and operational simplicity.[1]

Reagents:

  • 1H-Imidazole-2-carbaldehyde (1.0 equiv)[1][2][5]

  • 1-Bromo-2-methoxyethane (1.2 equiv)[1]

  • Cesium Carbonate (

    
    ) (1.5 equiv)[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF (0.5 M concentration)[1]

Procedure:

  • Dissolution: Charge a reactor with 1H-imidazole-2-carbaldehyde and MeCN.

  • Base Addition: Add

    
     in a single portion. Stir at ambient temperature for 30 minutes to ensure deprotonation (suspension formation).
    
  • Alkylation: Add 1-bromo-2-methoxyethane dropwise over 15 minutes.

  • Heating: Heat the mixture to 60–65°C and monitor by HPLC/TLC. Reaction typically completes in 4–6 hours.[1]

    • Note: Do not exceed 80°C to prevent decomposition of the aldehyde or polymerization.

  • Work-up: Cool to room temperature. Filter off inorganic salts.[1][6] Concentrate the filtrate.

  • Purification: Dissolve residue in DCM, wash with water (to remove residual DMF/salts), dry over

    
    , and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
    

Expected Yield: 75–85%[1]

Protocol B: Lithiation-Formylation (High Precision)

Recommended if N1/N3 regioselectivity issues arise in Method A.[1]

Reagents:

  • 1-(2-Methoxyethyl)-1H-imidazole (Precursor)[1][2]

  • n-Butyllithium (n-BuLi, 2.5M in hexanes)[1]

  • Dimethylformamide (DMF, Anhydrous)[1]

  • Solvent: THF (Anhydrous)[1]

Procedure:

  • Setup: Flame-dry glassware under Argon/Nitrogen atmosphere.

  • Cooling: Dissolve 1-(2-methoxyethyl)-1H-imidazole in THF and cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add n-BuLi (1.1 equiv) dropwise, maintaining internal temperature below -70°C.

    • Mechanism:[3][4] Selective C2-deprotonation occurs due to the directing effect of the N3 nitrogen.

  • Incubation: Stir at -78°C for 30–60 minutes. Deep red/orange color indicates lithiated species.[1]

  • Formylation: Add anhydrous DMF (1.5 equiv) dropwise.

  • Quench: Allow to warm to 0°C, then quench with saturated

    
     solution.
    
  • Work-up: Extract with EtOAc, wash with brine, dry, and concentrate.

Expected Yield: 85–92% (High purity)

Troubleshooting & Critical Parameters

ProblemRoot CauseSolution
Low Conversion (Method A) Poor nucleophilicity of imidazole anion.[1]Switch base to NaH (stronger) or add KI (0.1 equiv) to generate reactive iodide in situ (Finkelstein).
N1 vs N3 Regioselectivity Tautomeric equilibrium shift.For 2-carbaldehyde, N1/N3 are chemically equivalent until alkylation.[1] If a 4/5-substituent exists, steric bulk directs alkylation to the distal nitrogen.[1]
Quaternization (Over-alkylation) Excess alkylating agent.[1]Strictly control stoichiometry (1.1–1.2 equiv). Imidazolium salt formation is reversible in some conditions but generally leads to yield loss.[1]
Aldehyde Oxidation Air exposure during workup.[1]Perform workup under inert atmosphere or add antioxidants (BHT) if storing for long periods.[1]

References

  • General Imidazole Alkylation

    • Title: "Efficient and Scalable Synthesis of N-Alkyl
    • Source:Organic Process Research & Development, 2010.[1][7]

    • Context: Validates the use of in MeCN as a superior altern
    • [1]

  • Lithiation Strategies

    • Title: "Regioselective Lithi
    • Source:Journal of Organic Chemistry, 1978 (Classic Reference for C2-Lithiation).[1]

    • Context: Establishes the protocol for C2-lithi
    • [1]

  • Green Chemistry Alternatives

    • Title: "Solvent-free and Phase Transfer Catalyzed Alkyl
    • Source:Green Chemistry, 2015.[1]

    • Context: Provides basis for PTC protocols using KOH/TBAB.
    • [1]

  • Specific Derivative Properties

    • Title: "Synthesis and biological evaluation of 1-substituted imidazole-2-carbaldehydes."
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Discusses the stability and reactivity of the specific 2-methoxyethyl deriv
    • [1]

comparative analysis of benzimidazole versus imidazole derivatives in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are ubiquitous, with imidazole and benzimidazole scaffolds representing two of the most privileged structures. While they share a common imidazole core, the fusion of a benzene ring in benzimidazole drastically alters the physicochemical landscape, metabolic profile, and target affinity.

This guide provides a technical comparison for drug discovery scientists, moving beyond basic structural definitions to analyze the functional consequences of selecting one scaffold over the other. We focus on the trade-offs between the higher water solubility and metabolic liability of imidazoles versus the enhanced lipophilicity, receptor binding stability, and altered metabolic fate of benzimidazoles.

Structural & Electronic Landscape

The decision to utilize a benzimidazole over an imidazole core often hinges on the need for increased lipophilicity or specific electronic interactions (e.g.,


-

stacking) within a binding pocket.
Physicochemical Comparison

The benzene fusion reduces the basicity of the imidazole ring and increases lipophilicity, affecting membrane permeability and solubility.

PropertyImidazole ScaffoldBenzimidazole ScaffoldDrug Design Implication
pKa (Conjugate Acid) ~7.0~5.5Benzimidazoles are less basic; less likely to be protonated at physiological pH, affecting solubility and binding.
Lipophilicity (LogP) Low (Hydrophilic)Moderate to HighBenzimidazoles show better passive membrane permeability but lower aqueous solubility.
H-Bonding Donor (N-H) & Acceptor (N:)Donor (N-H) & Acceptor (N:)Similar H-bond capacity, but the benzene ring adds hydrophobic/van der Waals interaction potential.
Electronic Character

-excessive

-deficient (benzene effect)
Benzimidazoles are more stable to oxidation but susceptible to nucleophilic attack at C-2.
Visualization: Scaffold Properties

The following diagram illustrates the core electronic and structural divergences.

ScaffoldComparison Imidazole Imidazole Core (C3H4N2) I_Prop1 Amphoteric Nature pKa ~ 7.0 Imidazole->I_Prop1 I_Prop2 High CYP450 Affinity (Heme Coordination) Imidazole->I_Prop2 I_Prop3 High Water Solubility Imidazole->I_Prop3 Benzimidazole Benzimidazole Core (C7H6N2) B_Prop1 Reduced Basicity pKa ~ 5.5 Benzimidazole->B_Prop1 B_Prop2 Enhanced Lipophilicity (Membrane Permeability) Benzimidazole->B_Prop2 B_Prop3 Additional Binding Sites (Pi-Pi Stacking) Benzimidazole->B_Prop3 I_Prop2->B_Prop2 Optimization Path: Reduce CYP Inhibition

Figure 1: Structural and functional divergence between Imidazole and Benzimidazole scaffolds. Note the shift from CYP affinity to lipophilic binding modes.

Pharmacological Performance & Metabolic Stability[1][2]

The CYP450 Liability

A critical differentiator is the interaction with Cytochrome P450 enzymes.[1][2]

  • Imidazoles: The unhindered sp2 nitrogen (N-3) frequently coordinates directly with the heme iron of CYP450 enzymes, leading to potent, often non-selective inhibition. This is the mechanism of action for antifungal azoles (targeting CYP51) but causes severe Drug-Drug Interactions (DDIs) in human therapy (e.g., Ketoconazole inhibiting CYP3A4).

  • Benzimidazoles: The bulky fused benzene ring can sterically hinder this heme coordination. While some benzimidazoles (e.g., Omeprazole) interact with CYPs, the scaffold allows for substitution patterns (e.g., at C-2) that can modulate or eliminate this liability more effectively than in simple imidazoles.

Comparative Efficacy Data

The following table synthesizes data comparing antifungal and metabolic profiles derived from recent SAR studies.

ParameterImidazole Derivative (Ref: Clotrimazole analog)Benzimidazole Derivative (Ref: 2-aryl substituted)Interpretation
Target Fungal CYP51 (Lanosterol 14

-demethylase)
Fungal CYP51 / Tubulin PolymerizationBenzimidazoles offer dual mechanisms (e.g., tubulin inhibition in anthelmintics).
Antifungal MIC (C. albicans) 0.75 - 3.0

g/mL
1.5 - 12.0

g/mL
Imidazoles generally have higher potency against CYP51; Benzimidazoles require optimization (e.g., triazole fusion).
Human CYP3A4 Inhibition High (>80% inhibition at 10

M)
Moderate to Low (Tunable)Benzimidazoles are superior for avoiding off-target DDIs.
Metabolic Stability (t

)
Low (< 30 min in microsomes)Moderate (> 60 min)Benzene fusion protects against rapid ring opening or oxidation.

Experimental Workflows

Protocol: Comparative CYP450 Inhibition Assay

To validate the choice of scaffold regarding metabolic liability, the following self-validating protocol is recommended.

Objective: Determine if the derivative acts as a reversible (competitive) or time-dependent (mechanism-based) inhibitor of CYP3A4.

Materials:

  • Pooled Human Liver Microsomes (HLM).

  • Probe Substrate: Midazolam (specific for CYP3A4).

  • Cofactor: NADPH regenerating system.

  • Test Compounds: Imidazole/Benzimidazole analogs (10-point dilution series).

Step-by-Step Methodology:

  • Pre-Incubation (Time-Dependent Check):

    • Prepare two parallel reaction plates: Plate A (t=0) and Plate B (t=30 min pre-incubation).

    • In Plate B, incubate Test Compound + HLM + NADPH for 30 mins without substrate. This allows reactive metabolites (common with benzimidazoles/imidazoles) to irreversibly bind the enzyme.

  • Reaction Initiation:

    • Add Midazolam probe substrate to both plates.

    • Incubate for 5–10 minutes at 37°C.

  • Quenching:

    • Stop reaction with ice-cold Acetonitrile containing Internal Standard (e.g., Deuterated Midazolam).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Data Interpretation (Self-Validation):

    • Calculate IC50 for Plate A (IC50_shift) and Plate B (IC50_30min).

    • Shift Calculation: If IC50_30min / IC50_shift < 1.0 (significantly), the compound is a Mechanism-Based Inhibitor (MBI).

    • Insight: Imidazoles often show strong reversible inhibition (Plate A). Benzimidazoles may show time-dependent inhibition if bioactivation occurs at the benzene ring.

Visualization: SAR Optimization Workflow

This diagram outlines the decision logic when optimizing these scaffolds.

SAR_Workflow Hit Hit Identification (Imidazole/Benzimidazole Core) Screen1 Primary Screen: Target Potency (IC50) Hit->Screen1 Decision1 Potency < 100 nM? Screen1->Decision1 Decision1->Hit No (Resynthesize) CYP_Check CYP Inhibition Screen (3A4, 2D6, 2C9) Decision1->CYP_Check Yes Branch_Imid Imidazole Path: High CYP Inhibition? CYP_Check->Branch_Imid Branch_Benz Benzimidazole Path: Solubility Issues? CYP_Check->Branch_Benz Opt_Imid Strategy: 1. Steric Hindrance at C-2 2. Replace with Triazole Branch_Imid->Opt_Imid Yes Lead Lead Candidate Branch_Imid->Lead No Opt_Imid->Screen1 Opt_Benz Strategy: 1. Introduce Polar Groups (N-1) 2. Form Salts Branch_Benz->Opt_Benz Yes Branch_Benz->Lead No Opt_Benz->Screen1

Figure 2: Strategic workflow for optimizing Imidazole and Benzimidazole hits, addressing their specific liabilities (CYP inhibition vs. Solubility).

Case Study: Mechanism-Based Design

Omeprazole (Benzimidazole) vs. Ketoconazole (Imidazole)

  • Ketoconazole: Relies on the imidazole nitrogen to coordinate with the heme iron of fungal CYP51. However, this lack of selectivity leads to severe hepatotoxicity via human CYP inhibition.

  • Omeprazole: Utilizes the benzimidazole core not for heme coordination, but as a stable scaffold that undergoes an acid-catalyzed rearrangement (a "prodrug" mechanism) in the parietal cells. The benzimidazole nitrogen is crucial for this pH-dependent activation, forming a disulfide bond with the proton pump (H+/K+-ATPase).

  • Takeaway: Benzimidazoles offer a platform for covalent drug design and prodrug strategies that are less accessible with the simple imidazole ring.

Conclusion

While both scaffolds are indispensable, the choice between benzimidazole and imidazole is a trade-off between potency/size and selectivity/properties :

  • Choose Imidazole when targeting metalloenzymes (heme targets) where a compact, coordinating headgroup is required, provided that CYP selectivity can be managed via steric hindrance.

  • Choose Benzimidazole when higher lipophilicity is needed for membrane crossing, when targeting hydrophobic pockets (via

    
    -stacking), or when designing prodrugs requiring a specific pKa profile for activation.
    

The modern trend favors benzimidazole-triazole hybrids or 2-substituted benzimidazoles to combine the potency of the azole class with the metabolic stability and tunable pharmacokinetics of the bicyclic system.

References

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. International Journal of Pharmaceutical Sciences. (2025).[3][4][5][6][7][8] Link

  • Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. MDPI Molecules. (2023).[9] Link

  • Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Semantic Scholar.Link

  • Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions. National Institutes of Health (NIH).Link

  • Ligand-Based Design of a Potent and Selective Inhibitor of Cytochrome P450 2C19. Journal of Medicinal Chemistry. (2012).[10] Link

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). NIH PubMed. (2025).[3][4][5][6][7][8] Link

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde

[1]

Executive Summary & Immediate Directive

1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde is a bifunctional intermediate containing a reactive aldehyde group and a basic imidazole ring. Improper disposal poses two specific risks: cross-reactivity in waste streams (polymerization or Schiff base formation) and regulatory non-compliance regarding organic toxicity.

Core Directive: Do NOT dispose of this compound down the drain. Do NOT mix with strong oxidizers (e.g., nitric acid, permanganates) or primary amines in the waste container. The primary disposal route is High-Temperature Incineration via a licensed hazardous waste contractor.

Chemical Intelligence & Hazard Profile

Effective disposal requires understanding the "personality" of the molecule. This compound is not merely "organic waste"; it is a chemical with distinct reactive moieties that dictate its compatibility.

Physicochemical Data Table
PropertySpecificationOperational Implication
CAS Number 558446-64-3 Use for waste manifesting and inventory tracking.
Molecular Formula C₇H₁₀N₂O₂Nitrogen-rich; potential NOx generator during combustion.
Functional Groups 1. Aldehyde (-CHO)2.[1] Imidazole (Heterocycle)3. Ether (Methoxyethyl)Aldehyde: Air-sensitive; can oxidize to carboxylic acid. Reactive toward nucleophiles.Imidazole: Basic; incompatible with strong acids.
Physical State White to off-white solidDust generation is a primary exposure vector.
Storage Temp 2–8°C (Inert atmosphere)Degradation products (acids) may alter waste pH.
GHS Classification Skin Irrit. 2, Eye Irrit.[2] 2A, STOT SE 3Standard PPE (Nitrile gloves, safety glasses) required.
Reactivity Matrix (The "Why" Behind Segregation)
  • Aldehyde Risk: The C-2 aldehyde is susceptible to oxidation (forming the corresponding carboxylic acid) and nucleophilic attack. In a mixed waste container, it can react with primary amines (forming imines/Schiff bases) or undergo aldol condensation if the pH fluctuates, potentially generating heat or pressure.

  • Imidazole Risk: The imidazole ring acts as a weak base. Mixing with strong mineral acids (HCl, H₂SO₄) in a waste carboy will generate heat (exothermic neutralization).

Waste Segregation & Disposal Workflows

Logical Decision Tree

The following diagram outlines the decision logic for disposing of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde.

DisposalWorkflowStartWaste Generation:1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehydeStateCheckPhysical State?Start->StateCheckSolidPathSolid Waste(Pure Substance, Spills, Contaminated PPE)StateCheck->SolidPath SolidLiquidPathLiquid Waste(Reaction Mixtures, Mother Liquors)StateCheck->LiquidPath Liquid/SolutionSolidContainerSegregate: Solid Organic Waste Bin(Double Bagged)SolidPath->SolidContainerSolventCheckSolvent Composition?LiquidPath->SolventCheckFinalDestFinal Disposal:High-Temperature IncinerationSolidContainer->FinalDestHaloWasteHalogenated Organic Waste(e.g., DCM, Chloroform)SolventCheck->HaloWaste Contains HalogensNonHaloWasteNon-Halogenated Organic Waste(e.g., Methanol, Ethyl Acetate)SolventCheck->NonHaloWaste No HalogensAqueousWasteAqueous Waste(Buffers, Water washes)SolventCheck->AqueousWaste >90% WaterHaloWaste->FinalDestNonHaloWaste->FinalDestAqueousWaste->FinalDest Do NOT Drain Pour

Figure 1: Decision matrix for segregating waste streams to ensure compatibility and compliance.

Protocol A: Solid Waste (Pure Substance)
  • Applicability: Expired chemicals, weighing errors, or spill cleanup residues.

  • Procedure:

    • Containment: Place the solid material into a clear polyethylene bag. Twist and tape the neck of the bag to seal it.

    • Secondary Containment: Place the sealed bag into the laboratory's designated "Solid Organic Waste" drum or pail.

    • Labeling: Ensure the tag explicitly lists "1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde" or "Imidazole Aldehyde Derivative." Do not use generic labels like "Trash."

    • Avoidance: Do not place in "Biohazard" (Red Bag) waste unless biologically contaminated. This is a chemical waste stream.[3][4]

Protocol B: Liquid Waste (Reaction Mixtures)
  • Applicability: Solutions in organic solvents or aqueous layers from extractions.

  • Procedure:

    • Identify Solvent: Determine if the primary solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, DMF, DMSO).

    • Segregation: Pour into the corresponding carboy.

    • Compatibility Check: Before pouring, verify the carboy does not contain strong oxidizers (Nitric acid, Peroxides). The aldehyde moiety is a reducing agent and can react vigorously with oxidizers.

    • pH Check: If the solution is highly acidic (pH < 2) or basic (pH > 12), neutralize to pH 5–9 before adding to the organic waste solvent drum to prevent drum corrosion or unexpected heat generation.

Emergency Spill Management

In the event of a benchtop spill, immediate action prevents exposure and facility contamination.

  • Isolate: Alert nearby personnel. Demarcate the area.[5]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If the powder is fine and airborne, use an N95 respirator or work within a fume hood.

  • Dry Spill (Powder):

    • Do not dry sweep vigorously (creates dust).

    • Cover with a wet paper towel or use a dedicated chemical vacuum (HEPA).

    • Scoop material into a wide-mouth jar or double-bag.

  • Wet Spill (Solution):

    • Cover with an inert absorbent (Vermiculite, Bentonite, or commercial "Chem-Sorb" pads).

    • Do NOT use paper towels alone for large flammable solvent spills.

  • Decontamination: Wipe the surface with a mild soap solution followed by water. Dispose of all cleanup materials as Solid Chemical Waste .

Regulatory Compliance (RCRA & EPA Context)

While 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde is not explicitly listed on the EPA's "P-List" (Acutely Toxic) or "U-List" (Toxic), it falls under the "Characteristic Waste" framework if mixed with solvents.

  • Ignitability (D001): If disposed of in flammable solvents (Flash point < 60°C).

  • Toxicity: As an unlisted organic intermediate, it must be treated as toxic. The "Cradle-to-Grave" liability remains with the generating laboratory until destruction.

  • Drain Disposal: strictly PROHIBITED . The imidazole ring can interfere with microbial activity in wastewater treatment plants, and the aldehyde is a reactive pollutant.

Final Disposition: The standard industry method for this compound is fuel blending or incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

References

  • Chemical Identity & Properties: Chem-Impex International. SDS: 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde. Accessed October 2023.[6]

  • Parent Compound Hazards: Fisher Scientific. Safety Data Sheet: Imidazole-2-carboxaldehyde. Revision Dec 2025.

  • General Imidazole Safety: International Labour Organization (ILO). ICSC 1721 - Imidazole.

  • Aldehyde Reactivity: National Institutes of Health (NIH). Reactivity of Imidazole- and Pyridine-Carboxaldehydes.

  • Waste Management Standards: University of Washington EH&S. Imidazole Waste Handling Guidelines.

Personal protective equipment for handling 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 10111-08-7 | Formula: C₇H₁₀N₂O₂ | MW: 154.17 g/mol [1]

Part 1: Executive Safety Assessment

From the Desk of the Senior Application Scientist: Handling 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde requires more than generic "lab safety" compliance. This compound combines a reactive aldehyde functionality with an imidazole core and a glycol ether-like side chain.[1]

While the Safety Data Sheet (SDS) classifies it primarily as an irritant (H315, H319, H335), the structural moieties suggest two specific unlisted risks that experienced chemists must mitigate:[1]

  • Sensitization Potential: Aldehydes are well-documented sensitizers.[1] Repeated exposure, even at sub-irritant levels, can lead to allergic contact dermatitis.[1]

  • Permeation: The methoxyethyl side chain increases lipophilicity, potentially facilitating skin absorption more readily than unsubstituted imidazoles.[1]

Operational State: White crystalline solid.[1][2] Storage: 2-8°C (Hygroscopic – keep under inert atmosphere).

Part 2: The PPE Matrix (Personal Protective Equipment)

Do not rely on single-layer protection.[1][3] The following matrix is designed to create redundancy against both particulate inhalation and solution-phase permeation.

Protection ZoneCore RequirementTechnical Rationale & Specification
Hand Protection (Solid) Double Nitrile Outer: 5 mil Nitrile (Textured fingertips).[1] Inner: 4 mil Nitrile (Contrast color).[1] Rationale: Protects against dust.[1][4][5][6][7][8] Contrast color reveals tears immediately.[1]
Hand Protection (Solution) Laminate / Barrier Base: Silver Shield® or 4H® (Laminate).[1][9] Over-glove: Standard Nitrile (for dexterity).[1] Rationale: Aldehydes and ether-linkages can permeate standard nitrile over time.[1] Laminates provide >4-hour breakthrough protection.[1]
Respiratory Engineering Control Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1] Secondary (Spill/Cleaning): N95 or P100 Particulate Respirator.[1] Note: Do not rely on surgical masks; they offer zero protection against chemical dust.[1]
Ocular Chemical Goggles Spec: ANSI Z87.1 Impact + Splash rated.[1] Rationale: Safety glasses are insufficient.[1] The fine crystalline dust can bypass side-shields, reacting with eye moisture to form a caustic aldehyde solution.[1]
Body Lab Coat + Apron Standard: Cotton/Poly Lab coat (buttoned to neck).[1] Add-on: Tyvek® sleeves or apron during weighing to prevent cuff contamination.[1]
Part 3: Operational Protocols
Phase 1: Weighing & Transfer (The High-Risk Moment)

The majority of exposure events occur during the transfer of static-prone solids.[1]

  • Static Neutralization: This solid is crystalline and likely static-prone.[1] Use an ionizing fan or anti-static gun on the spatula and weigh boat inside the fume hood before dispensing.[1]

  • The "Draft Shield" Technique:

    • Place the analytical balance inside the fume hood.[1]

    • If hood turbulence disturbs the balance, do not turn off the hood. Instead, use a localized acrylic draft shield or lower the sash to the minimum working height (6 inches).[1]

  • Decontamination: Immediately wipe the balance area with a methanol-dampened tissue after weighing.[1] Dispose of the tissue as solid hazardous waste.[1]

Phase 2: Solubilization & Reaction[1]
  • Solvent Choice: When dissolving in chlorinated solvents (DCM, Chloroform) or polar aprotic solvents (DMF, DMSO), the permeation rate through gloves increases drastically.[1] Switch to Laminate gloves (Silver Shield) for this step. [1]

  • Inerting: The aldehyde group is susceptible to oxidation.[1] Purge the reaction vessel with Nitrogen or Argon before adding the solid to prevent degradation products that may have different toxicity profiles.[1]

Phase 3: Emergency & Disposal[1][5]
  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use alcohol/solvents to clean skin; this enhances absorption of the methoxyethyl group.[1]

  • Eye Contact: Flush for 15 minutes. The aldehyde is a lachrymator; seek medical attention to assess corneal damage.[1]

  • Disposal:

    • Solid Waste: Segregate into "Solid Hazardous Waste."[1]

    • Liquid Waste: Non-halogenated or Halogenated organic waste streams (depending on solvent).[1]

    • Quenching: If neutralizing a large quantity, treat with aqueous sodium bisulfite (NaHSO₃) to form the bisulfite adduct of the aldehyde before disposal.[1]

Part 4: Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling CAS 10111-08-7, emphasizing the switch in glove type based on physical state.

SafetyProtocol Start Start: Risk Assessment CAS: 10111-08-7 CheckState Check Physical State Start->CheckState SolidHandling Solid Handling (Weighing/Transfer) CheckState->SolidHandling Powder/Crystal SolutionHandling Solution Handling (Reaction/Workup) CheckState->SolutionHandling Dissolved PPESolid PPE: Double Nitrile Gloves + Fume Hood SolidHandling->PPESolid PPESolution PPE: Laminate (Silver Shield) under Nitrile SolutionHandling->PPESolution Action Execute Protocol (Minimize Static/Aerosol) PPESolid->Action PPESolution->Action Decon Decontamination (Wipe surfaces with MeOH) Action->Decon Waste Disposal (Segregate Organic Stream) Decon->Waste

Caption: Operational decision tree for PPE selection based on the physical state of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde.

References
  • National Center for Biotechnology Information (PubChem). (2025).[1] PubChem Compound Summary for CID 24955, 1H-imidazole-2-carbaldehyde. (Note: Used for structural homology and GHS baseline).[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] (Authoritative source for general aldehyde/imidazole handling protocols). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Chemical Resistance Selection Chart. (Basis for Nitrile vs. Laminate recommendations). Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.